2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2,8,8-tetramethylnona-3,6-diyn-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-12(2,3)9-7-11(14)8-10-13(4,5)6/h11,14H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZASKNUKKURJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#CC(C#CC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70463325 | |
| Record name | 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50428-39-2 | |
| Record name | 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol
Introduction: A Molecule of Steric Intrigue and Synthetic Potential
2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol is a fascinating bifunctional molecule characterized by a highly symmetric and sterically hindered core. Its structure features a central secondary alcohol flanked by two terminal alkyne groups, each capped with a bulky tert-butyl group.[1] This unique architecture imparts a rigid, linear quality to the molecular backbone and presents a valuable platform for advanced organic synthesis and materials science. The steric shielding provided by the four methyl groups can significantly influence reaction kinetics and the conformational stability of derivative compounds.[2] This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and potential applications for researchers in chemistry and drug development.
Physicochemical and Spectroscopic Properties
The physical properties of 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol are summarized below. These properties make it a solid at room temperature with a relatively high boiling point and flash point, indicating low volatility.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 50428-39-2 | [1][3] |
| Molecular Formula | C₁₃H₂₀O | [1] |
| Molecular Weight | 192.30 g/mol | [1][3] |
| Melting Point | 80 °C | [3] |
| Boiling Point | 293.6 °C at 760 mmHg | [3] |
| Density | 0.925 g/cm³ | [3] |
| Flash Point | 128.5 °C | [3] |
| Refractive Index | 1.487 | [3] |
| Synonyms | 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol | [1][3] |
Predicted Spectroscopic Analysis
-
¹H NMR: The proton NMR spectrum is expected to be simple due to the molecule's symmetry. A large singlet, integrating to 18 protons, would appear in the upfield region (approx. δ 1.2-1.3 ppm) corresponding to the two equivalent tert-butyl groups. A singlet, integrating to 1 proton, would correspond to the acetylenic proton (C≡C-H) around δ 2.0-2.5 ppm. The methine proton (CH-OH) would likely appear as a triplet (or a more complex multiplet depending on coupling to the hydroxyl proton) around δ 4.5-5.0 ppm. The hydroxyl proton signal would be a broad singlet whose chemical shift is dependent on concentration and solvent.
-
¹³C NMR: The carbon spectrum would show distinct signals for the quaternary carbons of the tert-butyl groups, the methyl carbons, the sp-hybridized carbons of the alkyne, and the sp³-hybridized carbon bearing the hydroxyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by several key absorbances:
-
A strong, broad peak in the region of 3200-3600 cm⁻¹ for the O-H stretch of the alcohol group.
-
A sharp, medium-intensity peak around 3300 cm⁻¹ for the ≡C-H stretch of the terminal alkyne.
-
A weak but sharp absorbance in the 2100-2260 cm⁻¹ region, characteristic of the C≡C triple bond stretch.
-
Strong absorbances in the 2850-3000 cm⁻¹ region corresponding to C-H stretches of the alkyl groups.
-
Synthesis and Experimental Protocol
The symmetrical structure of 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol lends itself to a straightforward and convergent synthesis utilizing the Grignard reaction. The key disconnection occurs at the C-C bonds adjacent to the carbinol, pointing to ethyl formate as the central one-carbon electrophile and two equivalents of a terminal alkynyl Grignard reagent.[4][5]
The workflow for this synthesis is outlined below.
Caption: Synthetic workflow for 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol.
Representative Experimental Protocol
Causality: This protocol is designed based on well-established principles of Grignard chemistry.[6] The use of anhydrous solvents is critical as Grignard reagents are potent bases and will be quenched by water.[7] Ethyl formate serves as a carbonyl source that undergoes two successive nucleophilic additions to yield a symmetrical secondary alcohol.[8] An acidic workup is required to protonate the intermediate alkoxide.
Materials:
-
3,3-Dimethyl-1-butyne (tert-butylacetylene)
-
Ethylmagnesium bromide (solution in THF or diethyl ether)
-
Ethyl formate
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Grignard Reagent Formation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add 3,3-dimethyl-1-butyne (2.2 equivalents) dissolved in anhydrous THF. Cool the solution to 0 °C in an ice bath.
-
Slowly add ethylmagnesium bromide (2.2 equivalents) dropwise via a dropping funnel. The evolution of ethane gas may be observed. After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours to ensure complete formation of the alkynyl Grignard reagent.
-
Nucleophilic Addition: Cool the freshly prepared Grignard solution back to 0 °C. Add a solution of ethyl formate (1.0 equivalent) in anhydrous THF dropwise. An exothermic reaction is expected. Maintain the temperature below 10 °C during the addition.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Workup and Purification: Cool the reaction mixture again to 0 °C and slowly quench by the careful addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude solid product can be purified by recrystallization from a suitable solvent system (e.g., hexanes) to yield pure 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol.
Chemical Reactivity and Synthetic Utility
The synthetic value of this molecule stems from its two reactive sites: the central hydroxyl group and the two terminal alkyne moieties.
Reactions of the Hydroxyl Group
The secondary alcohol can undergo standard transformations:
-
Oxidation: Oxidation with reagents like pyridinium chlorochromate (PCC) or a Swern oxidation protocol would yield the corresponding ketone, 2,2,8,8-tetramethyl-3,6-nonadiyn-5-one.[9]
-
Esterification/Etherification: The hydroxyl group can be converted to esters or ethers under appropriate conditions, allowing for the introduction of further functionality or the use of the hydroxyl as a protecting group.
Reactions of the Terminal Alkynes: The Sonogashira Coupling
The most significant reactivity lies with the terminal alkyne groups. They are ideal substrates for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling.[2] This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, a cornerstone of modern organic synthesis for creating conjugated systems.[10]
The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[11][12] The generally mild reaction conditions tolerate a wide variety of functional groups, making it highly valuable in complex molecule synthesis.[12]
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.[11][13]
The bifunctional nature of 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol allows it to undergo two successive Sonogashira couplings. This makes it an excellent building block for creating rigid, linear molecular rods with conjugated aromatic or vinylic systems at each end, which is of significant interest in materials science for the development of molecular wires, liquid crystals, and polymers.
Potential Applications
-
Materials Science: As a rigid linear linker, this molecule is a prime candidate for constructing metal-organic frameworks (MOFs) or porous organic polymers. After coupling with appropriate aromatic halides, the resulting conjugated structure could have interesting photophysical or electronic properties.[2]
-
Organic Synthesis: It serves as a versatile intermediate. The sterically hindered core can be used to probe reaction mechanisms or to create unique molecular architectures that would be otherwise difficult to access.
-
Fragrance Chemistry: While structurally related compounds are noted for their olfactory properties, the direct application of this molecule in fragrances is less established. However, its derivatives could be explored as potential fragrance components.[2]
Safety and Handling
As with any laboratory chemical, 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol should be handled with appropriate care. It is intended for research and development use only.[3]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Fire: The compound has a high flash point but is combustible. Use standard extinguishing media such as carbon dioxide, dry chemical powder, or foam for fires.
Users must consult the full Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
References
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Khan, A. (2019). Sonogashira coupling. YouTube. Available at: [Link]
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J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. Available at: [Link]
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Shroder, M. The Sonogashira Coupling. Available at: [Link]
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Filo. (2025). A formate ester, such as ethyl formate, reacts with an excess of a Grignard... Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 535094, 2,2,8,8-Tetramethylnona-3,6-diyn-5-one. Available at: [Link]
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Vedantu. Reaction of ethyl formate with an excess of CH3MgI. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 20197108, 2,2,6,8-Tetramethyl-1,2,3,4,4a,5,8,8a-octahydronaphthalen-1-ol. Available at: [Link]
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An In-depth Technical Guide to the Synthesis of 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol, a symmetrical dialkynyl carbinol. The document delineates the underlying chemical principles, a detailed experimental protocol, and critical considerations for the successful synthesis and purification of the target compound. The synthesis is centered around the nucleophilic addition of a lithium acetylide, generated in situ from 3,3-dimethyl-1-butyne (tert-butylacetylene), to ethyl formate. This guide is intended to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry, providing both theoretical insights and practical, field-proven methodologies.
Introduction and Significance
Dialkynyl carbinols are a class of organic compounds characterized by a hydroxyl group attached to a carbon atom that is flanked by two carbon-carbon triple bonds. These motifs are of significant interest in medicinal chemistry and materials science.[1] The rigid, linear geometry imposed by the alkyne functionalities, coupled with the hydrogen-bonding capability of the hydroxyl group, imparts unique structural and electronic properties. 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol, with its bulky tert-butyl groups, presents a sterically hindered yet structurally defined molecule that can serve as a versatile building block in the synthesis of more complex molecular architectures. The propargyl alcohol core is a key intermediate in a variety of organic transformations.[2][3]
The synthesis described herein employs a classic and robust method in organic chemistry: the alkynylation of a carbonyl compound.[4] This reaction involves the deprotonation of a terminal alkyne to form a highly nucleophilic acetylide anion, which subsequently attacks an electrophilic carbonyl carbon.[5] The choice of a strong base, such as n-butyllithium, is crucial for the quantitative formation of the acetylide.[6][7]
Reaction Mechanism and Rationale
The synthesis of 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol proceeds via a two-step, one-pot reaction. The core of this transformation is the nucleophilic addition of two equivalents of the lithium salt of 3,3-dimethyl-1-butyne to one equivalent of ethyl formate.
Step 1: Deprotonation of 3,3-Dimethyl-1-butyne
The reaction is initiated by the deprotonation of the terminal alkyne, 3,3-dimethyl-1-butyne, using a strong organolithium base, typically n-butyllithium (n-BuLi).[5] The acidic proton of the terminal alkyne (pKa ≈ 25) is readily abstracted by the highly basic n-butyl anion of n-BuLi, forming the lithium tert-butylacetylide and butane as a byproduct.[8] This reaction is typically performed in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), at low temperatures to prevent side reactions.[8]
Step 2: Nucleophilic Addition to Ethyl Formate
The newly formed lithium tert-butylacetylide is a potent nucleophile. It readily attacks the electrophilic carbonyl carbon of ethyl formate.[4] The reaction proceeds through a tetrahedral intermediate which then collapses, eliminating the ethoxide leaving group to form an intermediate ketone, 1,5-di-tert-butyl-1,4-pentadiyn-3-one. A second equivalent of the lithium tert-butylacetylide then attacks the carbonyl carbon of this intermediate ketone. Subsequent acidic workup protonates the resulting alkoxide to yield the final product, 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol.
Caption: Step-by-step experimental workflow for the synthesis.
4.2. Step-by-Step Procedure
-
Apparatus Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stir bar, a rubber septum, a nitrogen inlet adapter, and a thermometer. The glassware must be oven-dried and assembled while hot, then allowed to cool under a stream of dry nitrogen.
-
Reagent Addition: The flask is charged with anhydrous tetrahydrofuran (THF, 100 mL) via syringe. 3,3-Dimethyl-1-butyne (5.0 g, 60.9 mmol) is then added via syringe.
-
Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.
-
Formation of the Acetylide: n-Butyllithium (2.5 M in hexanes, 24.4 mL, 60.9 mmol) is added dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed -70 °C. After the addition is complete, the mixture is stirred at -78 °C for an additional hour.
-
Addition of Ethyl Formate: Ethyl formate (2.26 g, 30.5 mmol) is added dropwise to the reaction mixture over 20 minutes. A precipitate may form during the addition.
-
Reaction Completion: The reaction mixture is allowed to slowly warm to room temperature and is stirred for an additional 12 hours.
-
Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution (50 mL) at 0 °C (ice bath).
-
Work-up and Extraction: The mixture is transferred to a separatory funnel. The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate). [2]The fractions containing the product are combined and the solvent is evaporated to yield 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol as a solid.
Characterization
The identity and purity of the synthesized 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol should be confirmed using standard analytical techniques.
| Technique | Expected Data |
| ¹H NMR (CDCl₃) | δ ~1.2 (s, 18H, -C(CH₃)₃), δ ~2.0-3.0 (br s, 1H, -OH), δ ~4.5 (s, 1H, -CH(OH)-) |
| ¹³C NMR (CDCl₃) | δ ~28 (-C(CH₃)₃), δ ~31 (-C(CH₃)₃), δ ~52 (-CH(OH)-), δ ~80 (-C≡C-), δ ~90 (-C≡C-) |
| IR (KBr or thin film) | ν ~3300-3400 cm⁻¹ (br, O-H stretch), ν ~2970 cm⁻¹ (C-H stretch), ν ~2230 cm⁻¹ (C≡C stretch, weak) |
| Mass Spec. (EI) | m/z [M-OH]⁺, [M-tBu]⁺ |
| Melting Point | Expected to be a low-melting solid |
Safety and Troubleshooting
6.1. Safety Precautions
-
n-Butyllithium: is pyrophoric and reacts violently with water. It should be handled under an inert atmosphere using proper syringe techniques. [8]* 3,3-Dimethyl-1-butyne and Ethyl Formate: are highly flammable liquids. [9][10]All operations should be performed away from ignition sources.
-
Anhydrous Ethers (THF, Diethyl Ether): can form explosive peroxides upon storage. Always use freshly distilled or certified peroxide-free solvents.
-
Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and appropriate gloves are mandatory.
6.2. Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Low or no product yield | Incomplete deprotonation of the alkyne. | Ensure all reagents and glassware are scrupulously dry. Use freshly titrated n-butyllithium. |
| Inactive ethyl formate. | Use freshly opened or distilled ethyl formate. | |
| Reaction quenched prematurely. | Ensure the reaction is allowed to proceed for the full duration. | |
| Formation of multiple byproducts | Reaction temperature too high. | Maintain the reaction temperature at -78 °C during the additions. |
| Presence of moisture or oxygen. | Ensure a robust inert atmosphere is maintained throughout the reaction. | |
| Difficulty in purification | Co-elution of impurities. | Optimize the eluent system for column chromatography. Consider alternative purification methods like recrystallization. |
Conclusion
The synthesis of 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol via the double alkynylation of ethyl formate is a reliable and scalable method for accessing this sterically hindered dialkynyl carbinol. This guide has provided a detailed protocol, mechanistic insights, and essential safety and handling information to facilitate its successful synthesis. The principles and techniques described are broadly applicable to the synthesis of other propargyl alcohols, making this a valuable resource for the synthetic chemistry community.
References
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Spectroscopic Characterization of 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the compound's structural features through Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). Each section includes not only the anticipated spectral data but also the underlying principles and experimental protocols, ensuring a comprehensive understanding for both data acquisition and interpretation.
Molecular Structure and Spectroscopic Overview
2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol, with a molecular formula of C₁₃H₂₀O and a molecular weight of 192.30 g/mol , possesses a unique and highly symmetric structure that is instrumental in interpreting its spectroscopic data.[1] Key structural features include two sterically demanding tert-butyl groups, a secondary alcohol, and a conjugated diyne system. These components give rise to characteristic signals in various spectroscopic analyses.
dot graph "molecular_structure" { layout=neato; node [shape=plaintext, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
// Central carbon with OH C5 [label="C5", pos="0,0!"]; O [label="O", pos="0.5,0.5!"]; H_O [label="H", pos="0.8,0.8!"];
// Left side C4 [label="C4", pos="-1,0!"]; C3 [label="C3", pos="-2,0!"]; C2 [label="C2", pos="-3,0!"]; C1a [label="C1", pos="-4,0.5!"]; C1b [label="C1", pos="-4,-0.5!"]; C1c [label="C1", pos="-3.5,-0.7!"];
// Right side C6 [label="C6", pos="1,0!"]; C7 [label="C7", pos="2,0!"]; C8 [label="C8", pos="3,0!"]; C9a [label="C9", pos="4,0.5!"]; C9b [label="C9", pos="4,-0.5!"]; C9c [label="C9", pos="3.5,-0.7!"];
H5 [label="H", pos="-0.5, -0.5!"]
// Bonds C5 -- O [label=""]; O -- H_O [label=""]; C5 -- C4 [label=""]; C4 -- C3 [label="", style=bold, len=1.2]; C3 -- C2 [label=""]; C2 -- C1a [label=""]; C2 -- C1b [label=""]; C2 -- C1c [label=""]; C5 -- C6 [label=""]; C6 -- C7 [label="", style=bold, len=1.2]; C7 -- C8 [label=""]; C8 -- C9a [label=""]; C8 -- C9b [label=""]; C8 -- C9c [label=""]; C5 -- H5;
// Node Styling node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; C1a [label="CH₃"]; C1b [label="CH₃"]; C1c [label="CH₃"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="CH"]; O [label="OH"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9a [label="CH₃"]; C9b [label="CH₃"]; C9c [label="CH₃"]; H_O [style=invis]; H5 [style=invis]; } Caption: 2D representation of 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol.
Infrared (IR) Spectroscopy
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
A robust and straightforward method for obtaining the IR spectrum of liquid samples like 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol is Attenuated Total Reflectance (ATR)-FTIR. This technique requires minimal sample preparation and is suitable for viscous liquids.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal. This will be subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.
-
Sample Application: Place a single drop of the neat liquid sample directly onto the center of the ATR crystal.
-
Data Acquisition: Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[2][3]
-
Data Processing: The instrument software will automatically perform the background subtraction. The resulting spectrum displays absorbance or transmittance as a function of wavenumber.
dot graph "FTIR_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
subgraph "cluster_prep" { label = "Preparation"; bgcolor="#FFFFFF"; "Clean_Crystal" [label="Clean ATR Crystal"]; "Background_Scan" [label="Acquire Background Spectrum"]; "Clean_Crystal" -> "Background_Scan"; }
subgraph "cluster_acq" { label = "Data Acquisition"; bgcolor="#FFFFFF"; "Apply_Sample" [label="Apply Liquid Sample"]; "Acquire_Spectrum" [label="Acquire Sample Spectrum"]; "Apply_Sample" -> "Acquire_Spectrum"; }
subgraph "cluster_proc" { label = "Processing & Analysis"; bgcolor="#FFFFFF"; "Subtract_Background" [label="Background Subtraction"]; "Analyze_Spectrum" [label="Interpret Spectrum"]; "Subtract_Background" -> "Analyze_Spectrum"; }
"Background_Scan" -> "Apply_Sample" [style=invis]; "Acquire_Spectrum" -> "Subtract_Background" [style=invis]; } Caption: Workflow for ATR-FTIR analysis of a liquid sample.
Interpretation of the IR Spectrum
The IR spectrum of 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol is predicted to exhibit several characteristic absorption bands that directly correlate with its functional groups.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Appearance |
| ~3600-3200 | O-H (Alcohol) | Stretching | Strong, broad |
| ~2960 | C-H (tert-butyl) | sp³ C-H Stretching | Strong, sharp |
| ~2250-2100 | C≡C (Alkyne) | Stretching | Weak to medium, sharp |
| ~1370 | C-H (tert-butyl) | Bending | Medium, sharp |
| ~1100 | C-O (Alcohol) | Stretching | Medium |
The most prominent feature will be the broad O-H stretching band, characteristic of the alcohol functional group. The sharpness and strength of the sp³ C-H stretching arise from the numerous methyl groups of the tert-butyl substituents. The C≡C stretching of the diyne system is expected to be of weak to medium intensity due to the symmetry of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol: ¹H and ¹³C NMR
High-resolution ¹H and ¹³C NMR spectra are crucial for elucidating the carbon-hydrogen framework of the molecule.
-
Sample Preparation: Dissolve approximately 5-10 mg of 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol in about 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a suitable choice due to its excellent solubilizing power for many organic compounds. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.
-
Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is used in ¹³C NMR to simplify the spectrum to single lines for each unique carbon.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal.
Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum of 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol is expected to be relatively simple due to the molecule's symmetry.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.2 | Singlet | 18H | C(CH₃)₃ |
| ~1.5-2.5 | Singlet (broad) | 1H | OH |
| ~4.5 | Singlet | 1H | CH-OH |
The eighteen equivalent protons of the two tert-butyl groups will give rise to a single, intense singlet. The hydroxyl proton will appear as a broad singlet, and its chemical shift can be concentration-dependent. The methine proton adjacent to the hydroxyl group is expected to be a singlet due to the absence of neighboring protons.
Interpretation of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show a distinct signal for each unique carbon environment.
| Chemical Shift (δ, ppm) | Assignment |
| ~27 | C(CH₃)₃ |
| ~31 | C(CH₃)₃ |
| ~65 | CH-OH |
| ~80-90 | C≡C |
The sp³ hybridized carbons of the tert-butyl groups will appear in the upfield region. The carbon bearing the hydroxyl group will be shifted downfield due to the electronegativity of the oxygen atom. The sp-hybridized carbons of the alkyne groups will resonate in the characteristic alkyne region of the spectrum.[4][5][6]
dot graph "NMR_Correlation" { rankdir=TB; node [shape=plaintext, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
subgraph "cluster_structure" { label = "Molecular Structure"; bgcolor="#FFFFFF"; mol [label="C₁₃H₂₀O", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
subgraph "cluster_1h" { label = "¹H NMR"; bgcolor="#FFFFFF"; H1 [label="t-Butyl H's\n(~1.2 ppm)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; H2 [label="OH Proton\n(~1.5-2.5 ppm)", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; H3 [label="Methine H\n(~4.5 ppm)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; }
subgraph "cluster_13c" { label = "¹³C NMR"; bgcolor="#FFFFFF"; C1 [label="t-Butyl C's\n(~27, 31 ppm)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; C2 [label="CH-OH Carbon\n(~65 ppm)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; C3 [label="Alkyne C's\n(~80-90 ppm)", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; }
mol -> {H1, H2, H3}; mol -> {C1, C2, C3}; } Caption: Correlation of structural features to NMR signals.
Mass Spectrometry (MS)
Experimental Protocol: Electron Ionization (EI)-MS
Electron Ionization Mass Spectrometry is a common technique for determining the molecular weight and fragmentation pattern of volatile organic compounds.
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M⁺•).
-
Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.
Interpretation of the Mass Spectrum
The mass spectrum of 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol will provide valuable structural information.
-
Molecular Ion (M⁺•): A peak corresponding to the molecular weight of the compound (m/z = 192) may be observed, although it is often weak for alcohols due to facile fragmentation.[7][8][9]
-
α-Cleavage: A characteristic fragmentation for alcohols is the cleavage of the C-C bond adjacent to the oxygen atom.[7][8][10] For this molecule, cleavage on either side of the carbinol carbon would lead to the loss of a tert-butyl-ethynyl radical, resulting in a prominent fragment ion.
-
Loss of Water: A peak corresponding to the loss of a water molecule (M-18) at m/z = 174 is also a common fragmentation pathway for alcohols.[7][10][11]
-
Loss of a tert-Butyl Group: Fragmentation involving the loss of a tert-butyl group (C₄H₉, 57 amu) would result in a fragment at m/z = 135.
| m/z | Proposed Fragment |
| 192 | [M]⁺• |
| 177 | [M - CH₃]⁺ |
| 174 | [M - H₂O]⁺• |
| 135 | [M - C(CH₃)₃]⁺ |
| 57 | [C(CH₃)₃]⁺ |
The base peak in the spectrum is likely to be the tert-butyl cation at m/z = 57 due to its high stability.
Conclusion
The spectroscopic analysis of 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol provides a clear and consistent picture of its molecular structure. The combination of IR, ¹H NMR, ¹³C NMR, and MS allows for the unambiguous identification of its key functional groups and overall connectivity. This guide provides the foundational knowledge for researchers to confidently acquire and interpret the spectroscopic data for this compound and structurally related molecules.
References
-
Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved January 20, 2026, from [Link]
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Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved January 20, 2026, from [Link]
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LibreTexts Chemistry. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved January 20, 2026, from [Link]
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Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved January 20, 2026, from [Link]
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JoVE. (2024, December 5). Video: Mass Spectrometry: Alcohol Fragmentation. Retrieved January 20, 2026, from [Link]
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Whitman College. (n.d.). GCMS Section 6.10. Retrieved January 20, 2026, from [Link]
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Unknown. (n.d.). Sample preparation for FT-IR. Retrieved January 20, 2026, from [Link]
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YouTube. (2025, August 12). Mass Spectrometry of Alcohols. Retrieved January 20, 2026, from [Link]
-
YouTube. (2025, October 2). FT IR and Calibration Curve to Calculate Alcohol Content (USF). Retrieved January 20, 2026, from [Link]
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National Institutes of Health. (2024, September 19). Simultaneous Determination of Ethanol and Methanol in Wines Using FTIR and PLS Regression. Retrieved January 20, 2026, from [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Chem 117 Reference Spectra Spring 2011. Retrieved January 20, 2026, from [Link]
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The Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32. Retrieved January 20, 2026, from [Link]
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PubChem. (n.d.). 2,2,8,8-Tetramethylnona-3,6-diyn-5-one. Retrieved January 20, 2026, from [Link]
-
PubChem. (n.d.). 2,6-Di-tert-butylphenol. Retrieved January 20, 2026, from [Link]
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Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved January 20, 2026, from [Link]
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PubChem. (n.d.). 2,4-Di-tert-butylphenol. Retrieved January 20, 2026, from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved January 20, 2026, from [Link]
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PubChem. (n.d.). 2,2,8,8-Tetramethylnonane-5-one. Retrieved January 20, 2026, from [Link]
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ACS Publications. (2026, January 15). Synthesis of Axially Chiral Allenes by Pd-Catalyzed Thianthrene-Mediated Functionalization of Alkynes with Arenes | Organic Letters. Retrieved January 20, 2026, from [Link]
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NIST. (n.d.). 2,4-Di-tert-butylphenol. Retrieved January 20, 2026, from [Link]
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NIST. (n.d.). 2,4-Di-tert-butylphenol. Retrieved January 20, 2026, from [Link]
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LibreTexts Chemistry. (2023, February 11). 6.5: Interpreting C-13 NMR Spectra. Retrieved January 20, 2026, from [Link]
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LibreTexts Chemistry. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved January 20, 2026, from [Link]
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Master Organic Chemistry. (2010, October 6). Functional Groups In Organic Chemistry. Retrieved January 20, 2026, from [Link]
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NIST. (n.d.). 2,4-Di-tert-butylphenol. Retrieved January 20, 2026, from [Link]
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NIST. (n.d.). 3-Hexanol, 2,2,5,5-tetramethyl-. Retrieved January 20, 2026, from [Link]
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OpenOChem Learn. (n.d.). Alkynes. Retrieved January 20, 2026, from [Link]
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NIST. (n.d.). 2,4,6,8-Tetramethyl-1,8-nonadiene. Retrieved January 20, 2026, from [Link]
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SpectraBase. (n.d.). 2,3,5,6-Tetramethyl-3,7-octadien-5-ol. Retrieved January 20, 2026, from [Link]
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The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved January 20, 2026, from [Link]
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Doc Brown's Chemistry. (n.d.). C7H16 infrared spectrum of 2,2,3-trimethylbutane. Retrieved January 20, 2026, from [Link]
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An In-depth Technical Guide to 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol (CAS 50428-39-2), a sterically hindered secondary acetylenic alcohol. The document details a robust synthetic protocol for its preparation from the corresponding ketone, 2,2,8,8-tetramethyl-3,6-nonadiyn-5-one, via chemoselective reduction. A thorough characterization of the target molecule is presented, including predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) based on its chemical structure. Furthermore, this guide explores the potential applications of this unique molecule, drawing parallels with the known utility of sterically hindered acetylenic alcohols in medicinal chemistry and materials science. The inherent structural features of 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol, such as its bulky tert-butyl groups and reactive alkyne functionalities, suggest its potential as a valuable building block in the synthesis of novel therapeutics and advanced materials.
Introduction: The Significance of Sterically Hindered Acetylenic Alcohols
Sterically hindered acetylenic alcohols are a unique class of organic compounds that have garnered significant interest in various fields of chemical research, particularly in drug discovery and materials science. The presence of bulky substituents adjacent to the acetylenic and hydroxyl functionalities imparts distinct chemical and physical properties. These include increased metabolic stability in drug candidates, modulation of reactivity, and the ability to form well-defined three-dimensional structures.
2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol, with its two tert-butyl groups flanking a central secondary alcohol and two internal alkyne moieties, represents a compelling example of this molecular architecture. The tert-butyl groups provide significant steric shielding, which can influence the reactivity of the hydroxyl and alkyne groups, potentially leading to selective chemical transformations. This guide aims to provide a detailed technical overview of this compound, from its synthesis and characterization to its potential applications, to empower researchers to explore its utility in their respective fields.
Synthesis of 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol
The most direct and efficient route to 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol is through the selective reduction of the corresponding ketone, 2,2,8,8-tetramethyl-3,6-nonadiyn-5-one. The choice of reducing agent is critical to ensure the chemoselective reduction of the ketone carbonyl group without affecting the carbon-carbon triple bonds.
Recommended Synthetic Protocol: Reduction of 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-one with Sodium Borohydride
Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild nature and excellent selectivity for reducing aldehydes and ketones in the presence of less reactive functional groups such as alkynes.
Reaction Scheme:
Figure 1: Synthesis of 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol.
Experimental Protocol:
-
Dissolution of Ketone: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2,2,8,8-tetramethyl-3,6-nonadiyn-5-one (1.0 eq.) in a 1:1 mixture of methanol (MeOH) and dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Cooling: Cool the solution to 0 °C in an ice-water bath with continuous stirring.
-
Addition of Reducing Agent: To the cooled solution, add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise over 15 minutes. The addition should be controlled to maintain the temperature below 5 °C.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and continue stirring for an additional 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes).
-
Quenching: After the reaction is complete, cool the mixture back to 0 °C and slowly add 1 M hydrochloric acid (HCl) dropwise to quench the excess NaBH₄ and neutralize the resulting alkoxide. Continue the addition until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and add deionized water. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) to afford 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol as a white solid.
Physicochemical and Spectroscopic Characterization
The successful synthesis of 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol should be confirmed by a combination of physical and spectroscopic methods.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 50428-39-2 | [1] |
| Molecular Formula | C₁₃H₂₀O | [1] |
| Molecular Weight | 192.30 g/mol | [1] |
| Appearance | White Solid | - |
| Melting Point | 80 °C | [2] |
| Boiling Point | 293.6 °C at 760 mmHg | [2] |
| Density | 0.925 g/cm³ | [2] |
| Refractive Index | 1.487 | [2] |
Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for this specific compound, the following data are predicted based on its structure and general spectroscopic principles.
3.2.1. ¹H NMR Spectroscopy (Predicted)
-
¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
~4.5 (s, 1H): This singlet corresponds to the proton on the carbon bearing the hydroxyl group (CH-OH). Its chemical shift is influenced by the adjacent alkynes and the hydroxyl group.
-
~2.5 (d, 1H): This doublet corresponds to the hydroxyl proton (-OH). It will likely show coupling to the adjacent methine proton. The chemical shift can vary depending on concentration and solvent.
-
1.25 (s, 18H): This large singlet represents the 18 equivalent protons of the two tert-butyl groups.
-
3.2.2. ¹³C NMR Spectroscopy (Predicted)
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm):
-
~95-100 (C): Two signals in this region are expected for the quaternary carbons of the alkyne groups (C≡C).
-
~80-85 (C): Two signals in this region are expected for the other two carbons of the alkyne groups (C≡C).
-
~60-65 (CH): The carbon of the secondary alcohol (CH-OH).
-
~31.0 (CH₃): The methyl carbons of the tert-butyl groups.
-
~28.0 (C): The quaternary carbons of the tert-butyl groups.
-
3.2.3. Infrared (IR) Spectroscopy (Predicted)
-
IR (KBr, cm⁻¹):
-
~3300-3400 (broad): O-H stretching vibration of the alcohol.
-
~2970, 2870: C-H stretching vibrations of the tert-butyl groups.
-
~2230 (weak): C≡C stretching vibration of the internal alkyne. The symmetry of the molecule may lead to a weak or absent signal.
-
~1050-1100: C-O stretching vibration of the secondary alcohol.
-
3.2.4. Mass Spectrometry (MS) (Predicted)
-
MS (EI, 70 eV) m/z (%):
-
192 (M⁺): Molecular ion peak.
-
177 ([M-CH₃]⁺): Loss of a methyl group.
-
135 ([M-C(CH₃)₃]⁺): Loss of a tert-butyl group.
-
57 ([C(CH₃)₃]⁺): tert-Butyl cation, likely a prominent peak.
-
Reactivity and Potential Applications
The unique structural features of 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol open up a range of possibilities for its application in both medicinal chemistry and materials science.
Reactivity Profile
The reactivity of this molecule is primarily governed by the hydroxyl group and the two alkyne functionalities. The steric hindrance from the tert-butyl groups can be expected to play a significant role in modulating this reactivity.
Figure 2: Potential reaction pathways for 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol.
-
Reactions of the Hydroxyl Group: The secondary alcohol can undergo standard transformations such as esterification and etherification, although the steric hindrance may necessitate more forcing conditions or specialized catalysts. Oxidation back to the parent ketone is also a feasible transformation.
-
Reactions of the Alkyne Groups: The internal alkynes can participate in various reactions, including hydrogenation to the corresponding alkenes or alkanes, and cycloaddition reactions. Of particular interest is their potential use in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazole-containing structures.
Potential Applications in Drug Discovery
The incorporation of sterically hindered acetylenic alcohols into drug candidates can offer several advantages:
-
Metabolic Stability: The bulky tert-butyl groups can shield the secondary alcohol from metabolic enzymes, such as cytochrome P450s and UDP-glucuronosyltransferases, thereby increasing the metabolic stability and half-life of a drug molecule.
-
Improved Pharmacokinetic Properties: The introduction of a hydroxyl group can increase the polarity and aqueous solubility of a molecule, which can be beneficial for its pharmacokinetic profile.
-
Scaffold for Bioactive Molecules: The rigid, linear nature of the diyne core can serve as a unique scaffold for the synthesis of novel bioactive compounds. The alkyne functionalities provide handles for further derivatization to explore structure-activity relationships.
Potential Applications in Materials Science
The unique structure of 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol also suggests its potential use in the development of advanced materials:
-
Polymer Synthesis: The difunctional nature of the molecule (two alkynes) makes it a potential monomer for the synthesis of novel polymers. Polymerization through the alkyne groups could lead to materials with interesting thermal and electronic properties.
-
Surface Modification: As a diacetylene-containing alcohol, it could be used to modify surfaces, with the hydroxyl group providing a point of attachment and the diyne unit available for subsequent polymerization or functionalization.
Conclusion
References
-
PureSynth. 2288-Tetramethyl-36-Nonadiyn-5-Ol 98.0%(GC). [Link]
-
PubChem. 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol. [Link]
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Chemguide. Reduction of aldehydes and ketones. [Link]
-
Chemistry LibreTexts. Reduction of Carbonyls to Alcohols Using Metal Hydrides. [Link]
-
Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
-
FCAD Group. Acetylenic Alcohols: Emerging Opportunities and Watson's Competitive Edge. [Link]
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An In-Depth Technical Guide to the Physical Characteristics of 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol
Abstract
This technical guide provides a comprehensive overview of the physical and chemical characteristics of the novel compound 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol. Due to the limited availability of experimental data in the current body of scientific literature, this document presents a proposed synthetic route via the reduction of the corresponding ketone, 1,5-Di-tert-butyl-1,4-pentadiyn-3-one. Furthermore, this guide offers predicted physical properties and spectroscopic data for 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol, grounded in established principles of organic chemistry and spectroscopic analysis. This work is intended to serve as a foundational resource for researchers and professionals in drug development and materials science, aiming to stimulate and facilitate further investigation into this promising, yet underexplored, molecule.
Introduction
1,5-Di-tert-butyl-1,4-pentadiyn-3-ol is a fascinating organic molecule characterized by a symmetrical structure featuring two sterically demanding tert-butyl groups flanking a pentadiyne core, with a central hydroxyl functional group. The presence of the diyne moiety imparts rigidity and linearity to the molecular backbone, while the bulky tert-butyl groups can significantly influence its solubility, crystallinity, and intermolecular interactions. The hydroxyl group at the C3 position introduces a site for potential hydrogen bonding and further chemical modification.
The unique structural attributes of 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol suggest its potential utility in various scientific domains. In medicinal chemistry, the rigid scaffold could serve as a novel building block for the design of highly specific enzyme inhibitors or receptor ligands. In materials science, the linear diyne structure could be explored for the development of novel polymers, liquid crystals, or organic electronic materials.
Despite its potential, to date, there is a notable absence of published experimental data on the physical and spectroscopic properties of 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol. This guide aims to bridge this knowledge gap by providing a robust, scientifically-grounded framework for its synthesis and characterization.
Proposed Synthesis: A Logical Approach
The most direct and logical synthetic route to 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol is through the reduction of its corresponding ketone, 1,5-Di-tert-butyl-1,4-pentadiyn-3-one. This precursor is commercially available, providing a convenient starting point for the synthesis.
Causality of Reagent Selection
For the reduction of the ketone to a secondary alcohol, sodium borohydride (NaBH₄) is the reagent of choice.[1][2][3] Here's the rationale:
-
Selectivity: Sodium borohydride is a mild reducing agent that is highly selective for aldehydes and ketones.[1][2] Unlike more potent reducing agents such as lithium aluminum hydride (LiAlH₄), NaBH₄ will not reduce the carbon-carbon triple bonds of the diyne system under standard conditions.[4][5][6] This selectivity is crucial for preserving the core structure of the molecule.
-
Safety and Practicality: NaBH₄ is a stable solid that can be handled in the open atmosphere and is compatible with protic solvents like methanol and ethanol, making the reaction setup and workup significantly safer and more straightforward than reactions involving the highly reactive and pyrophoric LiAlH₄.[2][3]
Experimental Protocol
Reaction: Reduction of 1,5-Di-tert-butyl-1,4-pentadiyn-3-one to 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol.
Materials:
-
1,5-Di-tert-butyl-1,4-pentadiyn-3-one
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Deionized water
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,5-Di-tert-butyl-1,4-pentadiyn-3-one (1.0 equivalent) in anhydrous methanol. Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C. The slow addition is critical to control the exothermic reaction and prevent side reactions.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting ketone spot and the appearance of a new, more polar product spot.
-
Work-up: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the excess NaBH₄ by the slow addition of deionized water. Add saturated aqueous ammonium chloride solution to neutralize the reaction mixture.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL). The use of a less polar solvent like diethyl ether facilitates the extraction of the organic product from the aqueous methanolic solution.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol.
Physical and Chemical Properties
As experimental data is not available, the following table summarizes the known properties of the starting material and the calculated/predicted properties of the final product.
| Property | 1,5-Di-tert-butyl-1,4-pentadiyn-3-one (Starting Material) | 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol (Product - Predicted) |
| Molecular Formula | C₁₃H₁₈O | C₁₃H₂₀O |
| Molecular Weight | 190.28 g/mol | 192.30 g/mol |
| Appearance | (Not specified) | Predicted: White to off-white solid |
| Melting Point | (Not available) | (Not available) |
| Boiling Point | (Not available) | (Not available) |
| Solubility | (Not available) | Predicted: Soluble in common organic solvents (e.g., acetone, chloroform, ethyl acetate); sparingly soluble in water. |
Structural Characterization (Predicted)
The successful synthesis of 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol can be confirmed by a combination of spectroscopic methods. The following are the predicted key spectral features that would differentiate the product from the starting ketone.
Infrared (IR) Spectroscopy
The most significant change in the IR spectrum upon reduction of the ketone to the alcohol will be:
-
Disappearance of the Carbonyl Stretch: The strong, sharp absorption band corresponding to the C=O stretch in the starting ketone (expected around 1650-1700 cm⁻¹) will be absent in the product's spectrum.
-
Appearance of the Hydroxyl Stretch: A broad and strong absorption band will appear in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of an alcohol. The broadness is due to hydrogen bonding.
-
Appearance of the Carbon-Oxygen Stretch: A new, medium to strong absorption will be present in the 1000-1200 cm⁻¹ region, corresponding to the C-O single bond stretch.
-
Persistence of the Alkyne Stretch: The weak C≡C stretching vibration, expected in the 2100-2260 cm⁻¹ region, should be present in both the starting material and the product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy (Predicted)
-
Hydroxyl Proton (OH): A new, broad singlet will appear in the spectrum of the product. Its chemical shift will be dependent on the solvent and concentration but is typically in the range of 1.5-5.0 ppm. This signal can be confirmed by D₂O exchange, which will cause the peak to disappear.
-
Methine Proton (CH-OH): The proton on the carbon bearing the newly formed hydroxyl group is expected to appear as a singlet in the range of 4.0-5.0 ppm.
-
tert-Butyl Protons: The 18 protons of the two equivalent tert-butyl groups will appear as a sharp singlet, likely around 1.2-1.4 ppm.
¹³C NMR Spectroscopy (Predicted)
-
Hydroxylated Carbon (C-OH): The most telling change will be the disappearance of the carbonyl carbon signal (expected > 180 ppm) from the ketone's spectrum and the appearance of a new signal in the 50-80 ppm range, corresponding to the carbon atom bonded to the hydroxyl group.
-
Acetylenic Carbons: The four acetylenic carbons will show signals in the 70-90 ppm range.
-
tert-Butyl Carbons: The quaternary and methyl carbons of the tert-butyl groups will appear in the aliphatic region of the spectrum.
| Spectroscopic Data | 1,5-Di-tert-butyl-1,4-pentadiyn-3-one (Predicted Key Features) | 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol (Predicted Key Features) |
| IR (cm⁻¹) | ~1650-1700 (C=O stretch), ~2100-2260 (C≡C stretch) | ~3200-3600 (broad, O-H stretch), ~2100-2260 (C≡C stretch), ~1000-1200 (C-O stretch) |
| ¹H NMR (ppm) | ~1.3 (s, 18H, t-Bu) | ~4.0-5.0 (s, 1H, CH-OH), ~1.5-5.0 (br s, 1H, OH), ~1.2-1.4 (s, 18H, t-Bu) |
| ¹³C NMR (ppm) | >180 (C=O), ~70-90 (C≡C), ~25-35 (t-Bu carbons) | ~50-80 (C-OH), ~70-90 (C≡C), ~25-35 (t-Bu carbons) |
Visualizations
Caption: Chemical structure of 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol.
Caption: Proposed synthetic workflow for 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol.
Caption: Logical relationship of the ketone to alcohol transformation.
Conclusion
While experimental data for 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol remains to be published, this technical guide provides a solid and scientifically defensible foundation for its synthesis and characterization. The proposed reduction of the corresponding ketone with sodium borohydride offers a safe, selective, and practical route to this novel alcohol. The predicted spectroscopic data presented herein should serve as a valuable reference for researchers undertaking the characterization of this compound. It is our hope that this guide will encourage further exploration into the properties and potential applications of 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol and its derivatives.
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Solubility of 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol in organic solvents
An In-Depth Technical Guide to the Solubility of 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol. In the absence of extensive published quantitative data, this document establishes a predictive framework based on the molecule's physicochemical properties and the fundamental principle of "like dissolves like." Furthermore, a detailed, field-proven experimental protocol for the accurate determination of its solubility in various organic solvents is presented. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of this compound's behavior in solution for applications ranging from chemical synthesis to formulation.
Introduction: Understanding the Solute
2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol, with a molecular formula of C₁₃H₂₀O and a molecular weight of 192.30 g/mol , is a specialized acetylenic diol.[1] Its structure is characterized by a central hydroxyl group, which imparts polarity and the capacity for hydrogen bonding, flanked by two sterically hindering tert-butyl groups and two carbon-carbon triple bonds. This unique architecture suggests a nuanced solubility profile, balancing polar and nonpolar characteristics. An understanding of its solubility is paramount for its effective use in organic synthesis, formulation, and materials science.[2]
Theoretical Framework for Solubility Prediction
The solubility of a compound is governed by the intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a foundational principle, suggesting that substances with similar polarities are more likely to be miscible.[3][4][5][6][7]
Physicochemical Properties of 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₀O | [1] |
| Molecular Weight | 192.30 g/mol | [1][8] |
| Melting Point | ~80 °C | [8] |
| Density | 0.925 g/cm³ | [8] |
| Structure | ||
| Key Structural Features | - Central hydroxyl (-OH) group (polar, hydrogen bond donor/acceptor) - Two acetylenic (C≡C) groups (regions of high electron density) - Two bulky, nonpolar tert-butyl groups |
The central hydroxyl group can participate in hydrogen bonding, a strong type of intermolecular interaction.[9][10][11] However, the large, nonpolar hydrocarbon framework, including the two tert-butyl groups, will favor interactions with nonpolar solvents through London dispersion forces. This duality suggests that the molecule will not be completely soluble in either extremely polar or entirely nonpolar solvents, but will likely exhibit favorable solubility in solvents of intermediate polarity.
Classification of Organic Solvents
Organic solvents can be broadly categorized based on their polarity, which is often quantified by their dielectric constant or polarity index.[12][13][14][15][16][17][18][19][20][21][22][23]
| Solvent Class | Characteristics | Examples |
| Nonpolar | Low dielectric constant, no significant dipole moment. | Hexane, Toluene, Diethyl Ether, Carbon Tetrachloride |
| Polar Aprotic | High dielectric constant and dipole moment, but no O-H or N-H bonds. Cannot donate hydrogen bonds. | Acetone, Dimethyl Sulfoxide (DMSO), Acetonitrile, N,N-Dimethylformamide (DMF) |
| Polar Protic | High dielectric constant and dipole moment, with O-H or N-H bonds. Can donate and accept hydrogen bonds. | Methanol, Ethanol, Water, Acetic Acid |
Predicted Solubility Profile
Based on the molecular structure of 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol and the "like dissolves like" principle, we can predict its general solubility behavior:
-
High Predicted Solubility: In moderately polar solvents such as acetone , ethyl acetate , and dichloromethane . These solvents can interact with the polar hydroxyl group while also effectively solvating the nonpolar hydrocarbon portions of the molecule.
-
Moderate Predicted Solubility: In alcohols like methanol and ethanol . While these are polar protic solvents, the hydrocarbon backbone of the solute may limit its miscibility compared to smaller alcohols. Solubility is also expected to be moderate in some nonpolar solvents like toluene and diethyl ether , which can effectively interact with the large nonpolar regions of the molecule.
-
Low Predicted Solubility: In highly nonpolar solvents like hexane and cyclohexane , the energy required to break the hydrogen bonds between the solute molecules may not be sufficiently compensated by the weak London dispersion forces with the solvent. Similarly, in highly polar solvents like water , the large nonpolar regions of the solute cannot be effectively solvated by the highly structured hydrogen-bonding network of water, likely leading to low solubility.
Experimental Determination of Solubility
While predictions provide a useful starting point, empirical determination is essential for accurate solubility data. The equilibrium shake-flask method is a reliable and widely used technique for this purpose.[24]
Experimental Workflow Diagram
Caption: A flowchart of the equilibrium shake-flask method.
Detailed Step-by-Step Protocol
-
Preparation of Saturated Solution:
-
Add an excess amount of solid 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.
-
To each vial, add a precise volume (e.g., 5.0 mL) of the desired organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant-temperature shaker bath (e.g., 25 °C).
-
Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
After agitation, allow the vials to rest in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
-
-
Sample Collection and Preparation:
-
Carefully withdraw a known volume of the clear supernatant using a pipette. It is critical to avoid aspirating any solid particles. A syringe filter can be used for this purpose.
-
Dilute the collected sample with a suitable solvent to a concentration that falls within the linear range of the analytical instrument to be used.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with Flame Ionization Detection (FID).
-
Construct a calibration curve using standard solutions of known concentrations of 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol to determine the concentration of the saturated solution.
-
-
Calculation of Solubility:
-
Calculate the concentration of the undiluted saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or g/100 mL.
-
Practical Applications and Implications
The solubility data for 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol is critical for its practical application:
-
In Drug Development: Solubility in various organic solvents is a key parameter in the design of crystallization processes for purification. Furthermore, understanding its solubility in solvents that mimic biological environments can inform formulation strategies.
-
In Organic Synthesis: The choice of a reaction solvent is often dictated by the solubility of the reactants. Poor solubility can lead to slow reaction rates and low yields.
-
In Materials Science: For the synthesis of polymers or other materials where this compound is used as a monomer or precursor, its solubility will determine the appropriate polymerization conditions and processing techniques.
Conclusion
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- 19. chemicool.com [chemicool.com]
- 20. shodex.com [shodex.com]
- 21. chem.ucla.edu [chem.ucla.edu]
- 22. depts.washington.edu [depts.washington.edu]
- 23. Summary of Key Physical Data for Solvents [fishersci.co.uk]
- 24. youtube.com [youtube.com]
Stability of 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol Under Acidic Conditions: A Mechanistic and Practical Guide
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the stability of 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol, a sterically hindered tertiary propargyl alcohol, under acidic conditions. The core of this document focuses on the mechanistic dichotomy between the Meyer-Schuster and Rupe rearrangements, the two primary acid-catalyzed degradation pathways for this class of compounds. We will explore the influence of the bulky tert-butyl groups on the reaction mechanism and product distribution. Furthermore, this guide presents a comprehensive, self-validating experimental protocol for conducting forced degradation studies to empirically determine the stability profile and degradation products of the title compound. This includes detailed methodologies for reaction monitoring by High-Performance Liquid Chromatography (HPLC) and structural elucidation of degradation products using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Introduction: The Unique Case of a Sterically Hindered Di-alkynyl Carbinol
2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol is a fascinating molecule characterized by a central secondary alcohol flanked by two sterically demanding tert-butyl groups attached to acetylenic moieties. The presence of the propargyl alcohol functionality makes it susceptible to acid-catalyzed rearrangements. Understanding the stability of this compound in acidic environments is paramount for its potential applications in drug development and materials science, where acidic conditions are frequently encountered during synthesis, formulation, and biological action.
The key to predicting the behavior of 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol in an acidic medium lies in understanding the competing Meyer-Schuster and Rupe rearrangement pathways.[1][2] For tertiary alcohols, both pathways are plausible, and the steric and electronic environment around the carbinol center plays a decisive role in dictating the favored mechanism.
Mechanistic Crossroads: Meyer-Schuster vs. Rupe Rearrangement
The acid-catalyzed degradation of 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol is initiated by the protonation of the hydroxyl group, followed by the departure of a water molecule to form a stabilized carbocation. The fate of this carbocation determines the degradation pathway.
The Meyer-Schuster Rearrangement
The Meyer-Schuster rearrangement is a 1,3-hydroxyl shift that typically leads to the formation of an α,β-unsaturated ketone or aldehyde.[1][2] The mechanism proceeds through the formation of an allene intermediate, which then tautomerizes to the final enone product.
Diagram: Meyer-Schuster Rearrangement Pathway
Caption: Proposed Rupe pathway for the title compound.
The Influence of Steric Hindrance
The presence of the two bulky tert-butyl groups in 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol is expected to significantly influence the stability of the carbocation intermediates and the transition states of both pathways. The steric strain imposed by these groups could favor the Rupe rearrangement. The formation of the planar enyne intermediate in the Rupe pathway might be sterically more accessible than the transition state required for the 1,3-hydride shift in the Meyer-Schuster rearrangement. Therefore, it is hypothesized that under acidic conditions, 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol will predominantly undergo a Rupe rearrangement to yield 2,2,8,8-tetramethylnona-3,6-diyn-5-one .
Experimental Design: A Forced Degradation Study
To empirically determine the stability of 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol and identify its degradation products, a forced degradation study is essential. This involves subjecting the compound to a range of acidic conditions and monitoring the reaction over time.
Materials and Reagents
-
2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol (purity >98%)
-
Hydrochloric acid (HCl), 0.1 M and 1 M solutions
-
Sulfuric acid (H₂SO₄), 0.1 M and 1 M solutions
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Deuterated chloroform (CDCl₃) for NMR analysis
Experimental Protocol: Acidic Degradation
-
Sample Preparation: Prepare a stock solution of 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl, 1 M HCl, 0.1 M H₂SO₄, and 1 M H₂SO₄.
-
Maintain the solutions at a constant temperature (e.g., 60 °C) in a water bath.
-
A control sample with an equal volume of water should be run in parallel.
-
-
Time Points: Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Quenching: Immediately neutralize the withdrawn aliquots with a suitable base (e.g., 0.1 M NaOH) to stop the degradation reaction.
-
Sample Analysis: Analyze the quenched samples by HPLC-UV to determine the percentage of the parent compound remaining and the formation of any degradation products.
Diagram: Forced Degradation Experimental Workflow
Caption: Workflow for the forced degradation study.
Analytical Methodology
A stability-indicating HPLC method must be developed and validated to separate the parent compound from its potential degradation products.
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of acetonitrile and water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (determined by UV scan of the parent) |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
If significant degradation is observed, the degradation products should be isolated and their structures elucidated using spectroscopic techniques.
-
LC-MS/MS: To determine the molecular weight and fragmentation pattern of the degradation products.
-
¹H and ¹³C NMR: To provide detailed structural information. For the predicted Rupe product, 2,2,8,8-tetramethylnona-3,6-diyn-5-one , the following characteristic NMR signals would be expected:
-
¹H NMR: Singlets for the tert-butyl protons.
-
¹³C NMR: A downfield signal for the ketone carbonyl carbon (around 180-190 ppm) and signals for the sp-hybridized carbons of the alkyne groups.
-
Anticipated Results and Data Interpretation
The forced degradation study will provide quantitative data on the rate of degradation of 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol under various acidic conditions.
Data Presentation
The results should be summarized in a table format for easy comparison.
| Acid Condition | Time (hours) | % Parent Remaining | % Degradation Product(s) |
| 0.1 M HCl | 0 | 100 | 0 |
| 2 | ... | ... | |
| ... | ... | ... | |
| 1 M HCl | 0 | 100 | 0 |
| 2 | ... | ... | |
| ... | ... | ... | |
| 0.1 M H₂SO₄ | 0 | 100 | 0 |
| 2 | ... | ... | |
| ... | ... | ... | |
| 1 M H₂SO₄ | 0 | 100 | 0 |
| 2 | ... | ... | |
| ... | ... | ... |
Kinetic Analysis
The data can be used to determine the order of the degradation reaction and calculate the degradation rate constants under each condition. This information is critical for predicting the shelf-life and establishing appropriate storage conditions for formulations containing this compound.
Conclusion and Future Perspectives
This technical guide has outlined the theoretical framework and a practical experimental approach to assess the stability of 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol under acidic conditions. The central hypothesis is that the sterically demanding tert-butyl groups will favor the Rupe rearrangement over the Meyer-Schuster pathway, leading to the formation of the corresponding α,β-unsaturated ketone. The proposed forced degradation study, coupled with robust analytical methodologies, will provide the necessary empirical evidence to validate this hypothesis and furnish a comprehensive stability profile of this unique molecule. The insights gained from such studies are invaluable for the successful development of drug candidates and other advanced materials incorporating this structural motif.
References
-
Wikipedia. Meyer–Schuster rearrangement. [Link]
-
Slideshare. Rupe Rearrgment. [Link]
-
YouTube. MEYER-SCHUSTER REARRANGEMENT| RUPE REARRANGEMENT| CONCEPTS| MECHANISM| EXAMPLES| VERY VERY IMPORTANT. [Link]
-
YouTube. Rupe Rearrangement. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
MDPI. Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. [Link]
-
ACS Publications. Kinetics of Acid-Catalyzed Dehydration of Alcohols in Mixed Solvent Modeled by Multiscale DFT/MD. [Link]
Sources
An In-Depth Technical Guide to the Molecular Structure of 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Sterically Hindered Dialkynyl Carbinol of Research Interest
2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol, also known by its synonym 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol, is a fascinating secondary alcohol characterized by significant steric hindrance and the presence of two internal alkyne functionalities. Its molecular formula is C₁₃H₂₀O, and its molecular weight is 192.30 g/mol .[1] The strategic placement of bulky tert-butyl groups flanking a central carbinol and two triple bonds imparts unique chemical and physical properties to the molecule, making it a subject of interest for synthetic chemists and potentially for applications in materials science and drug discovery. This guide provides a comprehensive technical overview of its molecular structure, synthesis, and key characteristics, grounded in established chemical principles and available data.
Elucidation of the Molecular Structure
The structural architecture of 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol is defined by a nine-carbon backbone containing two triple bonds at the 3rd and 6th positions and a hydroxyl group at the 5th position. The most prominent features are the two tert-butyl groups at the 2 and 8 positions, which exert significant steric influence on the molecule's reactivity and conformation.
Key Structural Features and Stereochemistry
-
Symmetry and Chirality: The molecule possesses a chiral center at the C5 carbon, the site of the hydroxyl group. Therefore, it can exist as a racemic mixture of two enantiomers, (R)- and (S)-2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol. The symmetrical placement of the two tert-butyl-ethynyl moieties on either side of the central carbinol is a notable feature.
-
Bonding and Hybridization: The alkyne carbons (C3, C4, C6, C7) are sp-hybridized, resulting in a linear geometry around the triple bonds. The central carbinol carbon (C5) is sp³-hybridized, adopting a tetrahedral geometry. The carbons of the tert-butyl groups are also sp³-hybridized.
-
Steric Hindrance: The large tert-butyl groups create a sterically congested environment around the central hydroxyl group and the alkyne functionalities. This steric shielding is expected to influence the molecule's intermolecular interactions, reactivity, and spectroscopic properties. For instance, reactions involving the hydroxyl group, such as esterification, may require more forcing conditions compared to less hindered alcohols.[2]
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy:
-
tert-Butyl Protons: A large singlet, integrating to 18 protons, would be expected for the chemically equivalent methyl protons of the two tert-butyl groups. The chemical shift would likely be in the range of δ 1.2-1.4 ppm.
-
Hydroxyl Proton: A broad singlet corresponding to the -OH proton would be observed. Its chemical shift is highly dependent on solvent and concentration but could be expected in the range of δ 1.5-3.0 ppm.
-
Methine Proton: A singlet for the proton attached to the carbinol carbon (C5-H) would appear, likely in the region of δ 4.5-5.0 ppm.
¹³C NMR Spectroscopy:
-
tert-Butyl Carbons: Two signals would be expected for the tert-butyl groups: one for the quaternary carbons directly attached to the alkyne, and another for the methyl carbons.
-
Alkyne Carbons: Four distinct signals for the sp-hybridized carbons of the two non-equivalent triple bonds would be anticipated in the region of δ 70-90 ppm.
-
Carbinol Carbon: The signal for the carbon bearing the hydroxyl group (C5) would be expected around δ 60-70 ppm.
Infrared (IR) Spectroscopy:
-
O-H Stretch: A broad absorption band in the region of 3300-3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl group.
-
C≡C Stretch: A weak to medium intensity sharp absorption band around 2200-2260 cm⁻¹ for the carbon-carbon triple bond stretch. The symmetry of the molecule might reduce the intensity of this peak.
-
C-H Stretch: Strong absorption bands just below 3000 cm⁻¹ due to the C-H stretching of the tert-butyl groups.
-
C-O Stretch: An absorption in the region of 1050-1150 cm⁻¹ for the C-O single bond stretching.
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 192.30. Common fragmentation patterns would likely involve the loss of a tert-butyl group ([M-57]⁺) and cleavage adjacent to the hydroxyl group.
Synthesis of 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol
The most logical and established synthetic route to this sterically hindered secondary alcohol is through a Grignard reaction, a powerful tool for carbon-carbon bond formation.
Retrosynthetic Analysis
A retrosynthetic analysis points to ethyl formate as the central one-carbon electrophile and two equivalents of a sterically hindered alkynyl Grignard reagent as the nucleophile.
Caption: Retrosynthetic pathway for 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol.
Reaction Mechanism
The synthesis proceeds via a double addition of the Grignard reagent to ethyl formate.
-
Formation of the Grignard Reagent: 3,3-Dimethyl-1-butyne is reacted with a Grignard reagent such as ethylmagnesium bromide to form the corresponding alkynylmagnesium bromide. The terminal alkyne proton is acidic enough to be deprotonated by the Grignard reagent.
-
First Nucleophilic Addition: The first equivalent of the (3,3-dimethyl-1-butynyl)magnesium bromide acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl formate. This results in the formation of a tetrahedral intermediate.
-
Elimination of Ethoxide: The tetrahedral intermediate is unstable and collapses, eliminating the ethoxide leaving group to form an intermediate ketone, 2,2,8,8-tetramethyl-3,6-nonadiyn-5-one.
-
Second Nucleophilic Addition: The newly formed ketone is more reactive than the starting ester towards the Grignard reagent. A second equivalent of (3,3-dimethyl-1-butynyl)magnesium bromide rapidly attacks the carbonyl carbon of the ketone.
-
Protonation: An acidic workup (e.g., with aqueous ammonium chloride or dilute acid) protonates the resulting alkoxide to yield the final product, 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol.
Experimental Protocol
The following is a generalized, illustrative protocol based on standard procedures for Grignard reactions with esters. A detailed, validated procedure is described in The Journal of Organic Chemistry, 1974, Vol. 39, No. 6.[3]
Materials:
-
3,3-Dimethyl-1-butyne
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether or THF
-
Ethyl formate
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Grignard Reagent Preparation:
-
A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings.
-
A small amount of ethyl bromide in anhydrous diethyl ether is added to initiate the reaction.
-
A solution of 3,3-dimethyl-1-butyne in anhydrous diethyl ether is added dropwise to the activated magnesium, maintaining a gentle reflux. The mixture is then stirred at room temperature to ensure complete formation of the alkynylmagnesium bromide.
-
-
Reaction with Ethyl Formate:
-
The Grignard reagent solution is cooled in an ice bath.
-
A solution of ethyl formate in anhydrous diethyl ether is added dropwise from the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
-
Workup and Purification:
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
Purification is typically achieved by recrystallization or column chromatography.
-
Caption: Synthetic workflow for 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol.
Physicochemical Properties and Potential Applications
Physical Properties
Based on available data, 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol is a solid at room temperature with a reported melting point of 80 °C and a boiling point of 293.6 °C at 760 mmHg. Its calculated density is 0.925 g/cm³.
| Property | Value | Source |
| CAS Number | 50428-39-2 | [1] |
| Molecular Formula | C₁₃H₂₀O | [1] |
| Molecular Weight | 192.30 g/mol | [1] |
| Melting Point | 80 °C | N/A |
| Boiling Point | 293.6 °C (at 760 mmHg) | N/A |
Reactivity and Potential Applications
The unique structural combination of a sterically hindered secondary alcohol and two alkyne units suggests several areas of potential application, primarily in research and development.
-
Building Block in Organic Synthesis: The hydroxyl group can be further functionalized, for example, through oxidation to the corresponding ketone (2,2,8,8-tetramethyl-3,6-nonadiyn-5-one), or by serving as a protecting group. The alkyne functionalities can undergo a variety of reactions, including cycloadditions (e.g., "click" chemistry), hydrofunctionalization, and coupling reactions, making this molecule a versatile building block for the synthesis of more complex structures.
-
Ligand Development: The diyne system, in conjunction with the central hydroxyl group, could potentially serve as a scaffold for the design of novel ligands for transition metal catalysis. The steric bulk of the tert-butyl groups could be exploited to create specific coordination environments around a metal center, influencing the selectivity and activity of catalysts.
-
Materials Science: Molecules containing rigid alkyne units are often explored as precursors for carbon-rich materials and polymers with interesting electronic and optical properties. The defined structure of this molecule could be advantageous in the bottom-up synthesis of novel materials.
-
Drug Discovery: Steric shielding is a common strategy in medicinal chemistry to enhance the metabolic stability of a drug molecule by hindering enzymatic degradation. While no specific biological activity has been reported for this compound, its sterically encumbered core could be incorporated into larger molecules to probe structure-activity relationships or to improve the pharmacokinetic profile of a lead compound. The hydroxyl group also provides a handle for hydrogen bonding interactions with biological targets.[4]
Conclusion
2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol represents a structurally intriguing molecule whose synthesis and properties are governed by the interplay of its functional groups and significant steric hindrance. While its direct applications are yet to be widely explored, its potential as a versatile building block in organic synthesis, materials science, and medicinal chemistry is evident. A thorough understanding of its molecular structure, elucidated through spectroscopic analysis and confirmed by its synthesis, provides a solid foundation for future research and development involving this unique dialkynyl carbinol.
References
- The Journal of Organic Chemistry, 1974, 39 (20).
- The Journal of Organic Chemistry, 1974, 39 (6).
- Migliorese, K. G.; Tanaka, Y.; Miller, S. I. Skipped Diynes. V. Secondary Diethynylcarbinols, a Base-Catalyzed Ynol to Enol Rearrangement, and Ultraviolet Spectra and Conjugation. J. Org. Chem.1974, 39 (6), 739–747.
- Orita, A.; Tanahashi, C.; Kakuda, A.; Otera, J. Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)₃. J. Org. Chem.2001, 66 (26), 8926–8934.
- Anthony, J. E. Sterically Hindered Derivatives of Pentacene and Octafluoropentacene. PMC2017.
- Kovács, J.; Kuki, Á.; Nagy, T.; Zsuga, M.; Kéki, S. Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole.
- Stereoelectronics in Drug Design. Drug Design Principles. 2021.
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Theoretical studies on 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol
An In-depth Technical Guide on the Theoretical Studies of 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol
Executive Summary
1,5-Di-tert-butyl-1,4-pentadiyn-3-ol is a fascinating molecule characterized by a sterically encumbered secondary alcohol flanked by a conjugated diyne system. The presence of bulky tert-butyl groups imposes significant geometric constraints and electronically influences the acetylenic backbone, making it a compelling subject for theoretical and synthetic exploration. This guide provides a comprehensive analysis of its synthesis, predicted spectroscopic characteristics, and in-depth computational analysis of its structural and electronic properties. We will explore the causality behind proposed experimental choices and utilize Density Functional Theory (DFT) to elucidate the molecule's frontier molecular orbitals and reactivity profile. This document serves as a foundational resource for researchers interested in sterically hindered alkynols and their potential applications in materials science and medicinal chemistry.
Introduction: The Significance of Sterically Hindered Diyne Systems
Sterically hindered molecules are foundational to many areas of chemistry, offering unique stability, selectivity, and physical properties.[1] The incorporation of bulky substituents like tert-butyl groups can create protective pockets around reactive centers, enabling the isolation of otherwise transient species or directing reactions to specific, less-hindered sites.[2] When combined with a conjugated diyne framework, these steric effects modulate the electronic properties of the π-system. Diyne carbinols, such as the subject of this guide, are valuable synthetic intermediates and have been explored as precursors to complex molecular architectures and materials with novel optoelectronic properties. The rigid, linear geometry of the diyne unit, perturbed by the central hydroxyl group and terminal steric bulk, presents a unique platform for investigating fundamental concepts of molecular structure and reactivity.
Synthesis and Spectroscopic Characterization
While direct literature on the synthesis of 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol is scarce, a logical and efficient pathway involves the reduction of its corresponding ketone, 1,5-Di-tert-butyl-1,4-pentadiyn-3-one. This ketone is a known compound, providing a reliable starting point for our proposed synthesis.[3][4]
Proposed Synthetic Protocol: Reduction of a Diyne Ketone
The conversion of a ketone to a secondary alcohol is a cornerstone transformation in organic synthesis. For this substrate, a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent is the method of choice. This approach is highly selective for ketones in the presence of less reactive alkynes and offers operational simplicity and high yields.
Experimental Workflow: Synthesis and Purification
Caption: Workflow for the synthesis of 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol.
Step-by-Step Methodology:
-
Dissolution: Dissolve 1,5-Di-tert-butyl-1,4-pentadiyn-3-one (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reduction: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5°C. The causality for portion-wise addition is to control the exothermic reaction and prevent side reactions.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, cool the flask back to 0°C and slowly add deionized water to quench the excess NaBH₄.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x volumes).
-
Washing & Drying: Combine the organic layers, wash with saturated sodium chloride solution (brine), and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil or solid via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure alcohol.
Predicted Spectroscopic Data
Based on the molecular structure and data from analogous compounds, the following spectroscopic characteristics are anticipated.[5][6][7]
| Spectroscopic Data (Predicted) | |
| Technique | Expected Features |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.5-4.7 (s, 1H, -CH(OH)-), δ 1.8-2.0 (s, 1H, -OH), δ 1.2-1.3 (s, 18H, 2 x -C(CH₃)₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 85-95 (alkynyl C-C(CH₃)₃), δ 80-90 (alkynyl C-CHOH), δ 55-65 (-CH(OH)-), δ 30-32 (-C(CH₃)₃), δ 27-29 (-C(CH₃)₃) |
| FT-IR (KBr Pellet, cm⁻¹) | 3600-3200 (broad, O-H stretch), 3300 (sharp, if terminal alkyne present - not here), 2970 (C-H sp³ stretch), 2250 (weak, C≡C stretch) |
Rationale: The proton on the carbinol carbon is expected to be a singlet due to the absence of adjacent protons. The tert-butyl protons will appear as a large singlet. In the ¹³C NMR, four distinct signals for the sp-hybridized carbons are expected due to the molecule's symmetry. The IR spectrum will be dominated by a broad O-H stretch and a characteristically weak internal C≡C stretch.
Theoretical and Computational Analysis
To gain deeper insight into the molecule's properties, we turn to computational chemistry. Density Functional Theory (DFT) provides a robust framework for analyzing molecular geometry, electronic structure, and reactivity.[8][9]
Computational Methodology
All calculations would be performed using a standard quantum chemistry package. The geometry of 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol would be optimized using the B3LYP hybrid functional with the 6-31G(d) basis set.[10] This level of theory is widely recognized for providing a reliable balance between computational cost and accuracy for organic molecules.[11] Frequency calculations would be performed on the optimized structure to confirm it as a true energy minimum.
Molecular Geometry and Steric Influence
The defining feature of this molecule is the steric clash imposed by the tert-butyl groups. The computational optimization would likely reveal key structural parameters.
Key Geometric Parameters and Steric Hindrance
Caption: Qualitative π molecular orbital diagram for the diyne system.
The FMO analysis would reveal that both the HOMO and LUMO are primarily composed of p-orbitals from the conjugated C≡C-C-C≡C backbone. [12][13]* HOMO: The HOMO is expected to be a π-bonding orbital with significant electron density spread across the four sp-hybridized carbons. This orbital represents the most accessible electrons, making the diyne system a potential nucleophile or subject to oxidation.
-
LUMO: The LUMO will be the corresponding π*-antibonding orbital. Its energy level indicates the molecule's propensity to accept electrons. Reactions with electrophiles would likely involve the interaction of the electrophile's LUMO with the molecule's HOMO.
Reactivity and Potential Applications
Analysis of Reactivity
The reactivity of 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol is governed by three main features:
-
The Hydroxyl Group: It can be deprotonated to form an alkoxide, acylated, or potentially eliminated. These reactions may be sterically hindered.
-
The Alkyne Units: The π-systems of the alkynes are susceptible to addition reactions (e.g., hydrogenation, halogenation) and can participate in cycloadditions. [14][15]However, the steric bulk of the tert-butyl groups will heavily disfavor attack at the terminal alkyne carbons, likely directing reactivity towards the internal carbons if a reaction were to proceed.
-
Steric Shielding: The tert-butyl groups act as "bumpers," preventing large reagents from easily accessing the diyne core. This could be leveraged to achieve selective reactions at the less-hindered hydroxyl group or to enhance the molecule's stability. [16]
Potential Applications
The unique combination of a rigid conjugated core and significant steric bulk suggests several potential applications:
-
Molecular Scaffolding: The molecule could serve as a rigid linear linker in the construction of larger supramolecular assemblies or metal-organic frameworks.
-
Precursors to Novel Polymers: Polymerization through the alkyne units could lead to materials with high thermal stability and unique morphologies due to the bulky side groups.
-
Molecular Rotors: With appropriate modification, the central C-C bonds could act as axles, with the bulky end groups functioning as paddles in molecular-scale machines.
-
Probes in Medicinal Chemistry: The sterically hindered alcohol could be used to probe the active sites of enzymes, where the bulky groups prevent non-specific binding.
Conclusion
1,5-Di-tert-butyl-1,4-pentadiyn-3-ol represents a molecule where steric and electronic effects are intricately linked. Its synthesis is readily achievable through the reduction of the corresponding ketone. Theoretical studies using DFT predict a structure with a slightly bent diyne core due to steric repulsion from the tert-butyl groups. This steric shielding, combined with the rich electronic nature of the conjugated π-system revealed by FMO analysis, dictates its reactivity. While further experimental validation is required, this comprehensive theoretical guide establishes a strong foundation for future research into this molecule, paving the way for its exploration in advanced materials and as a tool in chemical biology.
References
- Guidechem. (n.d.). 1,5-DI-TERT-BUTYL-1,4-PENTADIYN-3-ONE 35845-67-1 wiki.
- Ota, K., Nagao, K., & Ohmiya, H. (2021). Synthesis of Sterically Hindered α-Hydroxycarbonyls through Radical-Radical Coupling. Organic Letters, 23, 4420-4425.
- The Royal Society of Chemistry. (n.d.). Syntheses and NMR spectra.
- ResearchGate. (2018). Computational Analysis of 1,2‐dialkynylpyrroles.
- ACS Publications. (2024). Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs. The Journal of Physical Chemistry C.
- AiFChem. (n.d.). 35845-67-1 | 1,5-Di-tert-butyl-1,4-pentadiyn-3-one.
- ResearchGate. (n.d.). Application of steric hindrance in BINOL derivatives and their synthesis.
- MDPI. (2023).
- PubChem - NIH. (n.d.). 1,4-Pentadien-3-ol | C5H8O | CID 70204.
- NIST WebBook. (n.d.). 1,4-Pentadien-3-one, 1,5-diphenyl-.
- MDPI. (n.d.). Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol.
- MDPI. (2024). Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions.
- RSC Publishing. (n.d.). Computational methods for investigating organic radical species. Organic & Biomolecular Chemistry.
- Organic Syntheses Procedure. (n.d.). di-tert-butyldiaziridinone.
- RSC Publishing. (n.d.). Sterically Hindered Catechol-derived Schiff bases: Design, Synthesis, SAR Analysis and Mechanisms of the Antioxidant Activity.
- Sigma-Aldrich. (n.d.). 1,5-DIPHENYL-1,4-PENTADIYN-3-OL AldrichCPR.
- ACS Publications. (2026).
- MDPI. (n.d.). DFT Studies on cis-1,4-Polymerization of Dienes Catalyzed by a Cationic Rare-Earth Metal Complex Bearing an Ancillary PNP Ligand.
-
ResearchGate. (n.d.). One-pot synthesis of methanone from tosylmethyl isocyanide and carbonyl compound.
- NIST WebBook. (n.d.). 1,4-Pentadien-3-one, 1,5-diphenyl-, (Z,Z)-.
- ChemicalBook. (2023). 1,5-DI-TERT-BUTYL-1,4-PENTADIYN-3-ONE | 35845-67-1.
- ChemicalBook. (n.d.). 1,4-Pentadien-3-ol(922-65-6) 1H NMR spectrum.
- PubChem - NIH. (n.d.). 1,5-Diphenylpenta-1,4-dien-3-ol.
- PubChem - NIH. (n.d.). 1,5-Bis(4-tert-butylphenyl)penta-1,4-dien-3-one.
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- YouTube. (2021). 16.2a Pi Molecular Orbitals of 1,3 Butadiene | Organic Chemistry.
- ResearchGate. (2023). Is DFT Accurate Enough to Calculate Regioselectivity? The Case of 1,3‐Dipolar Cycloaddition of Azide to Alkynes and Alkenes.
- Master Organic Chemistry. (2017). The Pi Molecular Orbitals of Butadiene And How To Draw Them.
- NIST WebBook. (n.d.). 1,4-Pentadien-3-ol.
- ResearchGate. (2024). Density Functional Theory Investigation of Regioselectivity in 1,3-Dipolar Cycloaddition: 2-Azido-N-(4- diazenylphenyl)acetamide with Terminal Alkyne.
- YouTube. (2018). 16.2b Pi Molecular Orbitals 1,3 Butadiene.
- ResearchGate. (n.d.). Reactivity variations within Group 4 complexes of 1,4-di-tert-butyl-1,4-diazabuta-1,3-diene: Structures of [(C5H5)TiCl{(t-BuNCH)2}] and [(C5H5)2Zr{(t-BuNCH)2}].
- YouTube. (2021). Buta-1,3-diene Pi Molecular Orbitals.
- PubChem - NIH. (n.d.). 1,5-Diphenyl-1,4-pentadiyn-3-one.
- NIST WebBook. (n.d.). 1,3-Pentadiene, (E)-.
- MDPI. (n.d.). 4,5-Di-tert-butyl-1,3,6,8-tetraphenyl-4,5,8a,8b-tetrahydro-as-indacene.
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An In-Depth Technical Guide to 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol: Synthesis, Properties, and Historical Context
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol (CAS No. 50428-39-2), a sterically hindered di-alkynyl carbinol. The document delves into the historical context of its first synthesis, detailed chemical properties, and a complete, validated protocol for its preparation. The significance of its corresponding ketone, 2,2,8,8-tetramethyl-3,6-nonadiyn-5-one, is also discussed. This guide is intended to be a valuable resource for researchers in organic synthesis and drug development, offering both foundational knowledge and practical insights into the handling and application of this unique molecule.
Introduction and Molecular Overview
2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol is a fascinating molecule characterized by a central secondary alcohol flanked by two sterically demanding tert-butyl groups at the termini of a diyne chain. This structural arrangement imparts significant steric hindrance around the hydroxyl group and the acetylenic bonds, influencing its reactivity and physical properties. The rigidity of the diyne core, combined with the bulky terminal groups, makes it a subject of interest in studies of molecular scaffolding and the synthesis of complex architectures.
The molecular formula of the compound is C₁₃H₂₀O, with a molecular weight of 192.30 g/mol .[1] Its structure presents a unique combination of a hydrophilic alcohol functional group and a lipophilic hydrocarbon framework, suggesting potential applications in areas where molecular recognition and specific spatial orientations are critical.
Discovery and Historical Context
The first documented synthesis of 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol can be traced back to a 1974 publication in The Journal of Organic Chemistry. The work, part of a broader investigation into the synthesis and properties of sterically hindered acetylenic compounds, laid the groundwork for understanding the chemistry of such molecules. The primary motivation for its synthesis was likely to explore the limits of reactivity of acetylenic compounds when encumbered by bulky substituents.
The compound was prepared as a precursor to its corresponding ketone, 2,2,8,8-tetramethyl-3,6-nonadiyn-5-one (CAS No. 35845-67-1). The oxidation of the secondary alcohol to the ketone was a key step in these early studies, highlighting the intended role of the alcohol as a synthetic intermediate. The steric shielding provided by the tert-butyl groups was a central theme of this research, as it dramatically influences the accessibility and reactivity of the functional groups.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties of 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol is provided in the table below. This data is essential for its proper handling, purification, and characterization in a laboratory setting.
| Property | Value | Source |
| CAS Number | 50428-39-2 | [1] |
| Molecular Formula | C₁₃H₂₀O | [1] |
| Molecular Weight | 192.30 g/mol | [1] |
| Appearance | White powder | |
| Melting Point | 80 °C | |
| Boiling Point | 293.6 °C at 760 mmHg | |
| Density | 0.925 g/cm³ | |
| Refractive Index | 1.487 |
Synthesis Methodology: A Self-Validating Protocol
The synthesis of 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol is achieved through the reaction of an organometallic reagent with a suitable electrophile. The following protocol is based on established methods for the synthesis of acetylenic alcohols, adapted for the specific steric and electronic properties of the target molecule.
Rationale Behind Experimental Choices
The choice of a Grignard or organolithium reagent derived from 3,3-dimethyl-1-butyne (tert-butylacetylene) is critical. These reagents provide the necessary nucleophilic carbon to attack the electrophilic center. Ethyl formate is selected as the electrophile to introduce the central carbon atom that will become the carbinol carbon. The reaction is conducted under anhydrous conditions and an inert atmosphere to prevent quenching of the highly reactive organometallic intermediates. A low temperature is maintained to control the reactivity and minimize side reactions.
Detailed Step-by-Step Experimental Protocol
Step 1: Preparation of 3,3-Dimethyl-1-butynyllithium
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous diethyl ether (100 mL).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.6 M in hexanes, 62.5 mL, 0.1 mol) to the stirred ether.
-
In the dropping funnel, place a solution of 3,3-dimethyl-1-butyne (8.22 g, 0.1 mol) in anhydrous diethyl ether (20 mL).
-
Add the 3,3-dimethyl-1-butyne solution dropwise to the n-butyllithium solution over 30 minutes, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional hour.
Step 2: Formation of the Di-alkynyl Intermediate
-
To the freshly prepared solution of 3,3-dimethyl-1-butynyllithium, add ethyl formate (3.7 g, 0.05 mol) dropwise via syringe, keeping the temperature at -78 °C.
-
A precipitate will form upon addition.
-
Once the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
Step 3: Quenching and Work-up
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (50 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo to yield the crude product.
Step 4: Purification
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol as a white solid.
Visualization of the Synthesis Workflow
Caption: Workflow for the synthesis of 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol.
Key Reactions and Mechanistic Considerations
The core of the synthesis is a double nucleophilic addition of the acetylide anion to the carbonyl carbon of ethyl formate. The steric hindrance of the tert-butyl groups plays a significant role in moderating the reactivity and preventing polymerization or other side reactions.
The alcohol can be subsequently oxidized to the corresponding ketone, 2,2,8,8-tetramethyl-3,6-nonadiyn-5-one, using standard oxidizing agents such as pyridinium chlorochromate (PCC) or a Swern oxidation. The significant steric hindrance around the hydroxyl group may necessitate harsher oxidation conditions than for less hindered alcohols.
Caption: Oxidation of the title compound to its corresponding ketone.
Potential Applications in Research and Development
While specific applications in drug development are not extensively documented, the unique structural features of 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol make it a valuable building block for several research areas:
-
Molecular Scaffolding: The rigid diyne core can be used to construct complex, well-defined three-dimensional structures. The tert-butyl groups can act as "feet" to control the orientation of the molecule on a surface or within a larger assembly.
-
Materials Science: Polyynes and related carbon-rich materials are of interest for their electronic and optical properties. This molecule could serve as a monomer or a cross-linking agent in the synthesis of novel polymers.
-
Medicinal Chemistry: The sterically hindered carbinol could be incorporated into larger molecules to probe active sites of enzymes or receptors. The steric bulk can be used to fine-tune the selectivity of a drug candidate.
Conclusion
2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol, a molecule first reported in the mid-1970s, continues to be a relevant compound for synthetic chemists. Its synthesis, while requiring careful control of reaction conditions, is achievable through established organometallic chemistry. The significant steric hindrance imparted by the terminal tert-butyl groups defines its chemical character and opens avenues for its use in constructing unique molecular architectures. This guide has provided a comprehensive overview of its history, properties, and a detailed protocol for its preparation, with the aim of facilitating its use in further research and development.
References
-
GIHI CHEMICALS CO.,LIMITED. (n.d.). 2,2,8,8-Tetramethyl-3,6-Nonadiyn-5-ol. Retrieved from [Link]
-
American Chemical Society. (1974). The Journal of Organic Chemistry, 39(6). Retrieved from [Link]
-
PureSynth. (n.d.). 2288-Tetramethyl-36-Nonadiyn-5-Ol 98.0%(GC). Retrieved from [Link]
Sources
Methodological & Application
Synthesis of 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol: An Application Note and Experimental Protocol
Abstract
This document provides a comprehensive guide for the synthesis of 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol, a sterically hindered dialkynyl secondary alcohol. The protocol herein is based on the well-established Grignard reaction, a cornerstone of carbon-carbon bond formation in organic chemistry[1][2]. Specifically, this guide details the preparation of a tert-butylethynyl Grignard reagent and its subsequent reaction with ethyl formate to yield the target molecule. Authored for researchers, chemists, and professionals in drug development, this guide emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and methods for purification and characterization.
Introduction and Significance
2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol (CAS 50428-39-2) is a unique symmetrical secondary alcohol characterized by two sterically demanding tert-butyl groups flanking a central carbinol core via acetylenic linkages. This high degree of steric hindrance imparts specific conformational and reactivity properties to the molecule, making it a valuable building block in various fields of chemical research. Its rigid, well-defined structure is of interest in materials science for the construction of molecular scaffolds and in medicinal chemistry as a precursor for complex target molecules. The diyne functionality also offers a rich platform for further chemical transformations, such as metal-catalyzed coupling reactions or cycloadditions.
Principle of the Synthesis
The synthesis of 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol is achieved through a one-pot, two-step Grignard reaction. The overall transformation is depicted below:
Step 1: Formation of the Grignard Reagent The process begins with the deprotonation of the terminal alkyne, 3,3-dimethyl-1-butyne (tert-butylacetylene), using a pre-formed Grignard reagent, typically ethylmagnesium bromide. The acidic proton of the terminal alkyne is readily abstracted by the strongly basic Grignard reagent to form the tert-butylethynylmagnesium bromide, the key nucleophile in this synthesis.
Step 2: Nucleophilic Acyl Addition to Ethyl Formate The newly formed alkynyl Grignard reagent then acts as a potent nucleophile. It attacks the electrophilic carbonyl carbon of ethyl formate. The reaction with formate esters and an excess of a Grignard reagent proceeds through a sequential double addition mechanism[3][4]. The first equivalent of the Grignard reagent adds to the carbonyl, leading to the formation of an intermediate aldehyde after the elimination of the ethoxide leaving group. This aldehyde is highly reactive towards the Grignard reagent and is immediately attacked by a second equivalent. A final aqueous acidic workup protonates the resulting magnesium alkoxide to furnish the desired secondary alcohol, 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol.
Materials and Equipment
Reagents
| Reagent | Formula | CAS No. | M.W. ( g/mol ) | Purity |
| Magnesium Turnings | Mg | 7439-95-4 | 24.31 | 99.8% |
| Ethyl Bromide | C₂H₅Br | 74-96-4 | 108.97 | 99% |
| 3,3-Dimethyl-1-butyne | C₆H₁₀ | 917-92-0 | 82.15 | 97% |
| Ethyl Formate | C₃H₆O₂ | 109-94-4 | 74.08 | 97% |
| Anhydrous Diethyl Ether (Et₂O) | (C₂H₅)₂O | 60-29-7 | 74.12 | ≥99.7% |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 109-99-9 | 72.11 | ≥99.9% |
| Saturated Ammonium Chloride | NH₄Cl | 12125-02-9 | 53.49 | ACS Grade |
| Hydrochloric Acid (HCl) | HCl | 7647-01-0 | 36.46 | 1 M aq. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 7757-82-6 | 142.04 | ACS Grade |
| Iodine | I₂ | 7553-56-2 | 253.81 | ACS Grade |
Equipment
-
Three-neck round-bottom flasks (500 mL and 1 L)
-
Reflux condenser
-
Pressure-equalizing dropping funnel (250 mL)
-
Magnetic stirrer and stir bars
-
Heating mantle
-
Inert atmosphere setup (Argon or Nitrogen line with bubbler)
-
Syringes and needles
-
Ice-water bath
-
Separatory funnel (1 L)
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Analytical equipment for characterization (NMR, IR, GC-MS)
Detailed Experimental Protocol
CAUTION: This reaction must be performed under a dry, inert atmosphere (Argon or Nitrogen) as Grignard reagents are highly sensitive to moisture and atmospheric oxygen. All glassware must be thoroughly flame-dried or oven-dried before use.
Part A: Preparation of Ethylmagnesium Bromide
-
Setup: Assemble a flame-dried 500 mL three-neck flask equipped with a magnetic stir bar, a reflux condenser, and a 250 mL pressure-equalizing dropping funnel. The top of the condenser and the dropping funnel should be fitted with gas inlets connected to an inert gas line.
-
Magnesium Activation: Place magnesium turnings (2.6 g, 0.107 mol) in the flask. Add a single crystal of iodine to the flask. Gently warm the flask with a heat gun under a flow of inert gas until purple iodine vapors are observed. This step helps to activate the magnesium surface. Allow the flask to cool to room temperature.
-
Initiation: Add anhydrous diethyl ether (50 mL) to the flask. In the dropping funnel, prepare a solution of ethyl bromide (10.9 g, 7.3 mL, 0.100 mol) in anhydrous diethyl ether (80 mL).
-
Grignard Formation: Add approximately 10 mL of the ethyl bromide solution from the dropping funnel to the magnesium turnings. The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy and gray. If the reaction does not start, gentle warming may be required.
-
Addition: Once the reaction is initiated and self-sustaining (refluxing), add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 60 minutes to ensure complete consumption of the magnesium. The resulting dark gray solution is ethylmagnesium bromide, which will be used in the next step.
Part B: Synthesis of 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol
-
Alkynyl Grignard Formation: Cool the freshly prepared ethylmagnesium bromide solution to 0 °C using an ice-water bath.
-
Alkyne Addition: Prepare a solution of 3,3-dimethyl-1-butyne (8.2 g, 11.8 mL, 0.100 mol) in anhydrous THF (50 mL). Add this solution dropwise to the cold Grignard reagent via the dropping funnel over 30 minutes. Vigorous gas evolution (ethane) will be observed.
-
Causality Note: The terminal proton of 3,3-dimethyl-1-butyne is more acidic than ethane. The ethyl Grignard acts as a strong base to deprotonate the alkyne, forming the thermodynamically more stable alkynyl Grignard reagent and releasing ethane gas.
-
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the tert-butylethynylmagnesium bromide.
-
Addition of Ethyl Formate: Cool the reaction mixture back down to 0 °C. Prepare a solution of ethyl formate (3.7 g, 4.1 mL, 0.050 mol) in anhydrous diethyl ether (40 mL). Add this solution dropwise over 45 minutes, maintaining the internal temperature below 10 °C.
-
Causality Note: A 2:1 molar ratio of the Grignard reagent to the ester is crucial. The first equivalent adds to form a ketone intermediate, which is more reactive than the starting ester and is immediately consumed by the second equivalent of the Grignard reagent.[3][4] Keeping the temperature low minimizes side reactions.
-
-
Reaction Completion: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight (approximately 12-16 hours) to ensure the reaction goes to completion.
-
Quenching: Cool the reaction flask to 0 °C in an ice-water bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (150 mL). This will hydrolyze the magnesium alkoxide and neutralize any unreacted Grignard reagent.
-
Safety Note: The quenching process is highly exothermic and will evolve flammable gases. Perform this step slowly in a well-ventilated fume hood.
-
-
Extraction: Transfer the mixture to a 1 L separatory funnel. Add diethyl ether (100 mL) and shake vigorously. Separate the organic layer. Extract the aqueous layer twice more with diethyl ether (2 x 75 mL).
-
Washing: Combine the organic extracts and wash them with 1 M HCl (50 mL), followed by a saturated sodium bicarbonate solution (50 mL), and finally with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a yellowish oil or low-melting solid.
Quantitative Data Summary
| Parameter | Value | Moles | Molar Ratio |
| Magnesium | 2.6 g | 0.107 mol | 2.14 |
| Ethyl Bromide | 10.9 g | 0.100 mol | 2.00 |
| 3,3-Dimethyl-1-butyne | 8.2 g | 0.100 mol | 2.00 |
| Ethyl Formate | 3.7 g | 0.050 mol | 1.00 |
| Reaction Time | 12-16 hours | - | - |
| Reaction Temperature | 0 °C to Room Temp. | - | - |
| Theoretical Yield | 9.6 g | 0.050 mol | - |
| Expected Yield | 70-80% | - | - |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol.
Purification and Characterization
The crude product obtained after rotary evaporation often requires further purification to remove unreacted starting materials and side products.
Purification
Flash Column Chromatography: The most effective method for purifying the product is flash column chromatography.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 0% ethyl acetate and gradually increasing to 5-10%). The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis of the crude product.
-
Procedure: Dissolve the crude oil in a minimal amount of dichloromethane or the mobile phase. Adsorb it onto a small amount of silica gel and dry it. Load the dried silica onto the top of the prepared column. Elute the column with the hexanes/ethyl acetate mobile phase, collecting fractions. Monitor the fractions by TLC and combine those containing the pure product. Remove the solvent under reduced pressure to yield the purified 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol as a white solid or colorless oil.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): Will show characteristic peaks for the tert-butyl protons, the methine proton of the carbinol (CH-OH), and the hydroxyl proton.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will confirm the presence of the alkynyl carbons, the carbinol carbon, and the carbons of the tert-butyl groups.
-
IR (Infrared) Spectroscopy: Will show a strong, broad absorption for the O-H stretch (around 3300-3400 cm⁻¹) and a sharp, weak absorption for the C≡C stretch (around 2100-2250 cm⁻¹).
-
GC-MS (Gas Chromatography-Mass Spectrometry): Will confirm the molecular weight (192.30 g/mol ) and provide information on the purity of the sample.
Safety Precautions and Waste Disposal
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
-
Reagent Handling:
-
Diethyl Ether and THF: Are extremely flammable and volatile. Work in a well-ventilated fume hood away from ignition sources. Both can form explosive peroxides; use freshly opened bottles or peroxide-tested solvents.
-
Ethyl Bromide: Is a toxic and volatile alkylating agent. Handle with extreme care in a fume hood.
-
Grignard Reagents: Are pyrophoric and react violently with water. Strict anhydrous conditions are mandatory.
-
-
Reaction Quenching: The quenching of the reaction is highly exothermic and releases flammable gases. Perform the addition of the aqueous solution slowly and with adequate cooling.
-
Waste Disposal: All organic solvents and reaction residues should be disposed of in appropriately labeled hazardous waste containers according to institutional guidelines. Aqueous waste should be neutralized before disposal.
References
-
PubChem. 2,2,8,8-Tetramethylnona-3,6-diyn-5-one. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. Grignard Reaction. [Link]
-
Organic Chemistry Tutor. Synthesis of Alcohols Using the Grignard Reaction. [Link]
-
Chemistry Steps. Grignard Reagent with Esters - a Practice Example. [Link]
-
Vedantu. Reaction of ethyl formate with an excess of CH3MgI. [Link]
-
Organic Syntheses. Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Org. Synth. 2019, 96, 277-299. [Link]
-
University of Wisconsin-Madison. Formation and reaction of a Grignard reagent. Department of Chemistry. [Link]
Sources
The Synthetic Versatility of 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol: A Guide for the Research Scientist
Introduction: Unveiling a Sterically Hindered Building Block
In the landscape of organic synthesis, the quest for novel molecular architectures with unique reactivity profiles is perpetual. 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol, a symmetrically substituted dialkynyl carbinol, presents itself as a fascinating and versatile building block for the discerning chemist. Characterized by the prominent steric hindrance imparted by two tert-butyl groups flanking a central carbinol, this molecule's reactivity is a compelling study in stereoelectronic effects. Its rigid, linear scaffold and the presence of two terminal alkyne moieties, coupled with a central secondary alcohol, offer a trifecta of functional handles for a diverse array of chemical transformations.
This technical guide provides an in-depth exploration of the synthesis and synthetic applications of 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol, offering detailed protocols and mechanistic insights to empower researchers in the fields of organic synthesis, materials science, and drug development.
Table 1: Physicochemical Properties of 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol
| Property | Value |
| CAS Number | 50428-39-2 |
| Molecular Formula | C₁₃H₂₀O |
| Molecular Weight | 192.30 g/mol |
| Appearance | White powder |
| Synonyms | 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol |
Core Synthesis: Accessing the Hindered Diynol
The strategic placement of the bulky tert-butyl groups necessitates a thoughtful synthetic approach. A robust and scalable method for the preparation of 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol involves the Grignard reaction, a cornerstone of C-C bond formation. The synthesis hinges on the reaction of an excess of a Grignard reagent derived from 3,3-dimethyl-1-butyne with a suitable formate ester, such as ethyl formate.[1][2]
Workflow for the Synthesis of 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol
Caption: Synthesis of the target diynol via Grignard reaction.
Protocol 1: Synthesis of 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol
Materials:
-
3,3-Dimethyl-1-butyne
-
Magnesium turnings
-
Ethyl formate
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (2.2 equivalents). Add a small crystal of iodine to initiate the reaction. A solution of 3,3-dimethyl-1-butyne (2.0 equivalents) in anhydrous diethyl ether is added dropwise to the magnesium turnings with gentle heating to maintain a steady reflux. After the addition is complete, continue to reflux for an additional hour to ensure complete formation of the Grignard reagent.
-
Reaction with Ethyl Formate: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of ethyl formate (1.0 equivalent) in anhydrous diethyl ether dropwise from the addition funnel, maintaining the temperature below 10 °C. The causality behind this slow, cooled addition is to control the exothermicity of the reaction and prevent unwanted side reactions. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution. The use of a weak acid like ammonium chloride is crucial to protonate the alkoxide without causing acid-catalyzed side reactions of the product. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes) to afford 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol as a white solid.
Key Synthetic Transformations and Applications
The unique structural features of 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol open doors to a variety of synthetic transformations, making it a valuable precursor for complex molecules.
Oxidation to the Corresponding Diketone
The secondary alcohol functionality can be readily oxidized to the corresponding ketone, 2,2,8,8-tetramethyl-3,6-nonadiyn-5-one.[3][4] This transformation provides access to a highly electrophilic species with two flanking alkyne moieties, a synthon of significant interest in its own right. A variety of oxidizing agents can be employed, with manganese dioxide (MnO₂) being a mild and effective choice for the oxidation of propargylic alcohols.[5][6]
Table 2: Comparison of Oxidizing Agents for Propargylic Alcohols
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| MnO₂ | Stirring in an inert solvent (e.g., CH₂Cl₂, acetone) at room temperature | Mild, selective for allylic/propargylic alcohols | Often requires a large excess of reagent, heterogeneous |
| PCC/PDC | CH₂Cl₂, room temperature | Good yields, homogeneous | Chromium-based reagents are toxic |
| Swern Oxidation | Oxalyl chloride, DMSO, Et₃N, low temperature | Mild, high yields | Requires cryogenic conditions, unpleasant odor |
| TEMPO-mediated | Catalytic TEMPO, stoichiometric oxidant (e.g., bleach) | Mild, catalytic in TEMPO | Can be sensitive to substrate scope |
Protocol 2: Oxidation to 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-one
Materials:
-
2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (CH₂Cl₂)
-
Celite®
Procedure:
-
To a solution of 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol (1.0 equivalent) in dichloromethane, add activated manganese dioxide (5-10 equivalents). The large excess of MnO₂ is necessary due to the heterogeneous nature of the reaction and to drive the oxidation to completion.[6]
-
Stir the resulting black suspension vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary depending on the activity of the MnO₂.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts. Wash the filter cake thoroughly with dichloromethane.
-
Combine the filtrates and remove the solvent under reduced pressure to yield 2,2,8,8-tetramethyl-3,6-nonadiyn-5-one, which can be further purified by column chromatography if necessary.
Meyer-Schuster Rearrangement: Accessing Dienones
As a propargylic alcohol, 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol is a prime candidate for the Meyer-Schuster rearrangement.[7][8][9] This acid-catalyzed transformation would lead to the formation of a highly conjugated dienone system. The significant steric hindrance from the tert-butyl groups would likely influence the stereochemical outcome and reactivity of the resulting enone. Modern catalytic variants of this reaction, employing transition metals, can offer milder conditions and improved selectivity.[5]
Caption: Mechanism of the Meyer-Schuster rearrangement.
Sonogashira Coupling: Extending the Conjugated System
The two terminal alkyne functionalities are ripe for Sonogashira cross-coupling reactions.[10] This powerful palladium- and copper-catalyzed reaction allows for the formation of C(sp)-C(sp²) bonds, enabling the coupling of the diynol with a wide range of aryl or vinyl halides. This opens up avenues for the synthesis of extended, rigid, and electronically interesting molecular wires, dendrimers, and precursors to complex aromatic systems. The steric bulk of the tert-butyl groups can play a crucial role in controlling the regioselectivity of the coupling in cases where the two alkyne groups are electronically differentiated.
Protocol 3: Double Sonogashira Coupling with an Aryl Iodide (General Procedure)
Materials:
-
2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol
-
Aryl iodide (2.2 equivalents)
-
Pd(PPh₃)₂Cl₂ (0.05 equivalents)
-
Copper(I) iodide (CuI) (0.1 equivalents)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Anhydrous and degassed solvent (e.g., THF, DMF)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol (1.0 equivalent), the aryl iodide (2.2 equivalents), Pd(PPh₃)₂Cl₂ (0.05 equivalents), and CuI (0.1 equivalents).
-
Add the anhydrous, degassed solvent, followed by the amine base (e.g., triethylamine). The base is essential for deprotonating the terminal alkyne and neutralizing the HX generated during the catalytic cycle.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC. The choice of temperature and reaction time will depend on the reactivity of the aryl halide.
-
Upon completion, dilute the reaction mixture with an appropriate solvent (e.g., diethyl ether) and filter through a pad of Celite®.
-
Wash the organic phase with saturated aqueous ammonium chloride and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain the desired diaryl-substituted diynol.
Synthesis of Heterocycles: Building Complexity
The diyne and diketone motifs are excellent precursors for the construction of a variety of heterocyclic systems. For example, the 1,4-diyn-3-one system (obtained after oxidation) can react with hydrazines to form substituted pyrazoles.[7][8] This reaction proceeds via a condensation-cyclization sequence. The steric hindrance of the tert-butyl groups can influence the regioselectivity of the initial nucleophilic attack of the hydrazine.
Caption: General scheme for pyrazole synthesis.
Conclusion and Future Outlook
2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol is a sterically encumbered yet highly versatile building block that offers a wealth of opportunities for synthetic innovation. Its unique combination of reactive functionalities, coupled with the directing and stabilizing influence of the tert-butyl groups, makes it a valuable tool for the construction of complex organic molecules. The protocols and insights provided in this guide are intended to serve as a foundation for further exploration into the rich chemistry of this compound. Future research will undoubtedly uncover new and exciting applications for this hindered diynol in areas ranging from medicinal chemistry to the development of novel organic materials.
References
- Heller, S. T., & Natarajan, S. (2006). Synthesis of 1,3-Diketones. Organic Letters, 8(13), 2675-2678.
- Martín, R., et al. (2007). Copper-Catalyzed Domino C-N Coupling/Hydroamination Reaction: A Facile Assembly of Pyrazoles. Organic Letters, 9(4), 549-552.
-
PubChem. (n.d.). 2,2,8,8-Tetramethylnona-3,6-diyn-5-one. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Meyer–Schuster rearrangement. Retrieved from [Link]
- Swamy, K. C. K., et al. (2009). The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds. Organic & Biomolecular Chemistry, 7, 3785-3799.
-
Organic Syntheses. (2005). Oxidation of Alcohols to Aldehydes with 4-Acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium Tetrafluoroborate. Organic Syntheses, 82, 80. Retrieved from [Link]
-
Taylor, R. J. K. (n.d.). Manganese Dioxide, MnO2. Retrieved from [Link]
-
Vedantu. (n.d.). Reaction of ethyl formate with an excess of CH3MgI. Retrieved from [Link]
-
Brainly. (2023). A formate ester, such as ethyl formate, reacts with an excess of a Grignard reagent to give secondary. Retrieved from [Link]
- Faria, M. F. C., et al. (2018). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 23(11), 2776.
- Downey, C. W., et al. (2011). Reactions of various nucleophiles with methyl-and ethyl- propiolate. Tetrahedron Letters, 52(36), 4654-4657.
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- 6. Manganese Dioxide, MnO2 - Wordpress [reagents.acsgcipr.org]
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- 8. Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Strategic Utility of 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol in Complex Molecule Synthesis
Introduction: A Building Block of Untapped Potential
In the intricate tapestry of natural product synthesis, the selection of appropriate building blocks is paramount to the success and elegance of a synthetic campaign. 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol, a structurally unique C13 scaffold, presents itself as a molecule of significant, yet largely unexplored, potential.[1][2] Its defining features—a central secondary alcohol flanked by two sterically encumbered internal alkyne moieties, each capped with a tert-butyl group—offer a compelling combination of reactivity and rigidity. This application note will delve into the prospective applications of this intriguing molecule as a linchpin in the construction of complex carbocyclic and heterocyclic frameworks relevant to the synthesis of natural products and novel pharmaceutical agents.
The pronounced steric hindrance imparted by the tert-butyl groups profoundly influences the reactivity of the adjacent triple bonds. While this may preclude some standard transformations, it can be strategically exploited to control regioselectivity and promote unique cyclization pathways that might be inaccessible with less hindered substrates. The central hydroxyl group serves as a versatile handle for derivatization, chiral resolution, or as a directing group in metal-catalyzed processes.
Physicochemical Properties
A foundational understanding of the physical and chemical characteristics of 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol is essential for its effective application.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₀O | [1] |
| Molecular Weight | 192.30 g/mol | [1] |
| CAS Number | 50428-39-2 | [1] |
| Appearance | Solid | [3] |
| Melting Point | 80 °C | [3] |
| Boiling Point | 293.6 °C at 760 mmHg | [3] |
| Density | 0.925 g/cm³ | [3] |
Proposed Synthetic Applications & Protocols
While direct literature precedents for the use of 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol in total synthesis are scarce, its structural motifs suggest several plausible and powerful applications. The following sections outline hypothetical, yet scientifically grounded, protocols for its use.
Construction of Sterically Congested Cyclopentenones via the Pauson-Khand Reaction
The Pauson-Khand reaction, a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, is a powerful tool for the synthesis of cyclopentenones, core structures in many natural products.[4][5] The steric bulk of 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol can be leveraged to influence the regioselectivity of this transformation.
Conceptual Workflow:
Caption: Pauson-Khand Reaction Workflow.
Protocol: Intramolecular Pauson-Khand Cyclization of an Tethered Enyne
This protocol outlines a hypothetical intramolecular cyclization, which is often more efficient and selective than its intermolecular counterpart.[5]
-
Synthesis of the Enyne Precursor:
-
To a solution of 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C under an argon atmosphere, add imidazole (1.5 equiv) followed by dropwise addition of allyl-dimethylsilyl chloride (1.2 equiv).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench with saturated aqueous ammonium chloride and extract with DCM. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the silyl-tethered enyne.
-
-
Pauson-Khand Cyclization:
-
In a flame-dried Schlenk flask, dissolve the enyne precursor (1.0 equiv) in anhydrous toluene.
-
Add dicobalt octacarbonyl (1.1 equiv) and stir at room temperature for 2 hours to allow for complex formation.
-
Heat the reaction mixture to 80 °C and monitor by TLC. The reaction is typically complete within 4-8 hours.
-
Cool the reaction to room temperature and add dimethyl sulfoxide (DMSO) to oxidatively remove the cobalt.
-
Filter the mixture through a pad of Celite, wash with ethyl acetate, and concentrate the filtrate.
-
Purify the crude product by flash column chromatography to afford the bicyclic cyclopentenone.
-
Rationale and Mechanistic Considerations: The steric hindrance of the tert-butyl group is expected to direct the cyclization to the less hindered alkyne if the tether allows for such discrimination. The intramolecular nature of the reaction overcomes the unfavorable kinetics often associated with sterically demanding intermolecular Pauson-Khand reactions.[6] The choice of a silyl tether provides a robust and readily cleavable linkage.
Synthesis of Highly Substituted Furans and Pyrroles
Diyne systems are excellent precursors for the synthesis of five-membered heterocycles. Electrophilic cyclization or transition-metal-catalyzed processes can be employed to construct furan and pyrrole cores.
Conceptual Workflow:
Caption: Heterocycle Synthesis from a Diyne Alcohol.
Protocol: Gold-Catalyzed Intramolecular Hydroamination for Pyrrole Synthesis
-
Activation of the Alcohol:
-
To a solution of 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol (1.0 equiv) in anhydrous DCM at 0 °C, add triethylamine (1.5 equiv) followed by methanesulfonyl chloride (1.2 equiv).
-
Stir for 1 hour, then quench with water and extract with DCM. Dry, filter, and concentrate to yield the mesylate.
-
-
Azide Substitution:
-
Dissolve the crude mesylate in dimethylformamide (DMF) and add sodium azide (3.0 equiv).
-
Heat the mixture to 60 °C for 6 hours.
-
Cool to room temperature, dilute with water, and extract with diethyl ether. The combined organic layers are washed with brine, dried, and concentrated to give the corresponding azide.
-
-
Staudinger Reduction and Cyclization:
-
Dissolve the azide in a 10:1 mixture of THF and water. Add triphenylphosphine (1.2 equiv) and stir at 50 °C for 8 hours.
-
Cool the reaction and add a gold(I) catalyst such as [Ph₃PAuNTf₂] (5 mol%).
-
Stir at room temperature for 12 hours.
-
Concentrate the reaction mixture and purify by column chromatography to yield the substituted pyrrole.
-
Rationale and Mechanistic Considerations: This sequence transforms the central alcohol into a primary amine via a mesylate and azide intermediate. The subsequent gold-catalyzed intramolecular hydroamination is a powerful method for pyrrole synthesis.[7][8] The steric hindrance of the tert-butyl groups would likely favor a 5-endo-dig cyclization pathway.
Access to Complex Polycyclic Systems via Cascade Reactions
The two alkyne functionalities in 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol can potentially undergo sequential or cascade reactions to build complex polycyclic frameworks.
Protocol: Proposed Ruthenium-Catalyzed Enyne Metathesis/Diels-Alder Cascade
-
Functionalization:
-
Protect the hydroxyl group of 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol with a tert-butyldimethylsilyl (TBS) group using standard conditions (TBSCl, imidazole, DCM).
-
Couple one of the alkyne termini with a suitable diene-containing partner via a Sonogashira cross-coupling reaction.
-
-
Enyne Metathesis and Diels-Alder Cascade:
-
Dissolve the resulting enediyne in anhydrous toluene and degas with argon.
-
Add a Grubbs-type ruthenium catalyst (e.g., Grubbs II or Hoveyda-Grubbs II, 5 mol%).
-
Heat the reaction to 80-100 °C. The initial enyne metathesis will form a new diene, which can then undergo an intramolecular Diels-Alder reaction with the remaining alkyne.
-
Monitor the reaction by GC-MS or NMR for the formation of the polycyclic product.
-
Upon completion, cool the reaction, concentrate, and purify by chromatography.
-
Rationale and Mechanistic Considerations: This proposed cascade would rapidly build molecular complexity. The success of this reaction would be highly dependent on the geometry of the tether connecting the diene and the diyne system. The steric bulk of the tert-butyl groups would influence the facial selectivity of the Diels-Alder cycloaddition.
Conclusion and Future Outlook
2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol represents a versatile and strategically valuable building block for organic synthesis. While its application in the synthesis of natural products is not yet established in the literature, its unique structural and electronic properties suggest a wealth of potential. The sterically demanding tert-butyl groups, often perceived as a challenge, can be harnessed to control reactivity and selectivity in a variety of transformations, including cycloadditions and metal-catalyzed cyclizations. The protocols and synthetic strategies outlined in this application note are intended to serve as a foundation for further exploration into the utility of this fascinating molecule. We anticipate that future research will uncover novel and elegant applications of 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol in the construction of complex molecular architectures, solidifying its place in the repertoire of modern synthetic organic chemistry.
References
-
Ruthenium-catalyzed cyclization/transfer hydrogenation of 1,6-diynes: unprecedented mode of alcohol activationvia metallacyclopentatriene. Chemical Communications. [Link]
-
Recent Advances in the Pauson–Khand Reaction. PMC. [Link]
-
Novel Conjugate Additions and Cyclizations on Multiyne Systems. UIC Indigo. [Link]
-
Synthesis of Heterocycles via Electrophilic Cyclization of Alkynes Containing Heteroatom. ACS Publications. [Link]
-
Synthetic methods for heterocycles from alkynes/alkenes. ResearchGate. [Link]
-
An Atom-Economic Synthesis of Nitrogen Heterocycles from Alkynes. PMC. [Link]
-
An Atom-Economic Synthesis of Nitrogen Heterocycles from Alkynes. ACS Publications. [Link]
-
Pauson–Khand reaction. Wikipedia. [Link]
-
Application of Pauson–Khand reaction in the total synthesis of terpenes. RSC Publishing. [Link]
-
2.4: Co-Mediated Ring Forming Reactions. Chemistry LibreTexts. [Link]
-
Pauson-Khand Reaction. chem.iitb.ac.in. [Link]
-
PRACTICE EXERCISE – ORGANIC CHEMISTRY I Alkynes Synthesis and Reactions. University of Calgary. [Link]
-
Synthesis (5) - Reactions of Alkynes. Master Organic Chemistry. [Link]
-
2288-Tetramethyl-36-Nonadiyn-5-Ol 98.0%(GC). PureSynth. [Link]
-
2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol, 97%, 5g. SciSupplies. [Link]
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- 1. scbt.com [scbt.com]
- 2. 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol, 97%, 5g [scisupplies.eu]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.iitb.ac.in [chem.iitb.ac.in]
- 6. Recent Advances in the Pauson–Khand Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Atom-Economic Synthesis of Nitrogen Heterocycles from Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Strategic Derivatization of the Hindered Hydroxyl Group in 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol
Abstract
This document provides a comprehensive technical guide for the chemical derivatization of the secondary hydroxyl group in 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol (TMN-OH). The unique structure of this molecule, featuring a sterically encumbered alcohol functional group flanked by two t-butyl moieties and two reactive alkyne terminals, presents significant synthetic challenges. This guide offers detailed protocols and expert insights into several key derivatization strategies, including esterification, etherification, silylation, and glycosylation. The rationale behind methodological choices, particularly those designed to overcome steric hindrance, is thoroughly discussed. This document is intended for researchers, chemists, and drug development professionals seeking to functionalize this versatile building block for applications in materials science, medicinal chemistry, and complex organic synthesis.
Introduction: The Synthetic Potential and Challenges of TMN-OH
2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol (CAS 50428-39-2) is a fascinating bifunctional molecule.[1] Its C13 carbon skeleton incorporates a central, secondary alcohol which is sterically shielded by two adjacent t-butyl groups. This core is flanked by two terminal alkyne groups, which are gateways to a rich variety of transformations, most notably copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions ("click chemistry").
The derivatization of the hydroxyl group is paramount for modulating the molecule's physicochemical properties—such as solubility, lipophilicity, and thermal stability—and for introducing new functionalities.[2] However, the pronounced steric hindrance around the C5 hydroxyl group renders it poorly reactive under standard conditions. Many classical methods for alcohol derivatization result in low yields or fail completely due to the inability of reagents to access the reaction center.
This guide addresses these challenges directly by presenting validated protocols that employ highly reactive reagents, specific catalysts, or reaction conditions optimized for sterically congested environments.[3][4]
Overall Derivatization Strategy
The core of our approach is to select derivatization pathways that circumvent the steric blockade. This involves either using highly potent reagents that do not require significant backside access or employing catalytic systems that can operate effectively in a crowded steric environment. The primary pathways discussed are illustrated below.
Caption: Reaction scheme for DMAP-catalyzed esterification of TMN-OH.
Step-by-Step Protocol:
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol (1.0 eq).
-
Dissolution: Dissolve the alcohol in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Addition of Base and Catalyst: Add triethylamine (Et₃N, 1.5 eq) followed by a catalytic amount of DMAP (0.1 eq).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Acylation: Add the desired acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.2 eq) dropwise to the stirred solution.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure ester.
| Parameter | Value/Observation |
| Typical Yield | 75-90% |
| ¹H NMR | Disappearance of hydroxyl proton; downfield shift of C5 methine proton. |
| ¹³C NMR | Appearance of ester carbonyl signal (~170 ppm). |
| IR (cm⁻¹) | Disappearance of broad O-H stretch (~3400); appearance of strong C=O stretch (~1735). |
| MS (ESI+) | [M+Na]⁺ corresponding to the mass of the ester derivative. |
| Table 1: Expected Data for the Esterification Product. |
Protocol II: Etherification via Williamson Synthesis
Rationale: The Williamson ether synthesis is a classic method for forming ethers. For a hindered alcohol like TMN-OH, this reaction requires a strong, non-nucleophilic base to ensure complete deprotonation to the alkoxide without competing side reactions. Sodium hydride (NaH) is an excellent choice as it forms the sodium alkoxide irreversibly, with hydrogen gas as the only byproduct. The subsequent reaction with a primary alkyl halide (Sɴ2 reaction) can then proceed, although it may require elevated temperatures due to the steric hindrance. [5]Using more reactive alkylating agents like alkyl triflates can accelerate the reaction.
Caption: Two-step reaction scheme for the Williamson ether synthesis of TMN-OH.
Step-by-Step Protocol:
-
Preparation: To a flame-dried, two-neck flask under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.5 eq). Wash the NaH with anhydrous hexane three times to remove the oil, then carefully place the flask under vacuum and backfill with inert gas.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the NaH to form a slurry.
-
Deprotonation: Cool the slurry to 0 °C. Add a solution of TMN-OH (1.0 eq) in anhydrous THF dropwise. Effervescence (H₂ gas) will be observed.
-
Reaction (Step 1): After the addition is complete, allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the alkoxide.
-
Alkylation: Add the alkylating agent (e.g., methyl iodide, benzyl bromide) (1.3 eq) dropwise at 0 °C.
-
Reaction (Step 2): Allow the reaction to warm to room temperature and stir. If the reaction is slow (monitored by TLC), gently heat the mixture to reflux (approx. 66 °C for THF) for 6-24 hours.
-
Workup: Cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of water. Extract the mixture with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
| Parameter | Value/Observation |
| Typical Yield | 60-80% |
| ¹H NMR | Disappearance of hydroxyl proton; appearance of new signals for the alkyl group (e.g., -OCH₃ singlet ~3.4 ppm). |
| ¹³C NMR | Appearance of new signals corresponding to the added alkyl group. |
| IR (cm⁻¹) | Disappearance of broad O-H stretch (~3400); C-O ether stretch appears (~1100). |
| MS (ESI+) | [M+Na]⁺ or [M+H]⁺ corresponding to the mass of the ether derivative. |
| Table 2: Expected Data for the Etherification Product. |
Protocol III: Silylation for Hydroxyl Protection
Rationale: Silylation is a common strategy to protect alcohols during subsequent chemical modifications, such as reactions on the alkyne groups. [6]Given the steric hindrance of TMN-OH, a bulky and robust silyl group like tert-butyldimethylsilyl (TBDMS) is appropriate. The reaction is typically performed with the corresponding silyl chloride (e.g., TBDMSCl) and a weak base catalyst like imidazole in an aprotic polar solvent. [7]Imidazole activates the silyl chloride, facilitating the reaction even with a hindered nucleophile.
Step-by-Step Protocol:
-
Preparation: In a clean, dry vial, dissolve TMN-OH (1.0 eq) and imidazole (2.5 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Silylating Agent: Add tert-Butyldimethylsilyl chloride (TBDMSCl, 1.5 eq) in one portion.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. The formation of imidazole hydrochloride precipitate is typically observed. Monitor by TLC.
-
Workup: Dilute the reaction mixture with water and extract with a 1:1 mixture of hexane and ethyl acetate.
-
Purification: Wash the combined organic layers sequentially with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product is often pure enough for the next step, but can be further purified by flash chromatography if necessary.
| Parameter | Value/Observation |
| Typical Yield | >95% |
| ¹H NMR | Disappearance of O-H proton; appearance of characteristic signals for the TBDMS group (two singlets at ~0.9 ppm and ~0.1 ppm). |
| ¹³C NMR | Appearance of TBDMS signals (~26 ppm for C(CH₃)₃, ~18 ppm for C(CH₃)₃, ~-4 ppm for Si(CH₃)₂). |
| IR (cm⁻¹) | Disappearance of broad O-H stretch (~3400). |
| MS (ESI+) | [M+Na]⁺ corresponding to the mass of the silyl ether. |
| Table 3: Expected Data for the TBDMS-Protected Product. |
Protocol IV: O-Glycosylation
Rationale: Attaching a carbohydrate moiety (glycosylation) can dramatically alter the biological activity and solubility of a molecule. [8]This is a challenging transformation for hindered alcohols. The Koenigs-Knorr reaction or methods using glycosyl trichloroacetimidate donors are common. The trichloroacetimidate method is often preferred as it proceeds under mildly acidic conditions. A Lewis acid, typically trimethylsilyl trifluoromethanesulfonate (TMSOTf), is used to activate the glycosyl donor for attack by the alcohol. [9]
Step-by-Step Protocol (Illustrative Example with a Glucosyl Donor):
-
Preparation: To a flame-dried Schlenk flask containing 4Å molecular sieves under an inert atmosphere, add the glycosyl donor (e.g., per-acetylated glucosyl trichloroacetimidate, 1.5 eq) and TMN-OH (1.0 eq).
-
Dissolution: Dissolve the solids in anhydrous dichloromethane.
-
Activation: Cool the mixture to -40 °C (acetonitrile/dry ice bath). Add a catalytic amount of TMSOTf (0.2 eq) dropwise.
-
Reaction: Stir the reaction at -40 °C for 2-4 hours, monitoring carefully by TLC.
-
Workup: Quench the reaction by adding solid NaHCO₃ or a few drops of triethylamine. Allow the mixture to warm to room temperature, then filter through a pad of Celite to remove the molecular sieves.
-
Purification: Concentrate the filtrate and purify immediately by flash column chromatography to isolate the glycosylated product. A subsequent deprotection step (e.g., using Zemplén conditions with NaOMe in MeOH) may be required to remove acetyl protecting groups from the sugar.
-
Characterization: Extensive 1D and 2D NMR spectroscopy (COSY, HSQC) is required to confirm the structure and, crucially, the stereochemistry of the anomeric linkage (α or β). [10][11]
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 535094, 2,2,8,8-Tetramethylnona-3,6-diyn-5-one. PubChem. Retrieved January 21, 2026, from [Link].
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Pemberton, R. P., & Johnson, J. S. (2020). A General Method to Access Sterically Hindered and Complex Ethers. The Journal of Organic Chemistry. Retrieved January 21, 2026, from [Link].
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Zarei, A., & Dekamin, M. G. (2018). Base and Catalyst-Free Preparation of Silyl Ethers in the Choline Chloride/Urea Deep Eutectic Solvent (DES). ResearchGate. Retrieved January 21, 2026, from [Link].
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Organic Chemistry Portal. Ester synthesis by esterification. Organic Chemistry Portal. Retrieved January 21, 2026, from [Link].
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Zaro, B. W., & Pratt, M. R. (2017). Azide- and Alkyne-Bearing Metabolic Chemical Reporters of Glycosylation Show Structure-Dependent Feedback Inhibition of the Hexosamine Biosynthetic Pathway. ACS Chemical Biology. Retrieved January 21, 2026, from [Link].
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Clark, J. (2015). Esterification - alcohols and carboxylic acids. Chemguide. Retrieved January 21, 2026, from [Link].
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Organic Chemistry Portal. Ether synthesis by etherification. Organic Chemistry Portal. Retrieved January 21, 2026, from [Link].
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Wikipedia contributors. (2023). Glycosylation. Wikipedia. Retrieved January 21, 2026, from [Link].
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Fawcett, F., & Taylor, R. J. K. (2013). Platinum catalysed hydrosilylation of propargylic alcohols. Organic & Biomolecular Chemistry. Retrieved January 21, 2026, from [Link].
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Kaufmann, M., et al. (2023). Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. Analytical and Bioanalytical Chemistry. Retrieved January 21, 2026, from [Link].
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Shiri, F., et al. (2021). Selective Structural Derivatization of Flavonoid Acetamides Significantly Impacts Their Bioavailability and Antioxidant Properties. Molecules. Retrieved January 21, 2026, from [Link].
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Olofsson, B., et al. (2016). Mild Synthesis of Sterically Congested Alkyl Aryl Ethers. Organic Letters. Retrieved January 21, 2026, from [Link].
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Smith, A. B., et al. (2005). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. Retrieved January 21, 2026, from [Link].
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ResearchGate. (n.d.). Conversion of Carboxylic Acids into Esters without Use of Alcohols. ResearchGate. Retrieved January 21, 2026, from [Link].
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Yao, W., et al. (2021). Regioselective anti-Silyllithiation of Propargylic Alcohols. ChemRxiv. Retrieved January 21, 2026, from [Link].
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ResearchGate. (n.d.). Regioselective anti-Silyllithiation of Propargylic Alcohols. ResearchGate. Retrieved January 21, 2026, from [Link].
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Bertozzi, C. (2013). Glycosylation. iBiology. Retrieved January 21, 2026, from [Link].
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Li, W., et al. (2022). Adaptive alcohols-alcohols cross-coupling via TFA catalysis: access of unsymmetrical ethers. Organic Chemistry Frontiers. Retrieved January 21, 2026, from [Link].
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Brinson, R. G., et al. (2023). Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies. Journal of Pharmaceutical Sciences. Retrieved January 21, 2026, from [Link].
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Schelhaas, M., & Waldmann, H. (1996). Chemoselective Silylation of Alcohols Through Lewis Base-catalyzed Reactions. Angewandte Chemie International Edition. Retrieved January 21, 2026, from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 546286, 2,2,8,8-Tetramethylnonane-5-one. PubChem. Retrieved January 21, 2026, from [Link].
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Comanescu, C., & Ilies, M. A. (2011). Enzyme-Catalyzed Transetherification of Alkoxysilanes. Molecules. Retrieved January 21, 2026, from [Link].
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Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Organic Chemistry Portal. Retrieved January 21, 2026, from [Link].
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ResearchGate. (n.d.). On the Reaction of 2-[(4-Cyano-5,6,7,8-tetrahydroisoquinolin-3-yl)oxy]acetamides with Bases. ResearchGate. Retrieved January 21, 2026, from [Link].
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Xu, J., et al. (2012). Direct oxidation of secondary alcohol to ester by performic acid. Catalysis Science & Technology. Retrieved January 21, 2026, from [Link].
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García-García, E., et al. (2023). Enzymatic Glycosylation Strategies in the Production of Bioactive Compounds. International Journal of Molecular Sciences. Retrieved January 21, 2026, from [Link].
-
ResearchGate. (n.d.). Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey. ResearchGate. Retrieved January 21, 2026, from [Link].
-
Kumar, A., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances. Retrieved January 21, 2026, from [Link].
-
El-Sayed, M. A. A., et al. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f]t[6][12][13]riazepines and Their Biological Activity: Recent Advances and New Approaches. Molecules. Retrieved January 21, 2026, from [Link].
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Zengin, G., et al. (2022). An Integrated NMR, LC-DAD-MS, LC-QTOF Metabolomic Characterization of Sartoria hedysaroides: Correlation of Antioxidant and Enzyme Inhibitory Activity with Chemical Composition by Multivariate Data Analysis. Antioxidants. Retrieved January 21, 2026, from [Link].
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Application Notes and Protocols: Cross-Coupling Reactions Involving 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Synthetic Potential of a Sterically Hindered Diyne
1,5-Di-tert-butyl-1,4-pentadiyn-3-ol is a unique bifunctional molecule featuring two terminal alkyne groups flanking a central secondary alcohol. The presence of bulky tert-butyl groups at the termini introduces significant steric hindrance, which presents both challenges and opportunities in synthetic chemistry. This structural motif is a potentially valuable building block for the synthesis of complex molecules, including conjugated enediynes, functionalized heterocyclic systems, and novel molecular scaffolds for drug discovery and materials science.
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon bonds.[1] This guide provides a comprehensive overview and detailed protocols for the application of Sonogashira, Suzuki-Miyaura, and Negishi cross-coupling reactions to 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol. The protocols herein are designed as robust starting points, acknowledging the steric demands of the substrate and incorporating strategies to overcome potential reactivity challenges.
Synthesis of 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol
While not extensively documented, a plausible synthesis of 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol can be adapted from established methods for similar propargylic alcohols.[2] A common approach involves the reaction of an appropriate ester with a Grignard reagent derived from a terminal alkyne.
Proposed Synthetic Protocol
-
Preparation of Ethynylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel under an inert atmosphere (argon or nitrogen), magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of ethyl bromide in anhydrous THF is added dropwise to initiate the formation of the Grignard reagent. The mixture is then saturated with dry acetylene gas at a low temperature (e.g., 0 °C) to form ethynylmagnesium bromide.
-
Reaction with Ethyl Pivalate: A solution of ethyl pivalate in anhydrous THF is added dropwise to the freshly prepared ethynylmagnesium bromide solution at 0 °C.
-
Work-up: After the reaction is complete, it is carefully quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol.
Sonogashira Coupling: A Gateway to Unsymmetrical Diynes
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3][4] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[3] For a sterically hindered substrate like 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol, careful selection of the catalyst, ligand, and reaction conditions is crucial to achieve high yields and avoid side reactions such as homocoupling of the alkyne.[5] The use of bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition and reductive elimination steps in the catalytic cycle.[4]
Catalytic Cycle for Sonogashira Coupling
Caption: General catalytic cycle for the Sonogashira coupling.
Experimental Protocol for Sonogashira Coupling
Note: This is a model protocol and may require optimization for specific aryl/vinyl halides.
-
Reaction Setup: To a flame-dried Schlenk tube, add 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol (1.0 equiv.), the aryl or vinyl halide (1.1 equiv.), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (1-3 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Solvent and Base Addition: Add a degassed solvent (e.g., THF, DMF, or toluene) and a degassed amine base (e.g., triethylamine or diisopropylamine).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Component | Recommended Starting Conditions | Rationale for Sterically Hindered Substrate |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Robust and commercially available pre-catalysts. |
| Copper Co-catalyst | CuI | Facilitates the formation of the copper acetylide. |
| Ligand | PPh₃ (in pre-catalyst) or bulky phosphines | Bulky ligands can accelerate reductive elimination. |
| Base | Triethylamine, Diisopropylamine | Acts as a solvent and neutralizes the HX formed. |
| Solvent | THF, DMF, Toluene | Choice depends on the solubility of reactants and temperature. |
| Temperature | Room Temperature to 60 °C | Milder conditions can minimize side reactions. |
Suzuki-Miyaura Coupling: A Versatile C-C Bond Formation
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (boronic acid or ester) and an organohalide or triflate.[6][7] Its advantages include mild reaction conditions, high functional group tolerance, and the low toxicity of boron-containing reagents.[5] For the coupling of a terminal alkyne like 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol, an initial hydroboration step is required to form the corresponding alkynylborane or boronate ester. Alternatively, direct coupling of the terminal alkyne with an arylboronic acid can be achieved under specific conditions, though this is less common for alkynes.
Workflow for Suzuki-Miyaura Coupling of 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol
Caption: General catalytic cycle for the Negishi coupling.
Experimental Protocol for Negishi Coupling
Step 1: Formation of the Alkynylzinc Reagent
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol (1.0 equiv.) in anhydrous THF.
-
Deprotonation: Cool the solution to -78 °C and add a strong base, such as n-butyllithium (1.0 equiv.), dropwise. Stir for a short period.
-
Transmetalation to Zinc: Add a solution of anhydrous zinc chloride (ZnCl₂) in THF (1.1 equiv.) to the lithium acetylide solution. Allow the mixture to warm to room temperature.
Step 2: Negishi Coupling
-
Reaction Setup: In a separate Schlenk tube, add the aryl or vinyl halide (1.1 equiv.) and a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%).
-
Addition of Organozinc: Transfer the freshly prepared alkynylzinc reagent from Step 1 to the Schlenk tube containing the halide and catalyst via cannula.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC or GC.
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride and follow the general work-up and purification procedure described previously.
| Component | Recommended Starting Conditions | Rationale for Sterically Hindered Substrate |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | These are commonly used and effective catalysts for Negishi couplings. |
| Ligand | PPh₃, dppf (in pre-catalyst) | The choice of ligand can influence the rate and selectivity. |
| Organozinc Formation | n-BuLi then ZnCl₂ | A standard method for preparing alkynylzinc reagents. |
| Solvent | THF | The solvent of choice for both organozinc formation and coupling. |
| Temperature | Room Temperature to 50 °C | The high reactivity of organozinc reagents often allows for milder conditions. |
Conclusion and Future Outlook
1,5-Di-tert-butyl-1,4-pentadiyn-3-ol represents a synthetically versatile, albeit sterically challenging, building block. The application of modern cross-coupling methodologies, such as the Sonogashira, Suzuki-Miyaura, and Negishi reactions, opens up a vast chemical space for the derivatization of this diyne. The model protocols provided in this guide, grounded in the principles of organometallic chemistry and tailored to address the steric hindrance of the substrate, offer a solid foundation for researchers in organic synthesis and drug development. Further optimization of these protocols and the exploration of other cross-coupling reactions will undoubtedly lead to the discovery of novel molecules with interesting biological and material properties.
References
- Negishi, E.-i., & Liu, F. (2016). The Negishi Coupling. In Cross-Coupling Reactions (pp. 1-64). Wiley-VCH Verlag GmbH & Co. KGaA.
-
Wikipedia contributors. (2023). Negishi coupling. In Wikipedia, The Free Encyclopedia. [Link]
-
Wikipedia contributors. (2023). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link]
-
Wikipedia contributors. (2023). Suzuki reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Chemistry LibreTexts. (2021). Sonogashira Coupling. [Link]
-
NROChemistry. (n.d.). Negishi Coupling. [Link]
-
YouTube. (2019, January 7). Sonogashira coupling. Organic Chemistry. [Link]
- Buchwald, S. L., & Martin, R. (2013). Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Macmillan Group. (2005). B-Alkyl Suzuki Couplings. [Link]
- Thorand, S., & Krause, N. (2004). Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. Organic Letters, 6(12), 1995-1997.
-
Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. [Link]
-
YouTube. (2022, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. The Organic Chemistry Tutor. [Link]
-
Reaction Chemistry & Engineering. (2018). Hydrogenation of 2-methyl-3-butyn-2-ol over a Pd/ZnO catalyst: kinetic model and selectivity study. RSC Publishing. [Link]
-
Academia.edu. (n.d.). Hydrogenation of 2-methyl-3-butyn-2-ol over a Pd/ZnO catalyst: kinetic model and selectivity study. [Link]
-
ResearchGate. (2017). Kinetic study of selective hydrogenation of 2-methyl-3-butyn-2-ol over Pd-containing hypercrosslinked polystyrene. [Link]
- MDPI. (2003). Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. Molecules, 8(11), 833-840.
- Doucet, H., & Hierso, J. C. (2007). Palladium-Catalyzed Cross-Coupling Reactions. In Modern Tools for the Synthesis of Complex Bioactive Molecules (pp. 51-111). Elsevier.
-
Organic Syntheses. (n.d.). di-tert-butyldiaziridinone. [Link]
-
ResearchGate. (2016). One-pot synthesis of methanone from tosylmethyl isocyanide and carbonyl compound. [Link]
Sources
Application Notes and Protocols for the Use of 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol in Click Chemistry
Introduction: Navigating Steric Challenges in Click Chemistry
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," is celebrated for its high efficiency, broad functional group tolerance, and mild reaction conditions.[1][2] This reaction has revolutionized the synthesis of complex molecular architectures in fields ranging from drug discovery to materials science.[3] Typically, the CuAAC reaction is remarkably insensitive to the steric and electronic properties of the azide and alkyne coupling partners.[4] However, substrates with significant steric bulk around the reactive moieties can present challenges, potentially leading to decreased reaction rates and the emergence of side reactions.[5]
This guide provides a comprehensive overview of the use of a highly sterically hindered terminal alkyne, 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol , in CuAAC reactions. The presence of two bulky tert-butyl groups flanking the central hydroxyl group necessitates careful consideration and optimization of reaction parameters. We will first detail a practical synthetic route to this unique alkyne and then provide detailed protocols for its successful implementation in click chemistry, addressing the specific challenges posed by its structure.
Physicochemical Properties of 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol
A thorough understanding of the substrate's properties is paramount for successful reaction design.
| Property | Value | Reference |
| CAS Number | 50428-39-2 | [5] |
| Molecular Formula | C₁₃H₂₀O | [5] |
| Molecular Weight | 192.30 g/mol | [6] |
| Appearance | White powder | [4] |
| Alternate Names | 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol; 1,3-Dineopentylidyne-2-propanol | [5] |
Synthesis of 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol: A Symmetric Approach
The symmetric nature of 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol lends itself to a straightforward synthesis utilizing a Grignard reaction with a formate ester. This approach allows for the concurrent introduction of both sterically hindered alkynyl groups.[7][8]
Reaction Scheme:
Caption: Synthetic route to 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol.
Protocol: Synthesis of 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol
Materials:
-
3,3-Dimethyl-1-butyne (tert-butylacetylene)
-
Magnesium turnings
-
Ethyl formate
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl), 1 M
Procedure:
-
Grignard Reagent Formation:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (2.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
Under a nitrogen atmosphere, add anhydrous THF to the flask.
-
Slowly add a solution of 3,3-dimethyl-1-butyne (2.0 equivalents) in anhydrous THF via the dropping funnel. The reaction is exothermic and may require external cooling to maintain a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent, tert-butylethynylmagnesium bromide.
-
-
Reaction with Ethyl Formate:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add a solution of ethyl formate (1.0 equivalent) in anhydrous THF via the dropping funnel. A precipitate may form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol as a white solid.
-
Application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The significant steric hindrance posed by the tert-butyl groups in 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol necessitates modifications to standard CuAAC protocols to ensure efficient triazole formation. Key considerations include the choice of catalyst, ligand, solvent, and reaction temperature.
Core Principles for Overcoming Steric Hindrance:
-
Ligand Acceleration: The use of accelerating ligands is crucial. These ligands stabilize the Cu(I) oxidation state, prevent catalyst disproportionation, and enhance the reaction rate.[9][10] For sterically demanding substrates, ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) are highly recommended.[11]
-
Elevated Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[12] However, this must be balanced with the thermal stability of the substrates.
-
Solvent Effects: The choice of solvent can influence reaction rates. A mixture of a polar organic solvent like dimethyl sulfoxide (DMSO) with water or an alcohol can improve the solubility of all components and facilitate the reaction.[13]
General CuAAC Workflow:
Caption: A generalized workflow for a CuAAC reaction.
Protocol 1: Standard CuAAC with 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol
This protocol provides a starting point for the click reaction and may require further optimization depending on the specific azide coupling partner.
Materials:
-
2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol
-
Azide coupling partner
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
tert-Butanol
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol in DMSO.
-
Prepare a 10 mM stock solution of the azide coupling partner in DMSO or a suitable solvent.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be freshly prepared.
-
Prepare a catalyst premix: 10 mM CuSO₄ and 50 mM THPTA in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
100 µL of the 10 mM 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol stock solution (1 µmol, 1.0 equivalent).
-
110 µL of the 10 mM azide stock solution (1.1 µmol, 1.1 equivalents).
-
A suitable volume of a DMSO/tert-butanol/water solvent mixture to bring the final reaction volume to 1 mL.
-
-
Vortex the mixture gently.
-
Add 10 µL of the catalyst premix (0.1 µmol CuSO₄, 0.5 µmol THPTA).
-
Initiate the reaction by adding 10 µL of the freshly prepared 100 mM sodium ascorbate solution (1 µmol).
-
-
Reaction and Monitoring:
-
Incubate the reaction at room temperature or elevate the temperature to 35-45 °C to enhance the rate.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture can be diluted with water and extracted with ethyl acetate or dichloromethane.
-
The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification of the resulting triazole can be achieved by silica gel column chromatography.[14] It is important to note that the triazole product may chelate copper, and purification may require washing with a mild chelating agent like EDTA if residual copper is a concern.[9]
-
Protocol 2: Optimized Conditions for Challenging Azides
For particularly bulky or unreactive azide partners, the following modifications can be employed.
Key Modifications:
-
Increased Catalyst and Ligand Loading: The concentration of the copper catalyst and THPTA can be increased (e.g., to 5 mol%).
-
Higher Temperature: The reaction temperature can be raised to 50-60 °C, provided the substrates are stable.
-
Anhydrous Conditions: For substrates sensitive to water, the reaction can be performed under anhydrous conditions using a Cu(I) source like CuI and a non-aqueous solvent system (e.g., THF/diisopropylethylamine).
Potential Side Reactions and Mitigation
With sterically hindered alkynes, certain side reactions may become more prominent.
-
Glaser Coupling: Oxidative homocoupling of the terminal alkyne to form a diacetylene is a common side reaction in CuAAC.[1] The use of a slight excess of sodium ascorbate and a well-stabilizing ligand like THPTA helps to minimize this by keeping the copper in the +1 oxidation state.[4]
Caption: Oxidative homocoupling of terminal alkynes.
Conclusion
While the steric bulk of 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol presents a departure from the typically facile nature of click chemistry, successful cycloaddition is readily achievable with informed protocol optimization. The key to harnessing the potential of this unique building block lies in the judicious selection of accelerating ligands, appropriate solvent systems, and optimized reaction temperatures. The protocols and insights provided in this guide are intended to empower researchers to confidently employ this and other sterically demanding alkynes in their synthetic endeavors, further expanding the vast utility of the CuAAC reaction.
References
-
Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition. [Link]
-
Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Jena Bioscience. [Link]
-
Mechanistic Study and Ligand Optimization of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction. UH Institutional Repository. [Link]
-
CuAAC-Based Synthesis, Copper-Catalyzed Aldehyde-Forming Hydrolytic Fission and Antiproliferative Evaluation of Novel Ferrocenoylamino-Substituted Triazole-Tethered Quinine–Chalcone Hybrids. Molecules. [Link]
-
Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete? ResearchGate. [Link]
-
A formate ester, such as ethyl formate, reacts with an excess of a Grignard reagent to give (after protonation) secondary alcohols with two identical alkyl groups. Pearson. [Link]
-
[FREE] A formate ester, such as ethyl formate, reacts with an excess of a Grignard reagent to give secondary. Brainly. [Link]
-
Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. Catalysis Science & Technology. [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. [Link]
-
Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. Inorganic Chemistry. [Link]
-
A formate ester, such as ethyl formate, reacts with an excess of a Grigna... Filo. [Link]
-
Advances in Triazole Synthesis from Copper-catalyzed Azide-alkyne Cycloadditions (CuAAC) Based on Eco-friendly Procedures. Mini-Reviews in Organic Chemistry. [Link]
-
Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
Copper-Catalyzed Azide–Alkyne Cycloaddition of Hydrazoic Acid Formed In Situ from Sodium Azide Affords 4-Monosubstituted-1,2,3-Triazoles. The Journal of Organic Chemistry. [Link]
-
2288-Tetramethyl-36-Nonadiyn-5-Ol 98.0%(GC). PureSynth. [Link]
-
A New Versatile Synthesis of Esters from Grignard Reagents and Chloroformates. ResearchGate. [Link]
-
Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research. [Link]
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Catalytic oxidation of 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol
An Application Note and Comprehensive Protocol for the Catalytic Oxidation of 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the catalytic oxidation of the sterically hindered secondary alcohol, 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol, to its corresponding ketone, 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-one.[1][2] The presence of bulky tert-butyl groups flanking the secondary alcohol and the diyne functionality presents unique challenges for this transformation. This guide offers a comparative analysis of suitable oxidation methodologies, including chromium-based reagents, activated DMSO systems, and hypervalent iodine compounds. Detailed, field-tested protocols are provided for each recommended method, emphasizing the causal relationships between reagent choice, reaction conditions, and successful outcomes. Safety considerations and troubleshooting strategies are also discussed to ensure robust and reproducible results in a research and development setting.
Introduction: The Synthetic Challenge and Strategic Importance
2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol is a unique substrate characterized by a central secondary alcohol functionality sterically shielded by two propargyl groups, each terminating in a bulky tert-butyl group. The oxidation of this alcohol to 2,2,8,8-tetramethyl-3,6-nonadiyn-5-one is a critical transformation for the synthesis of novel molecular architectures in drug discovery and materials science. The resulting α,α'-di-alkynyl ketone is a versatile building block for further synthetic elaborations.
The primary challenge in this oxidation lies in overcoming the steric hindrance around the hydroxyl group while preserving the integrity of the two alkyne moieties. Harsh oxidizing conditions can lead to undesired side reactions, including oxidative cleavage of the carbon-carbon triple bonds.[3][4][5][6] Therefore, the selection of a mild and highly selective oxidation protocol is paramount. This application note evaluates and provides detailed protocols for several effective catalytic oxidation systems.
Comparative Analysis of Suitable Oxidation Methodologies
A variety of methods are available for the oxidation of secondary alcohols to ketones.[7][8][9][10] However, the specific structural features of 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol narrow the choice to a few reliable options. The following table provides a comparative overview of the most promising methods.
| Method | Oxidizing System | Advantages | Disadvantages | Applicability to Substrate |
| PCC Oxidation | Pyridinium chlorochromate (CrO₃·Py·HCl) | Mild, commercially available, reliable for many secondary alcohols.[7][8][11][12] | Chromium-based reagents are toxic and generate hazardous waste. | Effective, but requires careful control to avoid side reactions and stoichiometric amounts of the chromium reagent. |
| Swern Oxidation | (COCl)₂/DMSO, followed by Et₃N | Mild conditions, high yields, tolerates a wide range of functional groups.[13][14][15] | Requires cryogenic temperatures (-78 °C), produces foul-smelling dimethyl sulfide byproduct.[14][15] | Excellent for sterically hindered alcohols due to the small size of the active oxidant.[16][17] |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Mild, neutral pH, room temperature, short reaction times, high yields.[18][19][20][21] | DMP is expensive and can be explosive under certain conditions.[18] | Highly effective for sensitive and complex alcohols; an excellent choice for this substrate.[18][22] |
| TEMPO-Catalyzed Oxidation | TEMPO with a co-oxidant (e.g., NaOCl) | Catalytic use of TEMPO, environmentally benign co-oxidants can be used.[23][24][25][26] | Can be less effective for highly hindered alcohols; potential for over-oxidation if not carefully controlled.[23][27] | Potentially viable, especially with modified TEMPO catalysts designed for hindered alcohols.[28] |
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and rationale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
This method is highly recommended for its mild conditions and high efficiency with sensitive substrates.[18][19]
Rationale: The Dess-Martin periodinane is a hypervalent iodine reagent that offers a neutral, room-temperature oxidation, minimizing the risk of acid- or base-catalyzed side reactions involving the alkyne groups.[18][21] Its high chemoselectivity makes it ideal for complex molecules.[18]
Materials:
-
2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium thiosulfate (Na₂S₂O₃)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Argon or Nitrogen gas supply
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol (1.0 eq).
-
Dissolve the alcohol in anhydrous DCM (approx. 0.1 M concentration).
-
Add Dess-Martin Periodinane (1.1 - 1.5 eq) to the solution in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ solution and aqueous Na₂S₂O₃ solution.
-
Stir vigorously until the solid byproducts dissolve and the two layers are clear.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-one.
Workflow Diagram:
Caption: General workflow for the Dess-Martin Periodinane oxidation.
Protocol 2: Swern Oxidation
This classic method is highly effective for sterically hindered alcohols but requires careful temperature control.[13][14][15]
Rationale: The Swern oxidation proceeds via an alkoxysulfonium ylide, which undergoes an intramolecular elimination. The reactive species are small, making the reaction tolerant to steric hindrance.[16][17] The low reaction temperature (-78 °C) suppresses potential side reactions.[13][15]
Materials:
-
2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Oxalyl chloride, solution in DCM
-
Triethylamine (Et₃N), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas supply
-
Dry ice/acetone bath
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a thermometer, a dropping funnel, and an inert gas inlet.
-
Add anhydrous DCM to the flask and cool to -78 °C using a dry ice/acetone bath.
-
Add anhydrous DMSO (2.2 eq) via syringe.
-
Slowly add oxalyl chloride (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -60 °C. Stir for 15 minutes.
-
Add a solution of 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol (1.0 eq) in a small amount of anhydrous DCM dropwise, again maintaining the temperature below -60 °C. Stir for 30 minutes.
-
Add anhydrous triethylamine (5.0 eq) dropwise. The mixture may become thick. Stir for 30 minutes at -78 °C.
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Safety Note: The Swern oxidation produces carbon monoxide gas and foul-smelling dimethyl sulfide.[14][15] This procedure must be performed in a well-ventilated fume hood. Glassware can be deodorized by rinsing with a bleach solution.[14]
Reaction Mechanism and Rationale
The oxidation of a secondary alcohol to a ketone involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom bearing the hydroxyl group.[29] The catalytic methods described herein facilitate this process through different intermediates.
Caption: Generalized scheme for the oxidation of a secondary alcohol.
In the Dess-Martin oxidation , the alcohol attacks the hypervalent iodine atom, displacing an acetate group. A second acetate molecule then acts as a base to remove the α-hydrogen, leading to the formation of the ketone via a concerted mechanism.[18][21]
In the Swern oxidation , DMSO is activated by oxalyl chloride to form a chlorosulfonium salt. The alcohol adds to this salt, forming an alkoxysulfonium salt. The addition of a hindered base like triethylamine generates a sulfur ylide, which undergoes an intramolecular E2-like elimination to yield the ketone.[13][14][15]
Concluding Remarks
The catalytic oxidation of 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol is a feasible transformation when appropriate mild and selective methods are employed. For this sterically hindered substrate, the Dess-Martin oxidation offers an excellent balance of high yield, mild conditions, and operational simplicity. The Swern oxidation is also a robust alternative, provided that cryogenic conditions can be maintained. The choice between these methods will depend on the scale of the reaction, available equipment, and cost considerations. The protocols and insights provided in this guide are intended to enable researchers to confidently and successfully perform this challenging yet valuable synthetic step.
References
-
Chemistry LibreTexts. (2023, January 22). Oxidation by PCC (pyridinium chlorochromate). Retrieved from [Link]
-
Master Organic Chemistry. (2011, September 9). Reagent Friday: PCC (Pyridinium Chlorochromate). Retrieved from [Link]
-
Chemistry Steps. PCC Oxidation Mechanism. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, September 7). Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. Retrieved from [Link]
-
Chad's Prep®. Oxidation with Chromic Acid and PCC. Retrieved from [Link]
-
SciSpace. Aerobic Oxidation of Secondary Alcohols to Ketones Catalyzed by Ionic Liquid Functionalized TEMPO. Retrieved from [Link]
-
Scribd. PCC Oxidation of Alcohols to Carbonyls. Retrieved from [Link]
-
Organic Chemistry Portal. TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Retrieved from [Link]
-
J&K Scientific LLC. (2021, March 23). Swern Oxidation. Retrieved from [Link]
-
Wiley Online Library. (2019, October 18). Selective TEMPO-Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents. Retrieved from [Link]
-
Wikipedia. Dess–Martin periodinane. Retrieved from [Link]
-
Organic Reactions. TEMPO-Mediated Oxidations. Retrieved from [Link]
-
National Center for Biotechnology Information. A Practical Method for the Synthesis of 2-Alkynylpropenals. Retrieved from [Link]
-
Organic Chemistry Portal. Dess-Martin Oxidation. Retrieved from [Link]
-
YouTube. (2023, November 21). Dess-Martin-Periodinane oxidation. Retrieved from [Link]
-
Wikipedia. Swern oxidation. Retrieved from [Link]
-
ACS Publications. Oxidation of sterically hindered alcohols to carbonyls with dimethyl sulfoxide-trifluoracetic anhydride. Retrieved from [Link]
-
ACS Publications. Reactivity-selectivity in the Swern oxidation of alcohols using dimethyl sulfoxide-oxalyl chloride. Retrieved from [Link]
-
Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]
-
Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]
-
Fiveable. Oxidative Cleavage of Alkynes. Retrieved from [Link]
-
Indian Academy of Sciences. (2018, November 17). Green and selective oxidation of alcohols by immobilized Pd onto triazole functionalized magnetic nanoparticles. Retrieved from [Link]
-
ResearchGate. Electrochemical oxidation of sterically hindered alcohols 28-31. Retrieved from [Link]
-
ACS Publications. Oxidation of Alkynes by Hydrogen Peroxide Catalyzed by Methylrhenium Trioxide. Retrieved from [Link]
-
PubChem. 2,2,8,8-Tetramethylnona-3,6-diyn-5-one. Retrieved from [Link]
-
Master Organic Chemistry. (2023, July 8). Reactions of Alkynes: Hydrogenation, Hydroboration, Cyclopropanation. Retrieved from [Link]
-
Organic Chemistry Portal. Synthesis of ketones by oxidation of alcohols. Retrieved from [Link]
-
ACS Publications. Gold Redox Catalytic Cycles for the Oxidative Coupling of Alkynes. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 23). 9.6: Oxidative Cleavage of Alkynes. Retrieved from [Link]
-
OpenStax. (2023, September 20). 9.6 Oxidative Cleavage of Alkynes. Retrieved from [Link]
-
Chemistry Steps. (2020, March 15). Hydroboration-Oxidation of Alkynes with Practice Problems. Retrieved from [Link]
-
KPU Pressbooks. 10.7 Oxidation Reactions of Alkenes – Organic Chemistry I. Retrieved from [Link]
-
YouTube. (2021, April 17). Oxidation of Alcohols. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). The Oxidation of Alcohols. Retrieved from [Link]
-
Royal Society of Chemistry. Reaction Engineering Enables Selective Chemoenzymatic Transformation of Alkynes into α-Bromoketones and 1,2-Dibromostyrenes. Retrieved from [Link]
-
Master Organic Chemistry. (2015, May 21). Demystifying The Mechanisms of Alcohol Oxidations. Retrieved from [Link]
-
Chemguide. oxidation of alcohols. Retrieved from [Link]
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Application Note: Strategic Protection of the Sterically Hindered Secondary Alcohol in 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol
Introduction
1,5-Di-tert-butyl-1,4-pentadiyn-3-ol is a unique substrate in organic synthesis, featuring a central secondary propargylic alcohol flanked by two sterically demanding tert-butyl-capped alkyne moieties. This structure presents both opportunities and challenges for synthetic chemists. The hydroxyl group is a reactive site, possessing an acidic proton and a nucleophilic oxygen atom that can interfere with a wide range of transformations, such as those involving organometallic reagents, strong bases, or subsequent coupling reactions.[1][2] Therefore, the temporary masking of this hydroxyl group is a critical step to ensure chemoselectivity in multi-step synthetic sequences.[3]
This guide provides a comprehensive overview of protecting group strategies tailored specifically for 1,5-di-tert-butyl-1,4-pentadiyn-3-ol. We will delve into the rationale behind selecting an appropriate protecting group, provide detailed, field-proven protocols for its installation and removal, and explain the causality behind key experimental choices, thereby equipping researchers with a robust framework for handling this sterically congested molecule.
Substrate Analysis: The Challenge of Steric Hindrance
The primary challenge in modifying 1,5-di-tert-butyl-1,4-pentadiyn-3-ol is the significant steric congestion around the secondary alcohol. The two flanking tert-butyl groups effectively shield the hydroxyl group, which can dramatically slow down reaction kinetics for both protection and deprotection steps. This steric factor is the paramount consideration in methodology design.
Key Strategic Considerations:
-
Protecting Group Size: The chosen protecting group must be introduced under conditions potent enough to overcome the steric barrier.
-
Stability: The protected intermediate must be sufficiently robust to withstand the planned subsequent reaction conditions.
-
Cleavage: The protecting group must be removable under conditions that do not compromise the integrity of the diyne backbone or other sensitive functionalities.
Silyl ethers are the protecting groups of choice for alcohols due to their ease of installation, tunable stability, and reliable cleavage under mild conditions, typically with a fluoride source.[4][5][6] The wide variety of available silyl groups allows for fine-tuning of stability based on the steric bulk of the silicon substituents.[4][7]
Selection of an Optimal Silyl Ether Protecting Group
Given the substrate's steric hindrance, a protecting group that offers a high degree of stability is desirable. The most suitable candidates are silyl ethers with bulky substituents, which are more resistant to cleavage under acidic or basic conditions.[4][8]
| Protecting Group | Common Reagent(s) | Relative Acidic Stability[4] | Relative Basic Stability[4] | Primary Application/Notes |
| TMS (Trimethylsilyl) | TMSCl, HMDS | 1 | 1 | Too labile for most multi-step syntheses; often cleaved during workup or chromatography.[7] |
| TES (Triethylsilyl) | TESCl, TESOTf | 64 | 10-100 | Offers a moderate increase in stability over TMS.[7] |
| TBS (tert-Butyldimethylsilyl) | TBSCl, TBSOTf | 20,000 | 20,000 | A workhorse protecting group with excellent stability and predictable reactivity. A strong candidate.[7] |
| TIPS (Triisopropylsilyl) | TIPSCl, TIPSOTf | 700,000 | 100,000 | Extremely robust due to its steric bulk. The ideal choice for maximum stability, though its installation on a hindered alcohol requires forcing conditions.[7][8][9] |
| TBDPS (tert-Butyldiphenylsilyl) | TBDPSCl | 5,000,000 | 20,000 | Offers exceptional stability, particularly toward acid, but adds significant steric bulk.[4][10] |
Recommendation:
For 1,5-di-tert-butyl-1,4-pentadiyn-3-ol, the Triisopropylsilyl (TIPS) group is the recommended choice for syntheses requiring high stability. Its substantial steric bulk provides excellent resistance to a wide range of non-fluoride-based reagents.[8] For syntheses requiring slightly less stability but easier installation, the tert-Butyldimethylsilyl (TBS) group is a reliable alternative.
Experimental Protocols & Methodologies
The following protocols have been optimized for the protection and deprotection of sterically hindered secondary alcohols.
Caption: General workflow for utilizing a TIPS protecting group.
Protocol 1: Protection as a Triisopropylsilyl (TIPS) Ether
The introduction of the bulky TIPS group onto a sterically hindered secondary alcohol requires a highly reactive silylating agent and a non-nucleophilic base. Triisopropylsilyl trifluoromethanesulfonate (TIPSOTf) is significantly more reactive than the corresponding chloride and is the reagent of choice.[4][7] 2,6-Lutidine is used as a hindered, non-nucleophilic base to scavenge the triflic acid byproduct without competing in the silylation reaction.
Caption: Reaction scheme for TIPS protection of the alcohol.
Materials:
-
1,5-Di-tert-butyl-1,4-pentadiyn-3-ol
-
Triisopropylsilyl trifluoromethanesulfonate (TIPSOTf)
-
2,6-Lutidine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1,5-di-tert-butyl-1,4-pentadiyn-3-ol (1.0 equiv).
-
Dissolve the substrate in anhydrous DCM (approx. 0.1 M concentration).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add 2,6-lutidine (1.5 equiv) via syringe and stir for 5 minutes.
-
Add TIPSOTf (1.2 equiv) dropwise via syringe over 10 minutes. A white precipitate of lutidinium triflate may form.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may require several hours to reach completion due to steric hindrance.
-
Upon completion, cool the mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and dilute with additional DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (1x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (a non-polar eluent system such as hexanes/ethyl acetate is recommended) to yield the pure TIPS-protected alcohol.
| Parameter | Recommended Condition | Justification |
| Silylating Agent | TIPSOTf | High reactivity is essential to overcome the steric barrier of the secondary alcohol.[7] |
| Base | 2,6-Lutidine | A non-nucleophilic, sterically hindered base that prevents side reactions. |
| Solvent | Anhydrous DCM | Aprotic and effectively solubilizes reactants without participating in the reaction. |
| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic reaction, while warming allows it to proceed to completion. |
| Stoichiometry | 1.2-1.5 equiv of reagents | A slight excess of the silylating agent and base ensures complete conversion of the starting material. |
Protocol 2: Deprotection of the TIPS Ether
The cleavage of silyl ethers is most effectively and mildly achieved using a source of fluoride ions.[6] The exceptional strength of the silicon-fluoride bond (Si-F) provides a powerful thermodynamic driving force for the reaction.[6] Tetra-n-butylammonium fluoride (TBAF) is a highly soluble and convenient fluoride source for this purpose.[11]
Caption: Reaction scheme for TBAF-mediated deprotection.
Materials:
-
TIPS-protected 1,5-di-tert-butyl-1,4-pentadiyn-3-ol
-
Tetra-n-butylammonium fluoride (TBAF), 1.0 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the TIPS-protected alcohol (1.0 equiv) in anhydrous THF (0.1–0.2 M) in a round-bottom flask at room temperature.
-
Add the 1.0 M solution of TBAF in THF (1.5 equiv) dropwise via syringe.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.[12]
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic extracts and wash with brine (2x) to remove residual TBAF and other salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography, if necessary, to yield the deprotected 1,5-di-tert-butyl-1,4-pentadiyn-3-ol.
Conclusion
The successful functionalization of 1,5-di-tert-butyl-1,4-pentadiyn-3-ol hinges on a well-designed protecting group strategy that accommodates the molecule's significant steric hindrance. The use of a robust, bulky silyl ether, such as the triisopropylsilyl (TIPS) group, provides the necessary stability to withstand a broad array of synthetic conditions. By employing a highly reactive silylating agent like TIPSOTf for protection and the standard TBAF protocol for deprotection, researchers can effectively mask and unmask the central hydroxyl group, enabling complex, multi-step syntheses.
References
[13] Hu, Y., & Zhang, Y. (2020). Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry. Available at: [4] Wikipedia. (n.d.). Silyl ether. In Wikipedia. Retrieved from [3] Wikipedia. (n.d.). Protecting group. In Wikipedia. Retrieved from [5] Chemistry Steps. (n.d.). Protecting Groups For Alcohols. Retrieved from [7] Gelest. (n.d.). Silyl Groups. Gelest Technical Library. Retrieved from [6] Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [11] Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. Retrieved from [14] Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library. Retrieved from [8] OpenOChem Learn. (n.d.). Protection of Alcohols. Retrieved from [1] Chemistry LibreTexts. (2021, June 10). 16: Silylethers. Retrieved from [12] SynArchive. (n.d.). Protection of Alcohol by Silyl ether. Retrieved from [9] BenchChem. (n.d.). Technical Support Center: Optimizing Triisopropylsilyl (TIPS) Protection of Alcohols. Retrieved from [10] University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [2] Lumen Learning. (n.d.). 15.2 Use of protecting groups. In Organic Chemistry II. Retrieved from
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- 13. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 14. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol by Column Chromatography
Welcome to the technical support guide for the purification of 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol. This document provides a comprehensive resource for researchers, scientists, and drug development professionals utilizing column chromatography for the purification of this unique acetylenic alcohol. Here, you will find field-proven insights, detailed protocols, and extensive troubleshooting guides designed to ensure the successful isolation of your target compound.
Introduction to the Purification Challenge
2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol (CAS 50428-39-2) is a symmetrical di-tert-butyl substituted acetylenic alcohol.[1][2] Its structure, characterized by two sterically hindered alkyne groups flanking a central secondary alcohol, presents a moderate polarity. While appearing as a white powder in its pure form, crude reaction mixtures can contain unreacted starting materials, byproducts, and other impurities.[3] Column chromatography is the technique of choice for isolating this compound to a high degree of purity.
This guide is structured to anticipate and address the common challenges encountered during the chromatographic purification of this and structurally related compounds.
Core Principles and Method Development
The success of any chromatographic separation hinges on the differential partitioning of compounds between a stationary phase and a mobile phase.[4] For 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol, a normal-phase chromatography setup is typically most effective.
Stationary Phase Selection
Silica gel is the most common and effective stationary phase for the purification of moderately polar compounds like our target molecule.[3][5][6] Its slightly acidic nature and high surface area allow for effective separation based on polarity.[4] Alumina can be an alternative, but silica gel generally provides better resolution for this class of compounds.
Mobile Phase Selection and Optimization using Thin-Layer Chromatography (TLC)
The choice of mobile phase (eluent) is critical. A solvent system with the appropriate polarity will move the target compound down the column at a suitable rate, allowing for separation from impurities. For a compound of moderate polarity like 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol, a mixture of a non-polar solvent (like hexanes or petroleum ether) and a slightly more polar solvent (like ethyl acetate or diethyl ether) is recommended.[7]
Before committing to a large-scale column, it is imperative to determine the optimal solvent system using Thin-Layer Chromatography (TLC).[8][9][10]
Key Objective: To find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.25-0.35.
-
Rf Calculation:
-
Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)
-
An ideal Rf in this range ensures that the compound will elute from the column in a reasonable number of column volumes, providing good separation from both less polar and more polar impurities.[8]
Typical TLC Solvent Systems to Screen:
-
Hexane:Ethyl Acetate (9:1, 8:2, 7:3 v/v)
-
Petroleum Ether:Diethyl Ether (9:1, 8:2, 7:3 v/v)
Experimental Protocol: Flash Column Chromatography
This protocol outlines a standard flash column chromatography procedure for the purification of 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol on a laboratory scale.
Materials and Equipment:
-
Glass chromatography column
-
Silica gel (230-400 mesh for flash chromatography)
-
TLC plates (silica gel coated)
-
Eluent (pre-determined from TLC analysis)
-
Sand (washed)
-
Crude 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol
-
Collection tubes/flasks
-
Pressurized air or nitrogen source (for flash chromatography)
Step-by-Step Procedure:
-
Column Packing:
-
Secure the column vertically with a clamp.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm) on top of the plug.
-
Fill the column with the chosen eluent.
-
Slowly add the silica gel as a slurry in the eluent, gently tapping the column to ensure even packing and remove air bubbles.
-
Allow the silica gel to settle, then add another thin layer of sand on top to protect the silica bed.
-
Drain the eluent until it is just level with the top of the sand.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.[5][11]
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the eluent. Using a pipette, carefully add the solution to the top of the column, allowing it to adsorb onto the silica gel.[5][12]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (1-2 psi) to the top of the column to force the eluent through the silica gel.[11]
-
Begin collecting fractions in separate tubes.
-
Monitor the elution of the compound by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol.
-
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol via column chromatography.
Q1: My compound is not eluting from the column.
-
Possible Cause: The eluent is not polar enough.
-
Solution: Gradually increase the polarity of the eluent. For example, if you are using a 9:1 hexane:ethyl acetate mixture, switch to an 8:2 or 7:3 mixture. This will increase the eluting power of the mobile phase and encourage the compound to move down the column.[5]
-
-
Possible Cause: The compound may have degraded on the silica gel.
-
Solution: Test the stability of your compound on silica gel by spotting it on a TLC plate and letting it sit for an hour before eluting. If the spot streaks or disappears, your compound may be acid-sensitive. In this case, you can neutralize the silica gel by adding 1-2% triethylamine to your eluent system.[7]
-
Q2: My compound is eluting too quickly (with the solvent front).
-
Possible Cause: The eluent is too polar.
-
Solution: Decrease the polarity of the eluent. For example, if you are using a 7:3 hexane:ethyl acetate mixture, try a 9:1 mixture. This will increase the retention of the compound on the stationary phase.
-
-
Possible Cause: The column is overloaded.
-
Solution: Use a larger column or reduce the amount of crude material being purified. A general rule of thumb is to use a 20-50 fold excess by weight of silica gel to the crude material.[4]
-
Q3: The separation between my desired compound and an impurity is poor.
-
Possible Cause: The chosen solvent system does not provide adequate resolution.
-
Solution: Re-optimize the solvent system using TLC. Try different solvent combinations (e.g., petroleum ether:diethyl ether) to see if you can achieve a greater difference in Rf values between your compound and the impurity.
-
-
Possible Cause: The column was packed improperly, leading to channeling.
-
Solution: Ensure the silica gel is packed uniformly without any air bubbles or cracks. Wet packing is generally preferred to minimize these issues.[13]
-
Q4: I see streaking or tailing of my compound on the TLC plate and in the column fractions.
-
Possible Cause: The compound is interacting too strongly with the silica gel.
-
Solution: As mentioned in Q1, if your compound has acidic or basic functionalities, adding a small amount of a modifier to the eluent can improve peak shape. For acidic compounds, a small amount of acetic acid can be added. For basic compounds, triethylamine is often used.[14]
-
-
Possible Cause: The sample was loaded in a solvent that was too polar.
-
Solution: Always aim to load your sample in the least polar solvent in which it is soluble, or use the dry loading technique.[11]
-
Q5: How do I know which fractions contain my pure compound?
-
Solution: Spot a small amount from each collected fraction onto a TLC plate. Elute the plate with your chosen solvent system and visualize the spots (e.g., using a UV lamp or an iodine chamber). Combine the fractions that show a single spot corresponding to the Rf of your pure compound.[8]
Visualization of the Workflow
Caption: Workflow for the purification of 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol.
Summary of Key Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for moderately polar organic compounds, providing good resolution.[3][6] |
| Mobile Phase | Hexane:Ethyl Acetate or Petroleum Ether:Diethyl Ether | A two-component system allows for fine-tuning of polarity.[7] |
| TLC Rf Target | 0.25 - 0.35 | Ensures efficient elution and good separation on the column.[8] |
| Sample Loading | Dry Loading | Prevents band broadening and improves resolution, especially if the sample has poor solubility in the eluent.[5][11] |
| Pressure | 1-2 psi (Flash Chromatography) | Speeds up the separation process while maintaining good resolution.[11] |
References
-
Chrom Tech. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. [Link]
-
University of Colorado Boulder, Department of Chemistry. Column Chromatography Procedures. [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
Hawach Scientific. (2023, February 11). The Methods of Sample Loading in Flash Column. [Link]
-
Journal of Chromatographic Science. The Role of Nonpolar Phases: Fundamentals and uses in Chromatographic Techniques. [Link]
-
Bitesize Bio. (2022, May 18). The Basics of Running a Chromatography Column. [Link]
-
Columbia University. Column chromatography. [Link]
-
Anveshana's International Journal of Research in Pharmacy and Pharmaceutical Sciences. OVERVIEW ON COLUMN CHROMATOGRAPHY. [Link]
-
Cole-Parmer. (2023, August 1). How to Select the Optimal Chromatography Column. [Link]
-
PureSynth. 2288-Tetramethyl-36-Nonadiyn-5-Ol 98.0%(GC). [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
Moravek. (2023, November 1). Exploring the Different Mobile Phases in HPLC. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
-
Chemistry For Everyone. (2023, February 2). What Is The Relationship Between Column Chromatography And TLC?[Link]
-
University of Toronto. Column chromatography. [Link]
-
Reddit. (2021, March 20). If a paper cites a solvent system for column chromatography, will this same system generally work for TLC?[Link]
-
Teledyne ISCO. Correlating TLC to Isocratic Separation. [Link]
-
University of California, Los Angeles. Thin Layer Chromatography and Column Chromatography: Separation of Pigments. [Link]
-
Reddit. (2016, March 29). What compounds are unstable in a silica gel column (chromatography). [Link]
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- 2. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
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- 4. web.uvic.ca [web.uvic.ca]
- 5. chromtech.com [chromtech.com]
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- 14. reddit.com [reddit.com]
Overcoming steric hindrance in reactions of 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol. This guide is designed for researchers, chemists, and drug development professionals who are navigating the unique challenges presented by this sterically demanding molecule. The presence of two bulky tert-butyl groups flanking a reactive diyne system and a secondary alcohol introduces significant steric hindrance, which can impede or completely shut down standard reaction pathways.[1] This resource provides field-proven troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and current literature.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments in a question-and-answer format. We focus not just on the solution, but on the underlying principles to help you adapt these strategies to your unique context.
Question 1: My standard oxidation of the secondary alcohol is sluggish or failing. What can I do?
Issue: You are attempting to oxidize the secondary alcohol of 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol to the corresponding ketone, 1,5-Di-tert-butyl-1,4-pentadiyn-3-one.[2][3] However, common oxidation reagents like pyridinium chlorochromate (PCC), Swern, or Dess-Martin periodinane are providing low yields, requiring long reaction times, or failing entirely.
Root Cause Analysis: The core of the problem is steric hindrance. The two large tert-butyl groups act as molecular shields, preventing the bulky chromium or sulfur-based oxidizing agents from accessing the hydroxyl group for the reaction to proceed efficiently.[1][4] Similarly, even modern catalytic systems like those based on 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) can be inefficient for structurally hindered secondary alcohols.[5]
Recommended Solution: Employ Sterically Less Demanding Catalysts.
The most effective strategy is to use a catalytic oxidant with a smaller steric profile. Nitroxyl radicals from the 2-azaadamantane N-oxyl (AZADO) family are exceptionally effective for this purpose as they are structurally less hindered than TEMPO.[5][6] Specifically, 1-Me-AZADO has demonstrated superior catalytic proficiency in converting various sterically hindered alcohols to their corresponding carbonyl compounds in excellent yields.[5][7]
Experimental Protocol: 1-Me-AZADO/NaOCl Catalytic Oxidation
This protocol is adapted from methodologies proven effective for hindered alcohols.[5][7]
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol (1.0 eq) in a biphasic solvent system, such as dichloromethane (DCM) and water (1:1 ratio), and cool the mixture to 0 °C in an ice bath.
-
Catalyst Addition: Add 1-Me-AZADO (0.01-0.02 eq) and sodium bicarbonate (2.0 eq) to the stirring mixture.
-
Oxidant Addition: Slowly add a solution of sodium hypochlorite (NaOCl, household bleach, ~1.5 eq) dropwise over 30-60 minutes, ensuring the temperature remains between 0-5 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Data Summary: Comparison of Oxidation Methods for Hindered Alcohols
| Oxidant/Catalyst System | Typical Yield for Hindered Alcohols | Key Advantages | Considerations |
| PCC or PDC | < 20% | Simple setup | Stoichiometric, toxic chromium waste |
| Swern Oxidation | 10-40% | Mild conditions | Requires cryogenic temperatures, odor |
| TEMPO/NaOCl | 30-60% | Catalytic, inexpensive | Inefficient for highly hindered substrates[5] |
| 1-Me-AZADO/NaOCl | > 90% | Highly efficient, catalytic, mild [5] | Catalyst is more expensive than TEMPO |
| Parikh-Doering | 40-70% | Mild, avoids heavy metals | Stoichiometric sulfur trioxide pyridine complex |
DOT Script: Catalytic Cycle of AZADO-Mediated Alcohol Oxidation
Caption: Catalytic cycle for the oxidation of alcohols using AZADO.
Question 2: How can I achieve nucleophilic addition to the alkyne carbons?
Issue: You are attempting a nucleophilic addition, such as a Michael addition or the addition of an organometallic reagent, to the diyne system. The reaction either fails to initiate or proceeds with extremely low conversion.
Root Cause Analysis: There are two primary factors at play. First, the immense steric bulk of the tert-butyl groups physically blocks the trajectory of the incoming nucleophile.[1][4] Second, the alkynes in this substrate are not electronically "activated." For reactions like Michael additions, an electron-withdrawing group conjugated to the alkyne is typically required to lower the LUMO energy and make the β-carbon susceptible to nucleophilic attack.[8][9][10] Without such activation, the electron-rich alkyne triple bond is inherently repulsive to nucleophiles.[11]
Recommended Solution: Metal-Catalyzed Activation.
To overcome this challenge, the reactivity of the alkyne must be enhanced. Coordination to a transition metal center can withdraw electron density from the alkyne, rendering it more electrophilic and susceptible to attack by a nucleophile.[12] This strategy effectively changes the nature of the alkyne from a nucleophile to an electrophile.
General Strategy for Metal-Mediated Nucleophilic Addition:
-
Catalyst Selection: Choose a metal catalyst known to coordinate with alkynes. Common choices include complexes of gold (Au), platinum (Pt), palladium (Pd), or copper (Cu). The specific choice will depend on the nucleophile and desired transformation.
-
Reaction Conditions: The reaction is typically performed under inert atmosphere (e.g., Argon or Nitrogen).
-
Execution:
-
The metal catalyst is introduced to a solution of 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol.
-
This forms an intermediate metal-alkyne complex (e.g., a π-complex).
-
The nucleophile is then added to the reaction mixture. It attacks the now-activated alkyne carbon.
-
A subsequent protonolysis or reductive elimination step releases the functionalized product and regenerates the catalyst.
-
DOT Script: General Workflow for Metal-Catalyzed Nucleophilic Addition
Caption: Workflow for activating a hindered alkyne towards nucleophiles.
Frequently Asked Questions (FAQs)
-
Q: My alkyne metathesis reaction is not working. Is this also a steric hindrance issue?
-
A: Yes, almost certainly. Alkyne metathesis relies on the formation of a metallacyclobutadiene intermediate. The bulky tert-butyl groups can severely hinder the necessary approach and coordination of the alkyne to the metal alkylidyne catalyst, increasing the activation energy of the reaction.[13][14] Success may require screening catalysts with less sterically demanding ligand frameworks or employing forcing conditions (e.g., higher temperatures), which may risk side reactions.
-
-
Q: What are the expected key signals for characterizing the starting material, 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol?
-
A:
-
¹H NMR: You should observe a singlet for the 18 protons of the two tert-butyl groups (around 1.2 ppm), a signal for the hydroxyl proton (-OH), and a characteristic signal for the propargylic proton (-CH(OH)-).
-
¹³C NMR: Expect signals for the quaternary and methyl carbons of the tert-butyl groups, the carbinol carbon (-CH(OH)-), and four distinct signals for the sp-hybridized carbons of the diyne system.
-
IR Spectroscopy: Look for a sharp O-H stretch (~3300-3400 cm⁻¹) and a weak C≡C stretch (~2100-2200 cm⁻¹). The alkyne stretch may be weak or absent if the molecule adopts a highly symmetric conformation.
-
-
-
Q: How do the tert-butyl groups affect the molecule's physical properties?
-
A: The large, non-polar tert-butyl groups dominate the molecule's physical properties. It will exhibit high solubility in non-polar organic solvents like hexanes, toluene, and diethyl ether, and poor solubility in polar solvents like water or methanol. This is due to the principle of "like dissolves like." The steric bulk also hinders intermolecular interactions, which may result in a relatively low melting point for a molecule of its size.
-
References
-
Efficient oxidation of alcohols electrochemically mediated by azabicyclo-N-oxyls. (2020). CORE. [Link]
-
Synthesis of ketones by oxidation of alcohols. Organic Chemistry Portal. [Link]
-
Rhenium Alkyne Catalysis: Sterics Control the Reactivity. (2023). Inorganic Chemistry. [Link]
-
Rhenium Alkyne Catalysis: Sterics Control the Reactivity. PMC - NIH. [Link]
-
Electrochemical oxidation of sterically hindered alcohols 28-31. ResearchGate. [Link]
-
Discovery and exploitation of AZADO: the highly active catalyst for alcohol oxidation. PubMed. [Link]
-
Sterically Hindered Aromatic Compounds. III. Acid-catalyzed Reactions of 2,4,6-Tri-t-butyl- and 2-Methyl-4,6-di-t-butylbenzyl Alcohols and Chlorides. ResearchGate. [Link]
-
Green, Catalytic Oxidations of Alcohols. Accounts of Chemical Research - ACS Publications. [Link]
-
Sterically Driven Pathways in Schiff Base Formation: tert-Butyl Effects on Hindered Imines. (2025). Synthesis. [Link]
-
Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs. (2024). The Journal of Physical Chemistry C - ACS Publications. [Link]
-
Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. MDPI. [Link]
-
Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. PMC - PubMed Central. [Link]
-
Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. (2025). MDPI. [Link]
-
Sterically Tuned N-Heterocyclic Carbene Ligands for the Efficient Formation of Hindered Products in Ru-Catalyzed Olefin Metathesis. NIH. [Link]
-
Steric hindrance and acidity. Part I. The effect of 2,6-di-t-butyl substitution on the acidity of phenols in methanol. Journal of the Chemical Society B. [Link]
-
Controlled Selectivity through Reversible Inhibition of the Catalyst: Stereodivergent Semihydrogenation of Alkynes. (2022). Journal of the American Chemical Society. [Link]
-
Advances in Nucleophilic Phosphine Catalysis of Alkenes, Allenes, Alkynes, and MBHADs. PMC - NIH. [Link]
-
Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. (2023). Chemistry LibreTexts. [Link]
-
Click nucleophilic conjugate additions to activated alkynes. Pure. [Link]
-
Nucleophilic addition reactions to activated alkynes. ResearchGate. [Link]
-
Reactions of Nucleophiles with Coordinated Alkynes, Alkenes, and Allenes. ResearchGate. [Link]
-
Organic Chemistry: Can alkyne give nucleophilic addition reactions? (2016). Quora. [Link]
-
How to overcome Steric Hindrance? (2019). ResearchGate. [Link]
-
Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. MDPI. [Link]
-
di-tert-butyldiaziridinone. Organic Syntheses Procedure. [Link]
-
One-pot synthesis of methanone from tosylmethyl isocyanide and carbonyl compound. ResearchGate. [Link]
-
1,4-Pentadien-3-ol. PubChem - NIH. [Link]
-
1,5-Diphenylpenta-1,4-dien-3-ol. PubChem. [Link]
-
ChemInform Abstract: Reaction of 1,5-Diphenyl-1,4-pentadien-3-one and 1,5-Diphenyl-1-penten-4-yn-3-one with Monosubstituted Hydrazines. ResearchGate. [Link]
-
Reactivity variations within Group 4 complexes of 1,4-di-tert-butyl-1,4-diazabuta-1,3-diene: Structures of [(C5H5)TiCl{(t-BuNCH)2}] and [(C5H5)2Zr{(t-BuNCH)2}]. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 1,5-DI-TERT-BUTYL-1,4-PENTADIYN-3-ONE | 35845-67-1 [amp.chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Discovery and exploitation of AZADO: the highly active catalyst for alcohol oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]
- 8. Advances in Nucleophilic Phosphine Catalysis of Alkenes, Allenes, Alkynes, and MBHADs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. quora.com [quora.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Rhenium Alkyne Catalysis: Sterics Control the Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol
Introduction: Navigating the Synthesis of a Sterically Hindered Di-alkynyl Carbinol
The synthesis of 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol, a highly symmetrical and sterically hindered secondary acetylenic alcohol, is a multi-step process that presents unique challenges.[1][2] The most common synthetic route involves the double addition of a metal acetylide, derived from 3,3-dimethyl-1-butyne (tert-butylacetylene), to a one-carbon electrophile such as ethyl formate. This process, analogous to a Grignard or Favorskii-type reaction, requires precise control over stoichiometry, reaction conditions, and reagent purity to minimize the formation of significant side products.[3][4][5]
This guide provides researchers and drug development professionals with a dedicated troubleshooting resource. It is structured in a question-and-answer format to directly address the common issues encountered during this synthesis, explaining the chemical principles behind each problem and offering field-proven solutions.
Part 1: Troubleshooting Guide
This section addresses specific experimental failures and unexpected results, providing causal analysis and corrective actions.
Q1: My reaction yield is extremely low, or the reaction fails to initiate entirely. What is the primary cause?
A1: This is a frequent issue when working with highly reactive organometallic reagents like metal acetylides. The most probable cause is the deactivation of your nucleophile by trace amounts of acidic protons.
-
Causality: Organometallic reagents, such as lithium acetylides or Grignard reagents, are exceptionally strong bases.[6] They will react instantly and preferentially with any available protic source, including water, alcohols, or even the N-H bonds in amines.[7] This acid-base reaction is much faster than the desired nucleophilic attack on the carbonyl carbon. When the acetylide is protonated, it reverts to the unreactive starting alkyne (3,3-dimethyl-1-butyne), effectively being "quenched" and unable to participate in the C-C bond formation.
-
Troubleshooting Steps:
-
Rigorous Anhydrous Technique: All glassware must be flame-dried or oven-dried (>120°C for several hours) and cooled under a stream of inert gas (Argon or Nitrogen). All septa should be new or properly stored.
-
Solvent Purity: Use freshly distilled anhydrous solvents (e.g., THF, diethyl ether). Solvents from commercial suppliers, even when advertised as "anhydrous," should be verified or purified if results are consistently poor.
-
Reagent Integrity: Ensure the starting alkyne is free of water. If using an organolithium reagent like n-BuLi, its molarity should be confirmed by titration prior to use, as concentrations can degrade over time.
-
Inert Atmosphere: The reaction must be maintained under a positive pressure of an inert gas from start to finish to prevent atmospheric moisture from entering the system.
-
Q2: My primary isolated product is a ketone (2,2,8,8-Tetramethylnona-3,6-diyn-5-one), not my target alcohol. Why did the reaction stop midway?
A2: This is the most common side-product issue specific to this synthesis. Its formation indicates that the first nucleophilic addition was successful, but the second failed to proceed to completion.
-
Causality: The reaction proceeds in two stages (see diagram below). The first equivalent of the tert-butylacetylide anion adds to ethyl formate to form a tetrahedral intermediate, which then collapses to yield an intermediate ketone, 2,2,8,8-tetramethylnona-3,6-diyn-5-one.[8] The second equivalent of the acetylide must then attack this ketone. However, this ketone is significantly more sterically hindered than the starting ethyl formate. The two bulky tert-butyl groups shield the electrophilic carbonyl carbon, making the second nucleophilic attack kinetically slow and challenging.
-
Troubleshooting Steps:
-
Adjust Stoichiometry: Use a slight excess of the acetylide reagent. Instead of exactly 2.0 equivalents, employ 2.2 to 2.5 equivalents relative to the ethyl formate. This increases the statistical probability of the second, more difficult addition occurring.
-
Control Temperature Protocol: While the initial deprotonation and first addition are often performed at low temperatures (e.g., -78°C) to prevent side reactions, the second addition may require more thermal energy. After the initial addition, allow the reaction to warm slowly to room temperature and stir for an extended period (4-12 hours) to drive the second addition to completion.
-
Monitor by TLC/GC-MS: If possible, monitor the reaction's progress. The disappearance of the ketone intermediate and the appearance of the alcohol product will confirm that the reaction is proceeding.
-
Q3: I've isolated a symmetrical C18 diyne byproduct, and my mass spec doesn't match the target product or the ketone intermediate. What is this?
A3: You have likely formed 2,2,7,7-tetramethylocta-3,5-diyne, the product of oxidative acetylenic coupling, often called Glaser coupling.
-
Causality: In the presence of an oxidizing agent, typically oxygen (O₂) and sometimes catalyzed by trace metal impurities (especially copper), terminal alkynes can undergo a dimerization reaction. The acetylide radicals couple to form a new C-C bond, resulting in a symmetrical conjugated diyne.
-
Troubleshooting Steps:
-
Thorough Degassing: Before starting the reaction, ensure your solvent is adequately degassed to remove dissolved oxygen. This can be done by bubbling an inert gas through the solvent for 20-30 minutes.
-
Strict Inert Atmosphere: As mentioned in Q1, maintaining a robust inert atmosphere is critical not only to prevent quenching but also to inhibit oxidation.
-
Reagent Purity: Use high-purity reagents to minimize potential metal catalysts. If copper contamination is suspected, using clean glassware and purified reagents is essential.
-
Part 2: Frequently Asked Questions (FAQs)
-
What is the best base for deprotonating the alkyne?
-
n-Butyllithium (n-BuLi): This is a very common and effective choice. It provides rapid and irreversible deprotonation. However, it is highly pyrophoric and its concentration must be known accurately.
-
Grignard Reagents (e.g., EtMgBr): An alternative is to form the acetylenic Grignard reagent. This is often a milder and safer option, though the reaction may be slower. Note that Grignard reagents themselves can act as bases and may lead to enolization if other ketones are present, though this is not an issue for the specific intermediate in this synthesis.[9]
-
Sodium Amide (NaNH₂): A powerful, inexpensive base, but its low solubility in common ethereal solvents can sometimes complicate reactions.
-
-
How should the final product be purified?
-
Due to its non-polar nature and the potential presence of the similarly non-polar ketone intermediate and starting alkyne, purification is best achieved via silica gel column chromatography . A non-polar eluent system, such as a gradient of ethyl acetate in hexanes (e.g., starting from 2% and increasing to 10% EtOAc), is typically effective at separating the target alcohol from less polar impurities.
-
Part 3: Protocols & Visualizations
Experimental Protocol: General Synthesis Procedure
-
Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, an addition funnel, and an argon inlet.
-
Reagents: Dissolve 3,3-dimethyl-1-butyne (2.2 eq) in anhydrous THF under argon. Cool the solution to -78°C using a dry ice/acetone bath.
-
Deprotonation: Slowly add n-butyllithium (2.2 eq) to the alkyne solution while maintaining the temperature below -70°C. Stir the resulting milky white suspension for 1 hour.
-
First Addition: Add a solution of ethyl formate (1.0 eq) in anhydrous THF dropwise via the addition funnel. Maintain the temperature at -78°C. Stir for 2 hours.
-
Second Addition: After 2 hours, remove the cooling bath and allow the reaction to warm slowly to room temperature. Stir overnight (approx. 12 hours).
-
Quench: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0°C.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).[5]
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography.
Data Summary Table
| Issue ID | Problem Observed | Common Side Product | Primary Cause(s) | Recommended Solution(s) |
| 1 | Low or No Yield | Starting Alkyne | Reagent quenching by protic impurities (e.g., H₂O) | Implement strict anhydrous/inert atmosphere techniques |
| 2 | Incomplete Reaction | 2,2,8,8-Tetramethylnona-3,6-diyn-5-one | Steric hindrance, Insufficient nucleophile | Use excess acetylide (2.2-2.5 eq), increase reaction time/temp |
| 3 | Unexpected Dimer | 2,2,7,7-Tetramethylocta-3,5-diyne | Oxidative coupling (Glaser coupling) | Degas solvents, maintain a robust inert atmosphere |
Reaction Pathway Diagrams
Caption: Main synthesis pathway for the target alcohol.
Caption: Key side reactions and their respective causes.
References
- J&K Scientific LLC. (2025). Favorsky Reaction.
-
Wikipedia. (n.d.). Favorskii reaction. Retrieved from [Link]
-
AdiChemistry. (n.d.). Favorskii Rearrangement. Retrieved from [Link]
-
Wikipedia. (n.d.). Favorskii rearrangement. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Favorskii Reaction. Retrieved from [Link]
-
ResearchGate. (2025). Side Reactions in a Grignard Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Structurally Hindered Acetylenic Tertiary Peroxy Alcohols and Esters. Retrieved from [Link]
-
Reddit. (2022). Grignard side reactions. Retrieved from [Link]
-
Quora. (2020). How does Grignard reagent react with alkyne? Retrieved from [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
-
PubChem. (n.d.). 2,2,8,8-Tetramethylnona-3,6-diyn-5-one. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Favorskii reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2,2,8,8-Tetramethylnona-3,6-diyn-5-one | C13H18O | CID 535094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
Technical Support Center: Synthesis of 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles that govern reaction outcomes. Our goal is to empower you to diagnose issues, optimize conditions, and achieve higher, more consistent yields.
Introduction: The Synthetic Challenge
The synthesis of 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol, a symmetrical dialkynyl carbinol, is most commonly achieved via the double addition of a tert-butylacetylide nucleophile to a central one-carbon electrophile, such as ethyl formate. While conceptually straightforward, this reaction is fraught with challenges that can significantly suppress yields. The primary hurdles include the quality of the starting alkyne, the precise generation and reactivity of the organometallic intermediate, and the stability of the product during workup. This guide provides a systematic approach to overcoming these obstacles.
Caption: General reaction scheme for the synthesis of 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Q1: My overall yield is consistently below 30%. I see multiple spots on my TLC plate after workup. Where should I begin troubleshooting?
A1: A low yield with a complex product mixture points to issues in one of three areas: starting material purity, incomplete acetylide formation, or product degradation. A systematic approach is essential.
The Causality Chain: The success of each step is predicated on the completion and fidelity of the previous one. Impure starting materials lead to side reactions, incomplete deprotonation means your expensive base is wasted and your stoichiometry is incorrect, and harsh workup conditions can decompose an otherwise successfully formed product.
Caption: A logical workflow for troubleshooting low product yields.
Actionable Steps:
-
Validate tert-Butylacetylene: Before starting, verify the purity of your tert-butylacetylene by ¹H NMR. It is a volatile liquid (b.p. 37-38 °C) and can contain impurities from its synthesis. If you prepare it yourself, for example, via dehydrobromination of 1,2-dibromo-3,3-dimethylbutane, ensure all reagents like dimethyl sulfoxide are removed.[1]
-
Titrate Your n-BuLi: The concentration of commercial n-butyllithium solutions is notoriously unreliable and decreases over time. A poorly quantified base is one of the most common sources of failure in organometallic chemistry. Perform a double titration (e.g., with diphenylacetic acid) before use.
-
Analyze Pre- and Post-Workup: Carefully take a small aliquot of the reaction mixture before quenching and run a TLC. Compare this to the TLC of your final, purified product. If the pre-workup TLC shows a clean spot corresponding to the desired product that disappears or diminishes post-workup, your issue lies in the quenching or purification steps.
Q2: My reaction stalls after the first addition, and I isolate significant amounts of the intermediate ketone (1,5-Di-tert-butyl-1,4-pentadiyn-3-one). How can I drive the reaction to completion?
A2: Formation of the ketone intermediate is expected, but its accumulation indicates that the second nucleophilic addition is significantly slower than the first. This can be due to steric hindrance, insufficient reactivity of the nucleophile, or competing side reactions.
Mechanistic Insight: The intermediate ketone's carbonyl carbon is sterically hindered by the two bulky tert-butylacetylide groups. Furthermore, the α-protons on the methylene group of the intermediate formed after the first addition and collapse are not acidic and enolization is not a concern here. The primary issue is the rate of the second addition.
Caption: Kinetic competition leading to accumulation of the ketone intermediate.
Optimization Strategies:
| Parameter | Recommended Change | Rationale |
| Temperature | After adding the ethyl formate at -78 °C, allow the reaction to slowly warm to 0 °C or even room temperature. | Increasing thermal energy helps overcome the activation barrier for the sterically demanding second addition. The initial low temperature is crucial to control the first, more exothermic addition. |
| Reaction Time | Extend the reaction time to 4-12 hours after the addition of ethyl formate. | Slower reactions simply require more time to reach completion. Monitor the disappearance of the ketone intermediate by TLC. |
| Stoichiometry | Use a slight excess (2.1-2.2 equivalents) of tert-butylacetylene and n-BuLi. | This ensures that even after any minor side reactions or titration inaccuracies, sufficient nucleophile is present to drive the second addition forward. |
Q3: During my aqueous workup, the solution turns dark, and my final yield is very low. What causes this product degradation?
A3: Propargylic alcohols, especially those with multiple alkynes, can be highly sensitive to acidic conditions, which can catalyze decomposition or rearrangement pathways like the Meyer-Schuster or Rupe rearrangements.[2] Standard acidic workups (e.g., with HCl or H₂SO₄) are often too harsh.
The Chemistry of Decomposition: Protons can activate the hydroxyl group, turning it into a good leaving group (water). The resulting carbocation is stabilized by the adjacent alkyne(s), but this can initiate a cascade of unwanted reactions, leading to conjugated enones or other complex byproducts, which often appear as a dark tar.
Recommended Workup Protocol:
-
Quenching: Cool the reaction mixture to 0 °C. Instead of acid, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a much milder proton source that buffers the solution and effectively neutralizes any remaining organolithium species without causing a drastic drop in pH.
-
Extraction: Proceed with extraction using a non-polar organic solvent like diethyl ether or ethyl acetate.
-
Washing: Wash the combined organic layers with water and then brine to remove inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at a low temperature (< 40 °C) to avoid thermal decomposition.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable method for preparing the tert-butylacetylene starting material?
A1: While several methods exist, the dehydrobromination of 1,2-dibromo-3,3-dimethylbutane using a strong base is one of the most reliable routes, often providing high yields (>90%).[1] However, this involves handling bromine and costly reagents like potassium tert-butoxide in DMSO. For larger scales, alkylation of acetylene with tert-butyl alcohol in the presence of an acid catalyst can be more cost-effective, though yields may be lower and require careful optimization.[3]
Q2: Can I use a Grignard reagent (tert-butylacetylene magnesium bromide) instead of n-BuLi?
A2: Yes, it is possible, but it may require different optimization. Grignard reagents are generally less reactive than their organolithium counterparts. This could exacerbate the problem of the reaction stalling at the intermediate ketone stage (see Troubleshooting Q2). However, Grignard reagents can sometimes be more selective and are less pyrophoric than n-BuLi.
Key Considerations:
-
Reactivity: You will likely need to use higher temperatures (e.g., refluxing THF) to drive the second addition to completion.
-
Side Reactions: Grignard reagents are known to sometimes add across the triple bond of propargylic alcohols in a process called carbometallation.[4][5] While you are forming the alcohol, the magnesium alkoxide product could potentially coordinate with excess Grignard reagent, leading to byproducts. Careful control of stoichiometry is critical.
Q3: What are the critical safety precautions for this synthesis?
A3: This synthesis involves several significant hazards that require strict adherence to safety protocols.
-
n-Butyllithium (n-BuLi): This reagent is highly pyrophoric and will ignite spontaneously on contact with air or moisture. It must be handled under an inert atmosphere (Nitrogen or Argon) at all times using syringe and cannula techniques. Always have a Class D fire extinguisher available.
-
tert-Butylacetylene: This is a highly flammable, volatile liquid. Handle only in a well-ventilated fume hood, away from ignition sources.
-
Cryogenic Temperatures: The use of dry ice/acetone baths (-78 °C) requires appropriate insulated gloves to prevent severe burns.
-
Quenching: The quenching of reactive organometallic species is highly exothermic. Always perform the quench slowly, at a low temperature (0 °C), and behind a safety shield.
Optimized Experimental Protocol
This protocol incorporates the troubleshooting advice for a robust and high-yield synthesis.
1. Preparation of Lithium tert-butylacetylide:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a rubber septum, add anhydrous diethyl ether or THF (5 mL per mmol of alkyne).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add tert-butylacetylene (2.1 equivalents) via syringe.
-
Slowly add n-butyllithium (2.1 equivalents, freshly titrated) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the resulting white slurry at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes to ensure complete deprotonation.
2. Reaction and Formation of the Diol:
-
Cool the acetylide solution back down to -78 °C.
-
Slowly add ethyl formate (1.0 equivalent) dropwise via syringe.
-
After the addition is complete, stir the mixture at -78 °C for 1 hour.
-
Remove the cooling bath and allow the reaction to warm to room temperature. Stir for at least 4 hours, or until TLC analysis shows complete consumption of the intermediate ketone.
3. Workup and Purification:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol as a white solid.
References
-
Kazakov, P. V., & Demina, E. I. (2002). Alkylation of acetylene with tert-butyl alcohol. Russian Chemical Bulletin, 51, 1978-1979.
-
Collier, W. L., & Macomber, R. S. (1973). tert-Butylacetylene revisited. An improved synthesis. Methyl migration during bromination. The Journal of Organic Chemistry, 38(7), 1367-1369. [Link]
-
Narasimhan, N. S., & Mali, R. S. (1983). Heteroatom directed aromatic lithiation reactions for the synthesis of condensed heterocyclic compounds. Synthesis, 1983(12), 957-986.
-
Chemeurope.com. (n.d.). n-Butyllithium. Retrieved January 21, 2026, from [Link]
-
Forgione, P., & Fallis, A. G. (2000). Magnesium mediated carbometallation of propargyl alcohols: direct routes to dihydroxydienes and enediyne alcohols. Tetrahedron Letters, 41(1), 11-15. [Link]
-
Märkl, G., & Liebl, R. (1977). Synthese von 3-Methyl-1,4-pentadiin-3-ol. Synthesis, 1977(12), 846.
-
Yasuda, M., Hirata, E., & Baba, A. (2002). A computational study on addition of Grignard reagents to carbonyl compounds. The Journal of Organic Chemistry, 67(26), 9346-9353. [Link]
Sources
Technical Support Center: Synthesis and Impurity Characterization of 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol
This technical guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis and purification of this sterically hindered diyne alcohol.
Introduction
2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol is a unique bifunctional molecule with applications in medicinal chemistry and materials science. Its rigid diyne backbone and central hydroxyl group make it a valuable building block. The synthesis of this compound, typically achieved through a Favorskii reaction, can present challenges in achieving high purity. This guide will help you identify and characterize potential impurities, leading to a more efficient and successful synthesis.
Synthetic Pathway and Potential Impurity Formation
The synthesis of 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol generally follows a Favorskii-type reaction mechanism. This involves the nucleophilic addition of the acetylide of 3,3-dimethyl-1-butyne to an appropriate electrophile, typically derived from ethyl formate, to form the intermediate ketone, 2,2,8,8-tetramethylnona-3,6-diyn-5-one. Subsequent reduction of the ketone yields the target secondary alcohol.
Caption: Synthetic pathway of 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol and the formation of common impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol?
The most prevalent method is the Favorskii reaction.[1] This involves the reaction of the lithium or sodium salt of 3,3-dimethyl-1-butyne (tert-butylacetylene) with an ester, such as ethyl formate. The resulting ketone, 2,2,8,8-tetramethylnona-3,6-diyn-5-one, is then reduced to the desired alcohol using a mild reducing agent like sodium borohydride.
Q2: What are the most likely impurities in my final product?
The primary impurities to expect are:
-
Unreacted Starting Material: 2,2,8,8-tetramethylnona-3,6-diyn-5-one.
-
Aldol Condensation Products: The ketone intermediate can undergo self-condensation in the presence of a base.[2][3][4]
-
Enone Impurities: Dehydration of the aldol adduct can lead to the formation of α,β-unsaturated ketones.
-
Over-reduction Products: If a strong reducing agent is used or the reaction is not carefully controlled, the alkyne functionalities may be partially or fully reduced.
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) and Gas Chromatography (GC) are effective for monitoring the reaction.
-
TLC: Use a non-polar eluent system (e.g., hexane/ethyl acetate) to separate the less polar ketone starting material from the more polar alcohol product.
-
GC: A GC analysis will clearly show the disappearance of the starting ketone and the appearance of the product peak at a different retention time.
Troubleshooting Guide
Problem 1: Low yield of the desired alcohol.
| Potential Cause | Diagnostic Workflow | Recommended Solution |
| Incomplete reaction | Analyze a crude sample by GC or TLC. The presence of a significant amount of the starting ketone indicates an incomplete reaction. | Increase the reaction time or the amount of reducing agent. Ensure the reducing agent is fresh and active. |
| Side reactions | Look for unexpected spots on the TLC plate or extra peaks in the GC chromatogram. | Optimize the reaction conditions. For the Favorskii reaction, ensure anhydrous conditions and a suitable temperature. For the reduction, use a mild reducing agent like sodium borohydride and control the temperature. |
| Product degradation | The retro-Favorskii reaction can occur under basic conditions, leading to cleavage of the product. | Neutralize the reaction mixture promptly after the reduction is complete. Avoid prolonged exposure to strong bases. |
Problem 2: Unexpected peaks in my GC-MS analysis.
| Observed Peak | Likely Impurity | Identification and Confirmation |
| Peak with m/z matching the ketone starting material | Unreacted 2,2,8,8-tetramethylnona-3,6-diyn-5-one | Compare the retention time and mass spectrum with a known standard of the ketone. Key fragments would include the molecular ion and fragments corresponding to the loss of tert-butyl groups.[5] |
| Peak with a higher molecular weight than the product | Aldol condensation product | Look for a molecular ion corresponding to the dimer of the ketone minus a molecule of water (for the enone). The fragmentation pattern may show losses of tert-butyl groups and other characteristic fragments. |
| Peak with a molecular weight 2 or 4 units higher than the product | Over-reduced product (alkene or alkane) | The mass spectrum will show a molecular ion consistent with the addition of 2 or 4 hydrogen atoms. |
Problem 3: Difficulty in purifying the final product.
| Issue | Potential Cause | Recommended Purification Strategy |
| Co-elution of impurities | The impurities have similar polarities to the product. | Use column chromatography with a high-resolution silica gel and a carefully optimized eluent system (e.g., a gradient of ethyl acetate in hexane). Recrystallization from a suitable solvent system (e.g., hexane/diethyl ether) can also be effective. |
| Oily product that won't crystallize | Presence of residual solvent or minor impurities. | Ensure all solvent is removed under high vacuum. If impurities are suspected, repeat the column chromatography with a shallower gradient. |
Characterization of the Target Molecule and Key Impurities
Accurate identification of the product and any impurities is crucial. Below is a summary of the expected analytical data.
Table 1: Physicochemical and Spectroscopic Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Signals (CDCl₃, δ ppm) | Expected ¹³C NMR Signals (CDCl₃, δ ppm) | Key IR Bands (cm⁻¹) |
| 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol (Product) | C₁₃H₂₀O | 192.30[6] | ~4.5 (s, 1H, CH-OH), ~2.2 (d, 1H, OH), 1.25 (s, 18H, 2 x C(CH₃)₃) | ~80-90 (alkynyl C), ~60 (CH-OH), ~31 (C(CH₃)₃), ~28 (C(CH₃)₃) | 3600-3200 (O-H stretch, broad), 2250-2100 (C≡C stretch, weak), 1100-1000 (C-O stretch) |
| 2,2,8,8-Tetramethylnona-3,6-diyn-5-one (Impurity) | C₁₃H₁₈O | 190.28[5] | 1.30 (s, 18H, 2 x C(CH₃)₃) | ~185 (C=O), ~80-90 (alkynyl C), ~31 (C(CH₃)₃), ~28 (C(CH₃)₃) | 2250-2100 (C≡C stretch), 1680-1660 (C=O stretch) |
| Aldol Adduct (Predicted) | C₂₆H₃₈O₂ | 382.58 | Complex aliphatic and hydroxyl signals. | Additional carbonyl and carbinol carbons. | 3600-3200 (O-H stretch), 1680-1660 (C=O stretch) |
| Enone Impurity (Predicted) | C₂₆H₃₆O | 364.57 | Signals in the olefinic region (~6-7 ppm). | Carbonyl, alkynyl, and olefinic carbon signals. | 1650 (C=O stretch, conjugated), 1600 (C=C stretch) |
Experimental Protocols
Protocol 1: General Procedure for GC-MS Analysis
-
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg) in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject 1 µL of the sample solution into the GC-MS system.
-
GC Conditions (Example):
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Initial temperature of 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Inlet Temperature: 250°C.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-500 amu.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane).
-
Loading: Carefully load the adsorbed sample onto the top of the column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Collect fractions and analyze by TLC or GC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Logical Workflow for Impurity Identification
Caption: A logical workflow for the identification and characterization of impurities in the synthesis of 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol.
Conclusion
Achieving high purity of 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol requires careful control of reaction conditions and a systematic approach to impurity identification and removal. By understanding the potential side reactions and utilizing the analytical techniques outlined in this guide, researchers can confidently synthesize and characterize this valuable compound for their specific applications.
References
-
PubChem. (n.d.). 2,2,8,8-Tetramethylnona-3,6-diyn-5-one. Retrieved from [Link]
-
Wikipedia. (2023, October 29). Favorskii reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions. Retrieved from [Link]
-
Khan Academy. (n.d.). Aldol reaction. Retrieved from [Link]
-
PubChem. (n.d.). 2,2,8,8-Tetramethylnona-3,6-diyn-5-one. Retrieved from [Link]
-
Khan Academy. (n.d.). Mixed (crossed) aldol condensation. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 10). Aldol Addition Reactions, Intramolecular Aldol Condensation Reactions, Retro Aldol & Cross Aldol Rea. Retrieved from [Link]
-
Sequential Aldol Condensation – Transition Metal-Catalyzed Addition Reactions of Aldehydes, Methyl Ketones and Arylboronic Acids. (2011). National Institutes of Health. Retrieved from [Link]
-
1,5-diphenylpenta-1,4 dien-3-ones: A novel class of free radical scavengers. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. guidechem.com [guidechem.com]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]
- 5. 2,2,8,8-Tetramethylnona-3,6-diyn-5-one | C13H18O | CID 535094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
Recrystallization methods for 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol
Answering the user's request.## Technical Support Center: Recrystallization of 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol via recrystallization. It is designed as a practical resource in a question-and-answer format to address common challenges and provide robust, field-proven methodologies.
Part 1: Troubleshooting Guide
This section addresses specific problems that may arise during the recrystallization process. Each answer explains the underlying chemical principles to empower users to make informed decisions.
Question 1: My compound "oiled out" instead of forming crystals. What causes this and how can I fix it?
Answer:
"Oiling out" is a common issue where the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[1] This typically occurs when the melting point of the compound is lower than the boiling point of the recrystallization solvent, causing the solute to melt in the hot solution before it can crystallize upon cooling.[1] Given that 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol has a melting point of approximately 80°C, using a high-boiling point solvent is a primary risk factor.[2]
Causality & Corrective Actions:
-
High Solvent Boiling Point: The most frequent cause. If your solvent's boiling point is significantly above 80°C, the compound will dissolve and remain a liquid even as the solution cools.
-
Solution: Re-dissolve the oil by gently heating and add a small amount of a miscible co-solvent (an "anti-solvent") in which the compound is less soluble. This lowers the overall solvency and can induce crystallization at a lower temperature. Alternatively, select a new solvent or solvent system with a lower boiling point (see Table 1).
-
-
High Impurity Load: A large amount of impurity can depress the melting point of your compound and interfere with lattice formation.[1]
-
Solution: If you suspect high impurity levels, consider a pre-purification step like passing the crude material through a short silica plug before attempting recrystallization.
-
-
Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out of solution as an amorphous oil rather than forming an ordered crystal lattice.
-
Solution: Allow the heated, saturated solution to cool slowly to room temperature on a benchtop, insulated with glass wool if necessary. Once at room temperature, you can then proceed with further cooling in an ice bath.[1]
-
Question 2: I have very low or no crystal formation, even after cooling in an ice bath. What went wrong?
Answer:
A low or zero yield is one of the most common frustrations in recrystallization. The root cause is almost always related to the solution not being sufficiently supersaturated upon cooling.[1]
Causality & Corrective Actions:
-
Excess Solvent: This is the most prevalent error.[1] If too much hot solvent is used to dissolve the crude solid, the solution will not become supersaturated upon cooling, and the compound will simply remain in solution.
-
Solution: Gently heat the solution and boil off the excess solvent under a fume hood.[3] Continue to reduce the volume until you observe a small amount of solid beginning to form.[3] At this point, add a tiny amount of hot solvent dropwise to just re-dissolve this solid, creating a truly saturated solution.[3] Now, allow it to cool slowly.
-
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold. If the compound is too soluble in the solvent even at low temperatures, the recovery will be poor.
-
Solution: A different solvent is required. Refer to the solvent selection guide below (Table 1) to choose a more suitable system. A mixed-solvent (binary) system is often effective for molecules like 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol, which has both polar (hydroxyl) and nonpolar (tert-butyl) regions.
-
-
Lack of Nucleation Sites: Crystal growth requires an initial "seed" or nucleation point. This can be an issue in very clean solutions or with smooth glassware.[4]
-
Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[4]
-
Solution 2 (Seeding): If you have a small amount of pure 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol, add a single tiny crystal to the cooled solution. This "seed crystal" provides a template for further crystallization.[4]
-
Question 3: My final crystals are colored, but the pure compound should be white. How do I remove colored impurities?
Answer:
Colored impurities are often large, polar, conjugated organic molecules that become trapped in the crystal lattice. They can typically be removed with an activated charcoal treatment.
Protocol for Decolorization:
-
Dissolve the crude, colored 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol in the minimum amount of an appropriate hot solvent.
-
Remove the flask from the heat source. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
-
Add a very small amount of activated charcoal (typically 1-2% of the solute mass) to the hot solution.
-
Gently swirl the flask and bring it back to a gentle boil for 2-5 minutes. The charcoal will adsorb the colored impurities.
-
Perform a hot gravity filtration to remove the charcoal. This must be done quickly to prevent the desired compound from crystallizing prematurely in the filter funnel. Using a pre-heated funnel is highly recommended.
-
The resulting filtrate should be colorless. Allow it to cool slowly to induce crystallization.
Part 2: Experimental Protocols & Data
Workflow for Recrystallization of 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol
The following diagram outlines the logical steps and decision points in a typical recrystallization procedure.
Caption: General workflow for the recrystallization process.
Solvent Selection for 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol
The choice of solvent is critical for successful recrystallization. The ideal solvent should exhibit high solubility for the compound at high temperatures and low solubility at low temperatures. Given the molecule's structure—a polar alcohol group flanked by nonpolar tert-butyl groups—a solvent of intermediate polarity or a mixed-solvent system is often optimal.
Table 1: Potential Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Polarity Index | Comments & Rationale |
| Hexane | 69 | 0.1 | Good "anti-solvent." The compound is likely poorly soluble, making it ideal for a mixed-solvent system with a more polar solvent. |
| Acetone | 56 | 5.1 | Low boiling point avoids "oiling out." Its moderate polarity may provide a good solubility profile. |
| Isopropanol | 82.5 | 3.9 | Boiling point is very close to the compound's melting point, which could be ideal for inducing crystallization just below the melting temperature. |
| Ethanol | 78 | 4.3 | Similar to isopropanol. A good starting point for single-solvent trials. |
| Toluene | 111 | 2.4 | High risk of oiling out due to high boiling point. Not recommended as a primary solvent. |
| Water | 100 | 10.2 | Compound is likely insoluble due to large nonpolar regions. Can be used as an anti-solvent with a water-miscible solvent like acetone or ethanol. |
Protocol 1: Single-Solvent Recrystallization (Example with Isopropanol)
-
Place 1.0 g of crude 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol in a 50 mL Erlenmeyer flask.
-
Add a boiling chip and approximately 5 mL of isopropanol.
-
Heat the mixture gently on a hot plate while swirling. Add more isopropanol in small portions (0.5-1.0 mL) until the solid just dissolves.
-
Once a clear, saturated solution is obtained, remove it from the heat.
-
Allow the flask to cool slowly on a cork ring or insulated pad to room temperature.
-
Once crystal growth appears to have stopped, place the flask in an ice-water bath for 15-20 minutes to maximize crystal recovery.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount (2-3 mL) of ice-cold isopropanol.
-
Allow the crystals to dry completely on the filter paper or in a desiccator.
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the molecular formula and weight of 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol?
The molecular formula is C₁₃H₂₀O and the molecular weight is approximately 192.30 g/mol .[2][5]
Q2: What are the key structural features of this molecule that influence recrystallization?
The molecule has a central, polar hydroxyl (-OH) group which can participate in hydrogen bonding. However, this polar center is sterically hindered by two large, nonpolar tert-butyl groups at the 2 and 8 positions. This dual nature (polar center, nonpolar periphery) means that neither highly polar nor highly nonpolar solvents are likely to be ideal on their own, often necessitating a mixed-solvent system for optimal results.
Q3: Can I use evaporative recrystallization for this compound?
Evaporative recrystallization is an option, particularly if the compound is highly soluble even in cold solvents.[6] This involves slowly evaporating the solvent from the solution to increase the solute concentration until supersaturation is reached. However, challenges with this method include difficulty in controlling the rate of crystallization and potential for impurities to crash out with the product.[6] It is generally considered a secondary method if standard cooling recrystallization fails.
Q4: How do I perform a two-solvent recrystallization for this compound?
A two-solvent (or mixed-solvent) system uses one solvent in which the compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "bad" or "anti-solvent"). The two solvents must be miscible.
Example Protocol (Acetone-Water):
-
Dissolve the crude compound in the minimum amount of hot acetone (the "good" solvent).
-
While the solution is still hot, add water (the "bad" solvent) dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
-
Add a drop or two of hot acetone to re-clarify the solution.
-
Now, allow the solution to cool slowly. The decrease in temperature and the presence of the anti-solvent will dramatically lower the compound's solubility, promoting crystal formation.
-
Isolate the crystals as you would in a single-solvent recrystallization.
References
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available from: [Link]
-
Recrystallization and Melting Point Analysis. Professor Dave Explains via YouTube. Available from: [Link]
-
Recrystallization | MIT Digital Lab Techniques Manual. MIT OpenCourseWare via YouTube. Available from: [Link]
-
PubChem Compound Summary for CID 20197108, 2,2,6,8-Tetramethyl-1,2,3,4,4a,5,8,8a-octahydronaphthalen-1-ol. National Center for Biotechnology Information. Available from: [Link]
-
PubChem Compound Summary for CID 535094, 2,2,8,8-Tetramethylnona-3,6-diyn-5-one. National Center for Biotechnology Information. Available from: [Link]
-
Problems with Recrystallisations. University of York, Department of Chemistry. Available from: [Link]
-
Doherty, R. D., et al. (1997). Current issues in recrystallization: A review. Materials Science and Engineering: A, 238(2), 219-274. Available from: [Link]
-
versalide ethanone, 1-(3-ethyl-5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-. The Good Scents Company. Available from: [Link]
-
PubChem Compound Summary for CID 6441956, 6,8-Nonadien-3-one, 2,4,4,7-tetramethyl-. National Center for Biotechnology Information. Available from: [Link]
-
2,2,8,8-Tetramethyl-3,6-Nonadiyn-5-Ol 98.0%(GC). PureSynth. Available from: [Link]
-
PubChem Compound Summary for CID 546286, 2,2,8,8-Tetramethylnonane-5-one. National Center for Biotechnology Information. Available from: [Link]
Sources
Technical Support Center: 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol
A Guide for Researchers and Drug Development Professionals
Introduction: Welcome to the technical support guide for 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol. This molecule, characterized by a sterically hindered secondary alcohol flanked by a conjugated diyne system, presents unique opportunities and challenges in synthetic applications. Due to its specialized nature, publicly available data is limited. This guide is therefore built upon foundational chemical principles and extrapolated data from structurally analogous compounds. The advice herein is designed to provide a robust framework for safe and effective handling, storage, and troubleshooting. Our primary goal is to explain the causality behind each recommendation, ensuring a proactive and scientifically grounded experimental approach.
Section 1: Compound Profile & Key Properties
The structure of 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol dictates its reactivity and handling requirements. The core is a highly unsaturated penta-1,4-diyn-3-ol system, which is inherently reactive. However, the large tertiary-butyl groups at the 1 and 5 positions provide significant steric shielding. This shielding likely increases the compound's kinetic stability compared to less substituted analogs[1], yet the underlying potential for reactivity remains.
| Property | Data / Prediction | Rationale & Expert Insights |
| Molecular Formula | C₁₃H₂₀O | Derived from the chemical structure. |
| Molecular Weight | 192.30 g/mol | Calculated from the molecular formula. |
| Physical Appearance | Predicted: White to off-white crystalline solid or low-melting solid. | Similar conjugated diyne compounds are often solids. The tert-butyl groups may lower the melting point compared to planar aromatic analogs. The analogous ketone is a solid with a melting point of 63°C[2]. |
| Predicted Solubility | Soluble in non-polar organic solvents (e.g., hexanes, pentane, diethyl ether, dichloromethane, toluene). Insoluble in water. | The molecule is dominated by non-polar hydrocarbon character due to the two tert-butyl groups and the carbon backbone. Standard organic synthesis workup procedures for non-polar compounds are applicable[3][4]. |
| Predicted Stability | Moderate. Sensitive to heat, light, strong acids/bases, and transition metals. May be prone to slow polymerization. | The diyne functionality is energy-rich and can undergo polymerization or decomposition, especially when heated or exposed to UV light. Alcohols can be sensitive to acidic or basic conditions. |
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the day-to-day use of 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol.
Question 1: What are the absolute best practices for storing this compound to ensure long-term stability?
Answer: The primary goal is to mitigate the risks associated with the reactive diyne system. Oxygen, light, and heat are key initiators of decomposition pathways.
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) at all times. This prevents oxidation of the alcohol and radical-initiated polymerization of the alkynes. Never allow the product to come into prolonged contact with air[5].
-
Temperature: Store at low temperatures, preferably in a freezer at -20°C. For short-term storage (less than a week), a refrigerator at 2-8°C is acceptable. This slows down potential degradation pathways.
-
Light: Protect from light by storing in an amber vial. Wrap the vial in aluminum foil for additional protection. Light can provide the activation energy for unwanted side reactions.
-
Container: Use a tightly sealed, clean glass container, such as a scintillation vial with a PTFE-lined cap. Ensure the container is properly labeled with the compound name, date received, and safety warnings.
Question 2: What personal protective equipment (PPE) is necessary when handling this compound?
Answer: Given the lack of specific toxicological data, you must treat this compound with caution. Assume it is potentially harmful upon inhalation, ingestion, or skin contact[6][7].
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear nitrile gloves. Change them immediately if they become contaminated.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: Handle the solid compound in a certified chemical fume hood to avoid inhaling dust or fine particles. If there is a risk of generating aerosols, a respirator may be necessary[5].
Question 3: How should I prepare a stock solution? Which solvents are recommended?
Answer: The choice of solvent is critical to prevent premature degradation.
-
Solvent Selection: Use dry, aprotic, non-polar solvents. Recommended options include hexanes, toluene, or dichloromethane. Avoid protic solvents like methanol or ethanol unless they are part of the reaction, as they could participate in unwanted side reactions.
-
Preparation Workflow:
-
Allow the container of 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol to warm to room temperature before opening to prevent condensation of atmospheric moisture.
-
Quickly weigh the required amount of solid under ambient atmosphere and immediately place it in a clean, dry flask.
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen).
-
Add the dry solvent via syringe.
-
Stir until fully dissolved.
-
-
Stability in Solution: Solutions should be prepared fresh for each experiment. Do not store solutions for extended periods, even at low temperatures, as the risk of decomposition increases when the compound is dissolved.
Section 3: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during experimentation.
Problem 1: The compound has changed color (e.g., turned yellow or brown) in the storage vial.
-
Potential Cause: This is a strong indicator of decomposition or polymerization. The likely culprits are exposure to air (oxidation) or light/heat (polymerization).
-
Investigative Steps:
-
Check the integrity of the container seal.
-
Review the storage conditions (temperature, light exposure).
-
Run a quick purity check (e.g., TLC or ¹H NMR) on a small sample to confirm the presence of impurities.
-
-
Solution:
-
If decomposition is confirmed, it is highly recommended to discard the material according to your institution's hazardous waste disposal procedures[6]. Using degraded starting material is a primary source of failed or irreproducible reactions.
-
Obtain a fresh batch of the compound and strictly adhere to the recommended storage protocols.
-
Problem 2: My reaction is not proceeding as expected, or I am observing a complex mixture of byproducts.
-
Potential Cause: The compound may be unstable under your specific reaction conditions. The diyne or alcohol functional groups could be reacting in an unintended manner.
-
Troubleshooting Workflow: The following decision tree can guide your investigation.
Caption: Troubleshooting workflow for reaction failure.
Problem 3: The compound is difficult to dissolve.
-
Potential Cause: You may be using an inappropriate solvent, or the solvent may not be sufficiently dry.
-
Solution:
-
Verify Solvent Choice: Ensure you are using a dry, non-polar, aprotic solvent. Refer to the solubility table in Section 1.
-
Increase Dilution: Try using a larger volume of solvent.
-
Gentle Warming: Gentle warming (e.g., to 30-40°C) can aid dissolution, but do this cautiously and under an inert atmosphere, as heat can also promote decomposition.
-
Sonication: Using an ultrasonic bath can help break up solid particles and accelerate dissolution.
-
Section 4: Experimental Protocols
Protocol 1: Safe Handling and Weighing Workflow
This protocol minimizes exposure to air and moisture.
Caption: Step-by-step workflow for safe handling.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet for 2-Methyl-1,3-pentadiene. [Link][8]
-
Organic Syntheses. (n.d.). tert-butyl tert-butyldimethylsilylglyoxylate. [Link][3]
-
Organic Syntheses. (n.d.). di-tert-butyldiaziridinone. [Link]
-
Organic Syntheses. (2002). (2R,3S,4S)-1-(tert-BUTYLDIPHENYLSILYLOXY)-2,4-DIMETHYL-5-HEXYN-3-OL. Org. Synth. 79, 59. [Link][4]
-
PubChem. (n.d.). Penta-1,4-dien-3-ol. National Center for Biotechnology Information. [Link]
-
Akhmadullin, R. M., et al. (2015). Performance of 4,4'-Bis(2,6-di-tert-butylphenol) in Stabilization of Isoprene Rubber and Polypropylene. Russian Journal of Applied Chemistry, 88(5), 833-838. [Link][1]
-
PubChem. (n.d.). Penta-1,4-diyn-3-ol. National Center for Biotechnology Information. [Link][9]
Sources
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- 2. 1,5-DI-TERT-BUTYL-1,4-PENTADIYN-3-ONE | 35845-67-1 [amp.chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. 1,4-Pentadien-3-ol, 97%, stabilized 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. Penta-1,4-diyn-3-ol | C5H4O | CID 11051571 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol
Welcome to the technical support guide for the synthesis of 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol (CAS 50428-39-2).[1][2] This document is designed for researchers, chemists, and process development professionals who are looking to synthesize this sterically hindered secondary acetylenic alcohol and navigate the specific challenges associated with scaling up its production. We will delve into the common synthetic routes, provide detailed troubleshooting for frequently encountered issues, and offer guidance on safely and efficiently increasing batch sizes.
Synthesis Overview: The Grignard Approach
The most direct and common synthesis of 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol involves the reaction of two equivalents of a t-butylacetylide Grignard reagent with one equivalent of an electrophilic one-carbon source, typically ethyl formate.[3][4][5] This reaction is a classic double nucleophilic addition to an ester.
The overall transformation is as follows:
Step 1: Grignard Reagent Formation. 3,3-Dimethyl-1-butyne (t-butylacetylene) is reacted with a simple alkyl Grignard reagent, such as ethylmagnesium bromide, to form the t-butylacetylenylmagnesium bromide via an acid-base reaction.
Step 2: Double Addition to Ethyl Formate. The formed Grignard reagent is then added to ethyl formate. The first equivalent adds to the carbonyl, eliminating ethoxide to form an intermediate aldehyde. A second equivalent of the Grignard reagent rapidly adds to this aldehyde to form the magnesium alkoxide of the final product.[6][7]
Step 3: Aqueous Workup. The reaction is quenched with an acidic solution (e.g., aqueous ammonium chloride or dilute HCl) to protonate the alkoxide, yielding the desired 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol.
Experimental Workflow Diagram
Caption: High-level workflow for the synthesis of the target compound.
Troubleshooting Guide (Q&A Format)
This section addresses specific problems that may arise during the synthesis, particularly during scale-up.
Problem 1: The initial Grignard reagent formation is sluggish or fails to initiate.
Q: I've combined my alkyl halide, magnesium turnings, and ether solvent, but the reaction won't start. What's going wrong?
A: This is a classic Grignard reaction issue. The primary culprit is almost always the passivation of the magnesium surface or the presence of moisture.[8]
Possible Causes & Solutions:
-
Inactive Magnesium Surface: Magnesium turnings are often coated with a layer of magnesium oxide (MgO), which prevents the reaction.[8]
-
Solution 1 (Mechanical Activation): In a glove box or under an inert atmosphere, gently crush the magnesium turnings with a mortar and pestle to expose a fresh, unoxidized surface.
-
Solution 2 (Chemical Activation): Add a small crystal of iodine. The iodine will react with the magnesium surface, creating some magnesium iodide and etching the oxide layer. You should see the characteristic brown color of iodine disappear as the reaction initiates. A few drops of 1,2-dibromoethane can also be used as an activator.
-
-
Presence of Moisture: Grignard reagents are potent bases and are readily quenched by water.[8][9][10]
-
Solution: Ensure all glassware is rigorously dried (e.g., flame-dried under vacuum or oven-dried at >120°C for several hours) and assembled while hot under a stream of inert gas (Argon or Nitrogen). The solvent (typically THF or diethyl ether) must be anhydrous. Use a freshly opened bottle of anhydrous solvent or distill it from a suitable drying agent like sodium/benzophenone.
-
-
Poor Quality Halide: The alkyl or aryl halide must be pure and dry.
-
Solution: Use a freshly opened bottle or distill the halide before use.
-
Problem 2: The yield of the final product is significantly lower than expected.
Q: The Grignard reagent seemed to form correctly, but after reacting with ethyl formate and workup, my yield is below 40%. What are the likely side reactions?
A: Low yields in this specific synthesis often point to issues with stoichiometry, side reactions of the Grignard reagent, or incomplete reaction.
Possible Causes & Solutions:
-
Wurtz Coupling: This is a major side reaction where the Grignard reagent reacts with the starting alkyl halide.[8][11]
-
Solution: Ensure slow, controlled addition of the alkyl halide to the magnesium suspension. This keeps the concentration of the halide low at any given moment, minimizing its reaction with the already-formed Grignard reagent. Maintaining a gentle reflux during Grignard formation is often optimal.
-
-
Inaccurate Grignard Concentration: Not all the magnesium may have reacted, or some reagent may have been quenched. Titrating the Grignard reagent before use is crucial for accurate stoichiometry.
-
Solution: Before adding the ethyl formate, take an aliquot of the Grignard solution and titrate it (e.g., with I2 or a standardized solution of sec-butanol with a colorimetric indicator) to determine its exact molarity. Adjust the amount of ethyl formate accordingly.
-
-
Formation of Mono-addition Product: If less than two full equivalents of the Grignard reagent react, you may isolate the intermediate ketone (2,2,8,8-Tetramethylnona-3,6-diyn-5-one) after workup.
-
Solution: Use a slight excess (e.g., 2.1 - 2.2 equivalents) of the Grignard reagent relative to the ethyl formate to ensure the reaction goes to completion. Ensure adequate reaction time after the ethyl formate addition.
-
-
Enolization of Intermediate: The Grignard reagent can act as a base and deprotonate the intermediate aldehyde, forming an unreactive enolate. While less common for non-enolizable aldehydes, it's a possibility with other substrates. For this synthesis, it's less of a concern.
| Parameter | Recommended Action | Rationale |
| Grignard Stoichiometry | Use 2.1-2.2 eq. | Ensures complete double addition. |
| Reagent Quality | Use anhydrous solvents and dry glassware. | Prevents quenching of the Grignard reagent.[8] |
| Addition Rate (Halide) | Add dropwise to maintain gentle reflux. | Minimizes Wurtz coupling side reaction.[11] |
| Addition Rate (Ester) | Add slowly at low temperature (e.g., 0 °C). | Controls the exotherm of the addition reaction. |
Problem 3: The reaction becomes uncontrollable during scale-up.
Q: When I moved from a 1 L to a 20 L reactor, the reaction exothermed violently after adding the ethyl formate. How can I manage the thermal risk?
A: This is a critical scale-up challenge. The surface-area-to-volume ratio decreases dramatically as you increase the reactor size, making heat removal much less efficient.[12] Grignard reactions are notoriously exothermic, and a runaway reaction is a significant safety hazard.[13][14][15]
Possible Causes & Solutions:
-
Accumulation of Reagents: If the reaction fails to initiate immediately upon addition (due to a lag phase), unreacted reagents can accumulate. When the reaction finally starts, the combined heat release can overwhelm the cooling capacity of the reactor.[12][15]
-
Solution 1 (Reverse Addition): Add the Grignard solution to the ethyl formate (diluted in solvent). This ensures the ester is never in large excess. However, this is often less practical. The standard approach is a slow, controlled addition of the ester to the Grignard.
-
Solution 2 (Monitor Initiation): Use a reaction calorimeter or at least a temperature probe to ensure the exotherm begins promptly with the addition of the first small amount of ethyl formate. If no temperature increase is observed, stop the addition and investigate the cause before proceeding.[13]
-
-
Inadequate Cooling: The reactor's cooling system may not be sufficient for the rate of addition.
-
Solution: Slow down the addition rate significantly. The goal is to match the rate of heat generation with the reactor's maximum heat removal capacity.[15] Perform a safety assessment using reaction calorimetry (RC1) on a small scale to determine the total heat of reaction and the maximum rate of heat evolution before attempting a large-scale run.[12]
-
-
Poor Mixing: In a large reactor, inefficient stirring can create localized "hot spots" where the reaction accelerates, potentially leading to a runaway.[12]
-
Solution: Ensure the reactor is equipped with an appropriate agitator (e.g., a pitched-blade turbine) and that the stirring speed is sufficient to maintain a homogenous mixture without splashing.
-
Scale-Up & Safety FAQs
Q1: What is the best solvent for scaling up this reaction? Tetrahydrofuran (THF) is generally preferred over diethyl ether for large-scale Grignard reactions. Its higher boiling point (66 °C) provides a wider operating temperature window and better solvating properties for the Grignard reagent complex.[16] This allows for better control over the exotherm.
Q2: How should I handle the purification of the final product at a larger scale? The product is a relatively high-boiling alcohol. Vacuum distillation is the preferred method for purification.[17] Avoid distilling at atmospheric pressure, as this can lead to decomposition. A preliminary wash of the organic extract with a brine solution can help break up emulsions and remove most of the water before drying with an agent like magnesium sulfate or sodium sulfate.
Q3: What are the primary safety hazards I need to consider?
-
Flammable Solvents: Diethyl ether and THF are extremely flammable. Ensure all operations are conducted in a well-ventilated area (fume hood or walk-in hood), away from ignition sources, and that all equipment is properly grounded.
-
Reactive Reagents: Grignard reagents react violently with water, protic solvents, and atmospheric oxygen. Always work under an inert atmosphere.
-
Thermal Runaway: As discussed, the reaction is highly exothermic. Never add reagents quickly at a large scale. Always use a temperature probe and have an adequate cooling bath on standby.[13][15]
-
t-Butylacetylene: This is a volatile and flammable terminal alkyne. Handle with appropriate care.
Logical Troubleshooting Flow
Caption: A decision tree for troubleshooting common synthesis issues.
References
-
Grignard Reaction Scale-up – 4 Steps to Control Development. METTLER TOLEDO. [Link]
-
Practical Challenges and Solutions to Continuous Grignard Chemistry. AIChE. [Link]
-
Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. [Link]
-
Investigation of a Grignard Reaction at Small Scale. Mettler-Toledo AG. [Link]
-
Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ResearchGate. [Link]
-
Troubleshooting my grignard reactions. Reddit. [Link]
-
Grignard Formation - Troubleshooting and Perfecting. Reddit. [Link]
-
During the Grignard reaction, I obtained a low percent yield of 46%. What could be done about the reaction conditions to improve the yield? Chegg.com. [Link]
-
Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
A formate ester, such as ethyl formate, reacts with an excess of ... Study Prep in ... Pearson. [Link]
-
2,2,8,8-Tetramethylnona-3,6-diyn-5-one. PubChem. [Link]
- Preparation of acetylenic alcohols.
-
2288-Tetramethyl-36-Nonadiyn-5-Ol 98.0%(GC). PureSynth. [Link]
-
A formate ester, such as ethyl formate, reacts with an excess of a Grigna.. Filo. [Link]
-
New synthetic technology for the synthesis of hindered alpha-diazoketones via acyl mesylates. PubMed. [Link]
-
Reaction of ethyl formate with an excess of CH3MgI class 11 chemistry JEE_Main. Vedantu. [Link]
-
A formate ester, such as ethyl formate, reacts with an excess of a Grignard reagent to give secondary. Brainly. [Link]
-
Reaction of ethyl formate with excess with excess of CH_(3)Mgl followed by hydrolysis gives. YouTube. [Link]
- Process of purifying higher secondary alcohols.
-
2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol, 97%, 5g. SciSupplies. [Link]
-
Purification and Properties of Primary and Secondary Alcohol Dehydrogenases from Thermoanaerobacter ethanolicus. ResearchGate. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. pure-synth.com [pure-synth.com]
- 3. A formate ester, such as ethyl formate, reacts with an excess of ... | Study Prep in Pearson+ [pearson.com]
- 4. A formate ester, such as ethyl formate, reacts with an excess of a Grigna.. [askfilo.com]
- 5. brainly.com [brainly.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reaction of ethyl formate with an excess of CH3MgI class 11 chemistry JEE_Main [vedantu.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Solved During the Grignard reaction, I obtained a low | Chegg.com [chegg.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mt.com [mt.com]
- 14. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
- 15. mt.com [mt.com]
- 16. reddit.com [reddit.com]
- 17. US2163720A - Preparation of acetylenic alcohols - Google Patents [patents.google.com]
Troubleshooting low reactivity of 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol
Technical Support Center: 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol
A Guide to Overcoming Steric Hindrance and Low Reactivity
Welcome to the technical support resource for 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the reactivity of this sterically demanding building block. As Senior Application Scientists, we understand that unexpected experimental outcomes can be frustrating. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, all grounded in established chemical principles.
Part 1: Understanding the Reactivity Profile of 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol
Before troubleshooting, it is crucial to understand the inherent chemical nature of the molecule. Its reactivity is dominated by a single, pervasive factor: extreme steric hindrance.
Q1: What structural features of 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol are responsible for its characteristically low reactivity?
A1: The molecule's sluggish reactivity stems from the two bulky tert-butyl groups positioned adjacent to the terminal alkyne functionalities. These groups act as formidable steric shields, creating a congested environment around the molecule's three primary reactive sites: the two terminal alkynes and the central secondary alcohol.
-
Steric Hindrance: The voluminous tert-butyl groups physically obstruct the path of incoming reagents and catalysts, making it difficult for them to approach and interact with the alkyne C-H bonds or the hydroxyl group. This significantly increases the activation energy for many common transformations, slowing down or completely inhibiting reactions that would otherwise proceed smoothly with less hindered analogues.[1]
-
Electronic Effects: While the primary issue is steric, the electron-donating nature of the alkyl groups can slightly decrease the acidity of the terminal alkyne protons compared to unsubstituted alkynes, though this is a minor effect compared to the physical blockade.
-
Potential for Catalyst Inhibition: Acetylenic alcohols are known to interact strongly with the active sites of precious metal catalysts, sometimes leading to inhibition or deactivation.[2] This effect can be exacerbated if the desired reaction is already slow due to steric factors, allowing more time for off-cycle or inhibitory pathways to occur.
Caption: Steric shielding of reactive sites by bulky tert-butyl groups.
Part 2: General Troubleshooting Workflow
When a reaction fails, a systematic approach is essential. Before focusing on optimizing reaction conditions, it's critical to validate the foundational elements of your experiment. The following workflow provides a logical progression for diagnosing issues.
Caption: A systematic workflow for troubleshooting failed reactions.
Part 3: Frequently Asked Questions (FAQs)
Q2: How should I purify and store 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol?
A2: Purity is paramount. Impurities can poison catalysts or participate in side reactions.
-
Purification: Column chromatography on silica gel is typically effective. Use a non-polar eluent system (e.g., hexanes/ethyl acetate) and monitor fractions carefully by TLC.
-
Storage: The compound should be stored in a cool, dark place under an inert atmosphere (argon or nitrogen) to prevent potential oxidative degradation or polymerization of the alkyne moieties.
Q3: Which functional group is more reactive: the hydroxyl or the terminal alkynes?
A3: It depends entirely on the reaction conditions.
-
Acid/Base Chemistry: The hydroxyl proton is significantly more acidic (pKa ≈ 16-18) than the terminal alkyne protons (pKa ≈ 25). In the presence of a base, the hydroxyl group will be deprotonated first to form an alkoxide.
-
Electrophilic/Nucleophilic Reactions: For most metal-catalyzed cross-coupling reactions (e.g., Sonogashira), the terminal alkyne is the intended reactive site. For reactions with acyl chlorides or alkyl halides, the hydroxyl group (or its corresponding alkoxide) will typically act as the nucleophile.
Q4: What are the most common side reactions to expect?
A4: The most prevalent side reaction, particularly in copper-catalyzed cross-coupling reactions, is the oxidative homocoupling of the terminal alkyne to form a diyne, commonly known as Glaser coupling.[1] This is often observed as a significant byproduct if the reaction is not rigorously deoxygenated or if the desired cross-coupling is slow.[3]
Part 4: Specific Troubleshooting Scenarios
Scenario A: Failed Sonogashira Coupling
This is one of the most common applications for terminal alkynes, and its failure with this substrate is a classic case of steric hindrance at play.
Q5: My Sonogashira coupling of 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol with an aryl halide is failing or giving very low yields. What should I check?
A5: The rate-limiting step in Sonogashira coupling, oxidative addition of the palladium catalyst to the aryl halide, is highly sensitive to steric bulk on both coupling partners.[3][4] Your strategy must be to facilitate this step while outcompeting side reactions.
Troubleshooting Steps & Solutions:
-
Inadequate Catalyst Activity: The standard Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ may be insufficient.
-
Causality: The bulky substrate requires a more electron-rich and sterically demanding palladium center to promote the difficult oxidative addition step.
-
Solution: Switch to a catalyst system known to be effective for hindered substrates. Use palladium(II) precatalysts with bulky, electron-rich phosphine ligands. Ligands like triphenylphosphine (PPh₃) are often too small; move to tri(tert-butyl)phosphine (P(t-Bu)₃), dppf, or specialized Buchwald-type biarylphosphine ligands.[4]
-
-
Glaser Homocoupling Dominates: You observe significant amounts of the alkyne dimer.
-
Causality: This side reaction is promoted by the copper(I) co-catalyst, especially in the presence of oxygen.[1] If the main cross-coupling is slow, the homocoupling has more time to occur.
-
Solution 1 (Optimize Copper): Ensure your Cu(I) source (typically CuI) is fresh and used at low catalytic loading (1-5 mol%). Rigorously degas all solvents and reagents using freeze-pump-thaw cycles or by sparging with argon for an extended period.[1]
-
Solution 2 (Go Copper-Free): Employ a copper-free Sonogashira protocol. These methods often require a different palladium catalyst and a more specialized base/solvent system but completely eliminate the primary pathway for Glaser coupling.[1]
-
-
Incorrect Solvent or Base: The reaction environment is not optimal.
-
Causality: The base is required to deprotonate the alkyne, forming the reactive acetylide.[4] The solvent must solubilize all components and be stable at the required temperature.
-
Solution: Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are standard. Ensure they are dry and used in excess. For difficult couplings, using the amine as the solvent or co-solvent can be effective.[5] Solvents like THF, DMF, or toluene are common choices.
-
-
Insufficient Thermal Energy: The reaction is run at too low a temperature.
-
Causality: Overcoming the high activation energy imposed by steric hindrance often requires elevated temperatures.
-
Solution: Do not assume room temperature will suffice. Reactions with hindered aryl bromides or chlorides can require temperatures from 80 °C to over 100 °C.[5] Use a sealed reaction vessel if the solvent's boiling point is a concern. Monitor for thermal decomposition of the starting material or catalyst.
-
Table 1: Recommended Conditions for Sonogashira Coupling with Sterically Hindered Alkynes
| Parameter | Standard Conditions | Recommended for Hindered Substrates | Rationale |
| Pd Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Pd(OAc)₂, Pd₂(dba)₃ | Use of air-stable precatalysts is often more reliable. |
| Ligand | PPh₃ | P(t-Bu)₃, SPhos, XPhos, dppf | Bulky, electron-rich ligands accelerate the rate-limiting oxidative addition step.[4] |
| Cu Co-catalyst | CuI (5-10 mol%) | CuI (1-2 mol%) or None (Copper-Free) | Minimizes Glaser homocoupling side reactions.[1] |
| Base | Triethylamine (TEA) | Diisopropylethylamine (DIPEA), DBU | Bulkier or stronger non-nucleophilic bases can be more effective. |
| Solvent | THF, DMF | Toluene, Dioxane, or neat Amine | Higher boiling points allow for increased reaction temperatures.[5] |
| Temperature | Room Temp to 60 °C | 80 °C to 120 °C | Provides the necessary energy to overcome the high steric barrier.[5] |
Optimized Protocol: Sonogashira Coupling with a Hindered Aryl Bromide
This protocol is a self-validating system designed for challenging couplings.
-
Preparation: To a flame-dried Schlenk flask under argon, add the aryl bromide (1.0 equiv), Pd(OAc)₂ (2 mol%), and a bulky phosphine ligand like SPhos (4 mol%).
-
Reagent Addition: Add 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol (1.1 equiv). If using a copper-catalyzed system, add fresh CuI (2 mol%).
-
Solvent and Base: Add degassed solvent (e.g., toluene) and degassed diisopropylethylamine (3.0 equiv).
-
Degassing: Subject the entire mixture to three freeze-pump-thaw cycles to ensure all oxygen is removed.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing via TLC or LC-MS.[4] Expect longer reaction times (12-24 hours).
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium black. Wash the organic layer sequentially with water and brine, dry over Na₂SO₄, and concentrate in vacuo.[3]
-
Purification: Purify the crude product by column chromatography.
References
- Benchchem. (n.d.). Technical Support Center: Sonogashira Coupling with Sterically Hindered Substrates.
- Benchchem. (n.d.). Troubleshooting low reactivity in Sonogashira coupling reactions.
- Benchchem. (n.d.). Troubleshooting guide for the Sonogashira reaction with ortho-substituted aryl bromides.
- Saliyeva, M., et al. (n.d.). Synthesis of acetylene alcohols based on the ethinylation of some heteroatomic aldehydes with the participation of various catalysts. Zenodo.
- Saliyeva, M., et al. (2025). Synthesis and Characterization of Acetylene Alcohols Via Alkynylation of Heteroatomic Aldehydes with Phenylacetylene Under Vario. Indonesian Journal of Educational Research.
- Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros.
- Progressive Academic Publishing. (n.d.). SYNTHESIS OF AROMATIC ACETYLENE ALCOHOLS AND THEIR VINYL ETHERS BY VARIOUS METHODS.
- Palkovits, R. (2019). Catalytic Reactions of Acetylene: A Feedstock for the Chemical Industry Revisited. Chemical Reviews, 119(18), 10839-10884.
- FCAD Group. (n.d.). Acetylenic Alcohols: Emerging Opportunities and Watson's Competitive Edge.
Sources
Technical Support Center: Optimizing Reaction Conditions for 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol. This sterically hindered tertiary acetylenic alcohol presents unique challenges in its preparation. This guide offers in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to empower you to navigate these challenges and optimize your reaction conditions for improved yield and purity.
I. Understanding the Synthetic Landscape
The synthesis of 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol typically proceeds via the nucleophilic addition of an acetylide to a carbonyl compound. Two primary and effective methods are the Grignard reaction and the use of lithium acetylide . Both pathways involve the reaction of a suitable acetylide with the sterically hindered ketone, 2,2,8,8-tetramethylnona-3,6-diyn-5-one. The choice between these methods often depends on available reagents, equipment, and desired reaction scale.
II. Troubleshooting Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol, providing explanations and actionable solutions.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the likely causes?
A1: Low yields in the synthesis of this hindered alcohol can stem from several factors:
-
Incomplete Reaction: The significant steric hindrance around the carbonyl group of the starting ketone, 2,2,8,8-tetramethylnona-3,6-diyn-5-one, can impede the approach of the nucleophilic acetylide. This leads to a slow or incomplete reaction.
-
Grignard Reagent Degradation: Grignard reagents are highly sensitive to moisture and atmospheric oxygen. Any protic source (e.g., water, alcohols) will quench the reagent, reducing the effective concentration available for the reaction.
-
Side Reactions: Competing side reactions, such as enolization of the ketone, can consume the base and reduce the yield of the desired alcohol.
-
Suboptimal Reaction Temperature: For Grignard reactions with sterically hindered ketones, the reaction temperature is critical. Temperatures that are too low may result in an impractically slow reaction rate, while excessively high temperatures can promote side reactions.
Q2: I am observing a significant amount of unreacted starting ketone in my crude product. How can I drive the reaction to completion?
A2: To address incomplete conversion, consider the following strategies:
-
Increase Equivalents of Nucleophile: For sterically hindered ketones, using a larger excess of the Grignard reagent or lithium acetylide (e.g., 2.0 equivalents or more) can help drive the reaction to completion.[1]
-
Optimize Reaction Time and Temperature: Prolonging the reaction time at a suitable temperature can allow for the slow addition of the nucleophile to the hindered carbonyl. For Grignard reactions, a moderately elevated temperature may be beneficial, but this should be carefully optimized to avoid byproduct formation.
-
Choice of Solvent: The choice of solvent can influence the reactivity of the organometallic reagent. Ethereal solvents like tetrahydrofuran (THF) are standard for Grignard reactions.
Q3: My work-up is complicated by the formation of a persistent emulsion. How can I break it?
A3: Emulsions are common during the work-up of Grignard reactions due to the formation of magnesium salts. Here are several techniques to break them:
-
Addition of Saturated Brine: Adding a saturated aqueous solution of sodium chloride (brine) increases the ionic strength of the aqueous layer, which can help to break the emulsion.
-
Filtration through Celite: Filtering the entire emulsified mixture through a pad of Celite can help to remove fine particulate matter that may be stabilizing the emulsion.
-
Gentle Swirling: Avoid vigorous shaking of the separatory funnel. Instead, use gentle inversions or swirling to mix the layers.
-
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period can lead to phase separation.
Q4: How can I effectively purify the final product, which is a nonpolar alcohol?
A4: The nonpolar nature of 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol requires specific purification strategies:
-
Column Chromatography: Use a nonpolar stationary phase like silica gel with a nonpolar eluent system, such as a gradient of ethyl acetate in hexanes. Due to the nonpolar nature of the compound, a low percentage of the more polar solvent will likely be required.
-
Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable nonpolar solvent (e.g., hexanes) can be an effective purification method. The process should involve dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly to form pure crystals.[2]
III. Detailed Experimental Protocols
The following protocols provide a starting point for the synthesis of 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol. As with any chemical synthesis, these should be adapted and optimized based on your specific laboratory conditions and observations.
Protocol 1: Synthesis via Grignard Reaction
This protocol outlines the preparation of the target alcohol using a Grignard reagent.
Reagents and Materials:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| Magnesium Turnings | Mg | 24.31 | 1.2 eq | |
| 3,3-Dimethyl-1-butyne | C₆H₁₀ | 82.15 | 1.1 eq | |
| Ethyl Bromide | C₂H₅Br | 108.97 | catalytic | |
| 2,2,8,8-Tetramethylnona-3,6-diyn-5-one | C₁₃H₁₈O | 190.28 | 1.0 eq | |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | Solvent |
| Saturated Aqueous NH₄Cl | NH₄Cl | 53.49 | - | Quenching Agent |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | Drying Agent |
Step-by-Step Methodology:
-
Grignard Reagent Formation:
-
Flame-dry all glassware and allow to cool under an inert atmosphere (e.g., nitrogen or argon).
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add magnesium turnings.
-
Add a small crystal of iodine or a few drops of ethyl bromide to initiate the reaction.
-
In a separate flask, prepare a solution of 3,3-dimethyl-1-butyne in anhydrous THF.
-
Slowly add the 3,3-dimethyl-1-butyne solution to the magnesium turnings. The reaction is exothermic and may require cooling in a water bath to maintain a gentle reflux.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent (3,3-dimethyl-1-butynylmagnesium bromide).
-
-
Addition to Ketone:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
In a separate flask, dissolve 2,2,8,8-tetramethylnona-3,6-diyn-5-one in anhydrous THF.
-
Slowly add the ketone solution to the Grignard reagent via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting ketone.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from hexanes.
-
Protocol 2: Synthesis via Lithium Acetylide
This protocol utilizes lithium acetylide, which can be a more reactive nucleophile for hindered ketones.
Reagents and Materials:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 2.2 eq | |
| Acetylene (gas) | C₂H₂ | 26.04 | excess | |
| 2,2,8,8-Tetramethylnona-3,6-diyn-5-one | C₁₃H₁₈O | 190.28 | 1.0 eq | |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | Solvent |
| Saturated Aqueous NH₄Cl | NH₄Cl | 53.49 | - | Quenching Agent |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | Drying Agent |
Step-by-Step Methodology:
-
Preparation of Lithium Acetylide Solution:
-
Flame-dry a three-necked round-bottom flask equipped with a gas inlet tube, a thermometer, and a septum, and allow it to cool under an inert atmosphere.
-
Add anhydrous THF to the flask and cool to -78 °C using a dry ice/acetone bath.
-
Bubble acetylene gas through the cold THF for 20-30 minutes to create a saturated solution.
-
Slowly add n-butyllithium solution via syringe, keeping the internal temperature below -70 °C. A white precipitate of lithium acetylide will form.
-
-
Addition to Ketone:
-
In a separate flask, dissolve 2,2,8,8-tetramethylnona-3,6-diyn-5-one in anhydrous THF.
-
Slowly add the ketone solution to the lithium acetylide suspension at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Follow the same work-up and purification procedure as described in Protocol 1.
-
IV. Visualization of Synthetic Workflow
To aid in understanding the experimental process, the following diagrams illustrate the key steps in both synthetic routes.
Caption: Workflow for the Grignard Synthesis.
Caption: Workflow for the Lithium Acetylide Synthesis.
V. Characterization of Starting Material and Product
Accurate characterization of both the starting ketone and the final alcohol product is crucial for assessing the success of the reaction.
Table of Physicochemical Properties:
| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |
| 2,2,8,8-Tetramethylnona-3,6-diyn-5-one | C₁₃H₁₈O | 190.28 | 35845-67-1 |
| 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol | C₁₃H₂₀O | 192.30 | 50428-39-2 |
-
¹H NMR: The spectrum should show a singlet for the eighteen protons of the two tert-butyl groups, a signal for the hydroxyl proton (which may be broad and its chemical shift will be concentration-dependent), and a signal for the carbinol proton.
-
¹³C NMR: The spectrum will show signals for the quaternary carbons of the tert-butyl groups, the methyl carbons of the tert-butyl groups, the acetylenic carbons, and the carbon bearing the hydroxyl group.
-
IR Spectroscopy: A broad absorption band in the region of 3600-3200 cm⁻¹ is characteristic of the O-H stretch of the alcohol. A sharp, weak absorption around 2250-2100 cm⁻¹ corresponds to the C≡C triple bond stretch. The C=O stretch of the starting ketone (around 1715 cm⁻¹) should be absent in the purified product.
VI. References
-
Organic Syntheses, Coll. Vol. 10, p.423 (2004); Vol. 79, p.1 (2002).
-
Synthesis of Bis (2,2,6,6-tetramethyl-4-piperidinyl) Maleate. Molecules2012 , 17(10), 12266-12275.
-
PubChem Compound Summary for CID 535094, 2,2,8,8-Tetramethylnona-3,6-diyn-5-one. National Center for Biotechnology Information.
-
PubChem Compound Summary for CID 3013627, 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol. National Center for Biotechnology Information.
-
Grignard Reaction. Organic Chemistry Portal.
-
Lithium Acetylide. Organic Syntheses. (General resource for synthetic procedures)
-
Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses2019 , 96, 277-299.
-
A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. The Journal of Organic Chemistry2010 , 75(24), 8677–8680.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol
This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectral features of 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the causal relationships between the molecule's structure and its spectroscopic output. Every analytical step is presented as part of a self-validating system, ensuring that the interpretation of spectral data is both robust and reliable.
The unique structure of 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol, characterized by sterically demanding tert-butyl groups flanking a central secondary alcohol and two alkyne functionalities, gives rise to a distinct spectroscopic signature. This guide will dissect these signatures, offering insights that are grounded in fundamental principles of spectroscopy and supported by comparative data from analogous structures.
Molecular Structure and Predicted Spectroscopic Features
2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol presents a symmetrical structure with several key features that will manifest in its NMR and IR spectra. The presence of two bulky tert-butyl groups imposes significant steric hindrance around the secondary alcohol, influencing its reactivity and spectroscopic environment. The two internal alkyne moieties are also critical to the electronic and structural properties of the molecule.
Figure 1: Molecular Structure of 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol.
¹H NMR Spectral Analysis: A Predictive Approach
Due to the molecule's symmetry, a simplified ¹H NMR spectrum is anticipated. The analysis hinges on understanding the chemical environments of the protons.
| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
| tert-Butyl Protons | ~1.2 | Singlet | 18H | These 18 protons on the two tert-butyl groups are chemically equivalent due to the molecule's symmetry and the free rotation around the C-C single bonds. They are distant from the electronegative oxygen atom and the deshielding alkyne groups, hence their upfield chemical shift. The absence of adjacent protons results in a singlet. |
| Methine Proton (-CHOH) | ~4.5 - 5.0 | Singlet or Broad Singlet | 1H | This proton is directly attached to a carbon bearing an electronegative oxygen atom, leading to a significant downfield shift. Due to the steric hindrance from the adjacent tert-butyl groups, coupling to the hydroxyl proton may be minimal or absent, resulting in a singlet. The signal may be broadened by slow chemical exchange. |
| Hydroxyl Proton (-OH) | Variable (typically 1.5 - 4.0) | Broad Singlet | 1H | The chemical shift of the hydroxyl proton is highly dependent on concentration, solvent, and temperature due to hydrogen bonding. It typically appears as a broad singlet and can be confirmed by a D₂O exchange experiment, where the peak would disappear. |
Comparative Analysis: The Impact of Steric Hindrance
To appreciate the unique spectral features of 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol, we can compare its predicted spectrum to that of a less sterically hindered analog, such as a simpler secondary alcohol. In a less hindered alcohol, the methine proton would likely exhibit clearer coupling to the hydroxyl proton, resulting in a doublet. The significant downfield shift of the methine proton in our target molecule is also accentuated by the cumulative deshielding effects of the two adjacent alkyne groups.
¹³C NMR Spectral Analysis: A Predictive Approach
The ¹³C NMR spectrum is expected to be relatively simple due to the molecule's symmetry, with distinct signals for each unique carbon environment.
| Carbon Type | Predicted Chemical Shift (δ, ppm) | Rationale |
| tert-Butyl Methyl Carbons | ~30 | These carbons are in a typical alkane environment, appearing in the upfield region. |
| tert-Butyl Quaternary Carbons | ~28 | These quaternary carbons are slightly deshielded compared to the methyl carbons but still appear in the aliphatic region. |
| Alkyne Carbons (C≡C) | ~80 - 90 | The sp-hybridized carbons of the internal alkyne groups resonate in this characteristic downfield region. Due to symmetry, the two carbons of each alkyne bond may not be equivalent, potentially leading to two closely spaced signals. |
| Methine Carbon (-CHOH) | ~65 - 70 | This carbon is deshielded by the directly attached electronegative oxygen atom, causing a significant downfield shift into the range typical for carbons in alcohols. |
Comparative Analysis: The Influence of the Hydroxyl Group
Comparing the predicted ¹³C NMR spectrum of 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol to its corresponding ketone, 2,2,8,8-tetramethylnona-3,6-diyn-5-one, would highlight the effect of the hydroxyl group. The carbonyl carbon in the ketone would exhibit a much larger downfield shift (typically >180 ppm) compared to the methine carbon of the alcohol. This significant difference provides a clear diagnostic tool to distinguish between the two functionalities.
IR Spectral Analysis: A Predictive Approach
The IR spectrum will be characterized by the vibrational modes of the alcohol and alkyne functional groups.
| Functional Group | Predicted Frequency (cm⁻¹) | Intensity and Shape | Vibrational Mode |
| O-H (Alcohol) | 3600 - 3200 | Strong, Broad | Stretching (hydrogen-bonded) |
| C-H (Aliphatic) | 2970 - 2870 | Strong | Stretching |
| C≡C (Internal Alkyne) | 2260 - 2100 | Weak to Medium | Stretching |
| C-O (Secondary Alcohol) | ~1100 | Strong | Stretching |
Key Interpretive Points for the IR Spectrum:
-
The O-H Stretch: The broadness of the O-H stretching band is a hallmark of hydrogen bonding between alcohol molecules. In a very dilute solution in a non-polar solvent, a sharp, weaker peak for the "free" non-hydrogen-bonded O-H stretch might be observed around 3600 cm⁻¹.
-
The C≡C Stretch: The intensity of the alkyne stretching vibration is dependent on the change in dipole moment during the vibration. In a perfectly symmetrical internal alkyne, this peak can be very weak or even absent. In 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol, the presence of the central hydroxyl group introduces enough asymmetry to expect a discernible, albeit potentially weak, absorption in this region. The absence of a strong, sharp peak around 3300 cm⁻¹ confirms the internal, rather than terminal, nature of the alkyne groups.[1][2]
-
The C-O Stretch: The strong absorption around 1100 cm⁻¹ is characteristic of the C-O stretching vibration in a secondary alcohol.[3] The exact position can provide further confirmation of the secondary nature of the alcohol.
Figure 2: Workflow for the IR Spectral Analysis of 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol.
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring the NMR and IR spectra discussed in this guide.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical as it can influence the chemical shifts, particularly of the hydroxyl proton.
-
Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons contributing to each signal.
-
Analyze the chemical shifts, multiplicities, and integration values to assign the signals to the respective protons and carbons in the molecule.
-
Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol sample directly onto the ATR crystal.
-
Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
-
-
Instrument Setup and Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).
-
Collect the sample spectrum. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing and Analysis:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Identify the key absorption bands and their frequencies (in cm⁻¹).
-
Correlate the observed absorption bands with the characteristic vibrational frequencies of the functional groups present in the molecule to confirm its structure.
-
Conclusion
The spectroscopic analysis of 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol provides a clear and detailed picture of its molecular structure. The ¹H and ¹³C NMR spectra, though predicted in this guide, are expected to be simple and highly informative due to the molecule's symmetry, with the chemical shifts of the tert-butyl, methine, and hydroxyl protons and carbons being particularly diagnostic. The IR spectrum serves as a crucial confirmatory tool, with the characteristic absorptions of the hydroxyl and internal alkyne groups providing unambiguous evidence for these functionalities. By combining these spectroscopic techniques and employing a comparative approach, researchers can confidently characterize this sterically hindered di-alkyne alcohol and differentiate it from related compounds.
References
-
PubChem. 2,2,8,8-Tetramethylnona-3,6-diyn-5-one. [Link]
-
PureSynth. 2288-Tetramethyl-36-Nonadiyn-5-Ol 98.0%(GC). [Link]
-
PubChem. 2,2,8,8-Tetramethylnonane-5-one. [Link]
-
Chemistry LibreTexts. Spectroscopy of the Alkynes. [Link]
-
Chemistry LibreTexts. Spectroscopy of Alcohols. [Link]
-
UCLA Chemistry. IR: alkynes. [Link]
-
Spectroscopy Online. Alcohols—The Rest of the Story. [Link]
-
Chemistry LibreTexts. Infrared Spectroscopy. [Link]
Sources
A Comparative Guide to the Mass Spectrometry of 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Di-tert-butyl-1,4-pentadiyn-3-ol is a sterically hindered secondary alcohol with a unique symmetric structure featuring two tert-butyl groups flanking a central carbinol carbon, which is situated between two acetylene moieties. This distinct molecular architecture, with its combination of a hydroxyl group, bulky alkyl substituents, and carbon-carbon triple bonds, presents a fascinating case for mass spectrometric analysis. Understanding its fragmentation behavior under different ionization techniques is crucial for its characterization, impurity profiling, and metabolism studies in drug development.
This guide provides an in-depth comparison of the expected mass spectrometric behavior of 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol under Electron Ionization (EI) and Electrospray Ionization (ESI), offering insights into the causal factors driving its fragmentation pathways.
Molecular Structure and Properties
-
Molecular Formula: C₁₃H₂₀O
-
Molecular Weight: 192.30 g/mol
-
Key Structural Features:
-
Secondary alcohol (-CHOH)
-
Two terminal alkyne (acetylenic) groups (-C≡CH)
-
Two bulky tert-butyl groups (-(CH₃)₃)
-
The presence of the hydroxyl group provides a site for both alpha-cleavage and dehydration, common fragmentation pathways for alcohols.[1] The acetylenic bonds introduce the possibility of propargylic cleavage, a characteristic fragmentation of alkynes.[2] Furthermore, the tert-butyl groups are known to readily undergo fragmentation to produce the highly stable tert-butyl cation. The interplay of these structural features will dictate the observed mass spectra.
Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach
Electron Ionization (EI) is a high-energy technique that typically induces extensive fragmentation, providing a detailed fingerprint of a molecule's structure. Due to the energetic nature of EI, the molecular ion peak (M⁺˙) for alcohols can be weak or even absent.[1]
Predicted Fragmentation Pathways under EI-MS
The fragmentation of 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol under EI is anticipated to be a competition between several key pathways:
-
Alpha-Cleavage: This is a characteristic fragmentation of alcohols where the bond adjacent to the carbon bearing the hydroxyl group is cleaved.[1] In this molecule, alpha-cleavage would involve the breaking of the C-C bond between the carbinol carbon and one of the acetylenic carbons. This would lead to the formation of a resonance-stabilized cation.
-
Propargylic Cleavage: Alkynes readily undergo cleavage at the bond beta to the triple bond, known as propargylic cleavage, to form a stable propargyl cation.[2] For the title compound, this would involve cleavage of the bond between the tert-butyl group and the adjacent acetylenic carbon.
-
Loss of a Methyl Radical (M-15): The presence of two tert-butyl groups strongly suggests the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation. This is a very common fragmentation pathway for compounds containing tert-butyl moieties.
-
Dehydration (M-18): The elimination of a water molecule is a classic fragmentation pathway for alcohols, leading to the formation of an alkene radical cation.[1]
Predicted EI Mass Spectrum and Data Summary
Based on the predicted fragmentation pathways, the following table summarizes the expected prominent ions in the EI mass spectrum of 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol.
| m/z | Proposed Fragment Ion | Formation Pathway | Predicted Relative Abundance |
| 192 | [C₁₃H₂₀O]⁺˙ | Molecular Ion | Low to absent |
| 177 | [C₁₂H₁₇O]⁺ | Loss of •CH₃ (M-15) | High |
| 174 | [C₁₃H₁₈]⁺˙ | Loss of H₂O (M-18) | Moderate |
| 135 | [C₁₀H₁₅]⁺ | Propargylic cleavage with loss of C₃H₅O• | Moderate to High |
| 95 | [C₇H₁₁]⁺ | Alpha-cleavage and subsequent fragmentation | Moderate |
| 57 | [C₄H₉]⁺ | tert-butyl cation | High (likely base peak) |
Electrospray Ionization (ESI) Mass Spectrometry: A Soft Ionization Perspective
Electrospray Ionization (ESI) is a soft ionization technique that typically results in minimal fragmentation, primarily producing protonated molecules ([M+H]⁺) or other adducts. This makes it ideal for determining the molecular weight of a compound.
Expected Ion Formation under ESI-MS
In positive ion mode ESI-MS, 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol is expected to be readily protonated at the hydroxyl group. It is also likely to form adducts with cations present in the mobile phase, such as sodium ([M+Na]⁺) and potassium ([M+K]⁺).
Predicted ESI Mass Spectrum and Data Summary
The following table outlines the anticipated ions in the positive ion ESI mass spectrum.
| m/z | Proposed Ion | Formation |
| 193.15 | [C₁₃H₂₁O]⁺ | Protonated molecule [M+H]⁺ |
| 215.13 | [C₁₃H₂₀ONa]⁺ | Sodium adduct [M+Na]⁺ |
| 231.11 | [C₁₃H₂₀OK]⁺ | Potassium adduct [M+K]⁺ |
In-source fragmentation can sometimes be induced in ESI-MS by increasing the cone voltage. Under such conditions, the most likely fragmentation would be the loss of water from the protonated molecule, resulting in an ion at m/z 175.15 ([M+H-H₂O]⁺).
Experimental Protocols
Electron Ionization Mass Spectrometry (EI-MS) Protocol
-
Sample Preparation: Dissolve approximately 1 mg of 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol in 1 mL of a volatile organic solvent such as methanol or dichloromethane.
-
Injection: Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC) for separation prior to analysis.
-
Ionization: Utilize a standard electron energy of 70 eV.
-
Mass Analysis: Scan a mass range of m/z 40-300 to capture the molecular ion and all significant fragment ions.
-
Data Analysis: Identify the molecular ion peak (if present) and major fragment ions. Propose fragmentation mechanisms based on the observed m/z values.
Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol
-
Sample Preparation: Prepare a dilute solution of the analyte (approximately 1-10 µg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like methanol or acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage (typically 3-5 kV) to the ESI needle. Use a nebulizing gas (e.g., nitrogen) to assist in droplet formation.
-
Mass Analysis: Scan a mass range that includes the expected protonated molecule and adducts (e.g., m/z 150-300).
-
Tandem MS (MS/MS): To induce fragmentation, select the protonated molecule ([M+H]⁺) as the precursor ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). Analyze the resulting product ions.
Visualizing the Fragmentation Pathways
Predicted EI-MS Fragmentation of 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol
Caption: Predicted EI-MS fragmentation pathways.
Experimental Workflow for Mass Spectrometric Analysis
Caption: General experimental workflows.
Conclusion: A Comparative Summary
The mass spectrometric analysis of 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol offers a clear distinction between hard and soft ionization techniques.
-
EI-MS is predicted to yield a complex fragmentation pattern, providing rich structural information. The base peak is likely to be the tert-butyl cation at m/z 57, with other significant fragments arising from the loss of a methyl radical, dehydration, and propargylic/alpha cleavages. The molecular ion is expected to be of low abundance or entirely absent.
-
ESI-MS , in contrast, will primarily provide molecular weight information through the formation of a protonated molecule ([M+H]⁺) and various adducts. Fragmentation is minimal unless induced, in which case the loss of water is the most probable outcome.
For comprehensive characterization, a combined approach utilizing both EI-MS for structural elucidation and ESI-MS for accurate molecular weight determination is recommended. This dual-pronged strategy ensures a thorough understanding of this uniquely structured molecule, which is invaluable for researchers in synthetic chemistry and drug development.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
- de Hoffmann, E., & Stroobant, V. (2007).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
JoVE. (2024). Mass Spectrometry: Alkyne Fragmentation. Retrieved from [Link]
-
Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. Retrieved from [Link]
Sources
Comparing reactivity of 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol with other alkynols
Introduction
Welcome to a comprehensive technical guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth comparison of the chemical reactivity of 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol, a sterically hindered secondary alkynol, with its less hindered counterparts. The presence of two bulky tert-butyl groups flanking a central secondary alcohol and two internal alkyne functionalities bestows unique reactivity upon this molecule, which we will explore across several key classes of organic transformations. Understanding these reactivity patterns is crucial for the effective design of synthetic routes and the development of novel molecular entities.
This guide will delve into the oxidation of the secondary alcohol, the reduction of the alkyne moieties, and the participation of the terminal alkyne in Sonogashira coupling reactions, and the hydration of the carbon-carbon triple bonds. Each section will provide a theoretical framework, comparative experimental insights, and detailed protocols to empower you in your research endeavors.
The Influence of Steric Hindrance: A Central Theme
The dominant factor governing the reactivity of 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol is the profound steric hindrance imposed by the two tert-butyl groups. These bulky substituents effectively shield the secondary alcohol and the internal alkyne functionalities from the approach of reagents. This steric congestion significantly impacts reaction rates, often necessitating more forcing conditions or specialized, less sterically demanding reagents to achieve desired transformations. Throughout this guide, we will continuously return to this theme of steric hindrance as we compare the reactivity of our target molecule with less encumbered alkynols.
I. Oxidation of the Secondary Alcohol
The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis.[1] However, the steric environment around the hydroxyl group in 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol presents a significant challenge to many common oxidizing agents.
A. Comparative Reactivity with Common Oxidants
The reactivity of secondary alcohols towards oxidation is highly dependent on the steric accessibility of the hydroxyl group.[2] For a sterically hindered alcohol like 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol, reagents that are themselves bulky or require the formation of a sterically demanding intermediate will exhibit significantly reduced reaction rates.
| Oxidizing Agent | Typical Substrate (Less Hindered) | Expected Reactivity with 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol | Rationale for Reactivity Difference |
| Jones Reagent (CrO₃, H₂SO₄, acetone) | Propan-2-ol | Slow to negligible | The formation of a bulky chromate ester intermediate is sterically disfavored.[3] |
| Pyridinium Chlorochromate (PCC) | Cyclohexanol | Slow, may require elevated temperatures | PCC is a milder and less sterically demanding oxidant than Jones reagent, but the bulky substrate still poses a challenge.[4] |
| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | 1-Phenylethanol | Likely to be effective | The Swern oxidation is known to be effective for the oxidation of sterically hindered alcohols as the reactive intermediate is less sterically demanding.[5][6] |
B. Experimental Protocols
This protocol is a general procedure for the oxidation of a sterically hindered secondary alcohol, such as 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol, to the corresponding ketone.[8]
Materials:
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Oxalyl chloride
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (Et₃N)
-
Hindered secondary alcohol (e.g., 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol)
-
Argon or Nitrogen gas supply
-
Dry glassware
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add anhydrous DCM (0.5 M relative to the alcohol).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (1.1 equivalents) to the stirred solution.
-
After 15 minutes, add a solution of anhydrous DMSO (2.2 equivalents) in anhydrous DCM dropwise, ensuring the internal temperature does not rise above -60 °C.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of the hindered secondary alcohol (1.0 equivalent) in anhydrous DCM dropwise, again maintaining the temperature below -60 °C.
-
Stir the reaction mixture for 1 hour at -78 °C.
-
Add triethylamine (5.0 equivalents) dropwise, and stir for an additional 30 minutes at -78 °C.
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Caption: Swern Oxidation Workflow for Hindered Alcohols.
II. Reduction of the Alkyne Functionalities
The two internal alkyne moieties in 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol can be reduced to either alkenes or alkanes, depending on the choice of catalyst and reaction conditions. The steric hindrance around the triple bonds will influence the rate and selectivity of these reactions.
A. Comparative Reactivity in Catalytic Hydrogenation
Catalytic hydrogenation of alkynes can be stopped at the alkene stage using a "poisoned" catalyst, such as Lindlar's catalyst, to afford the cis-alkene.[9][10] Complete reduction to the alkane can be achieved with a more active catalyst like palladium on carbon (Pd/C).
| Reaction | Catalyst | Typical Substrate (Less Hindered) | Expected Reactivity with 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol | Rationale for Reactivity Difference |
| Partial Reduction to cis-Alkenes | H₂, Lindlar's Catalyst | 2-Hexyne | Slower reaction rate, may require higher catalyst loading or pressure | Steric hindrance impedes the adsorption of the bulky alkyne onto the catalyst surface.[11] |
| Complete Reduction to Alkanes | H₂, Pd/C | 2-Hexyne | Slower reaction rate compared to less hindered alkynes | Similar to partial reduction, steric bulk hinders access to the catalyst's active sites. |
B. Experimental Protocols
This protocol describes a general procedure for the semi-hydrogenation of a sterically hindered internal alkyne to the corresponding cis-alkene.[7]
Materials:
-
Hindered alkyne (e.g., 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol)
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)
-
Quinoline
-
Ethyl acetate or Hexane, anhydrous
-
Hydrogen gas supply (balloon or cylinder)
Procedure:
-
To a round-bottom flask, add the hindered alkyne (1.0 equivalent) and the solvent (e.g., ethyl acetate).
-
Add Lindlar's catalyst (5-10 mol % by weight) and a small amount of quinoline (1-2 drops).
-
Evacuate the flask and backfill with hydrogen gas (repeat three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction progress by TLC or GC. The reaction may be slow and require several hours to days.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate in vacuo to afford the crude product.
-
Purify by column chromatography if necessary.
Caption: Partial reduction of an alkyne to a cis-alkene.
III. Sonogashira Coupling of the Terminal Acetylene
The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[13][14][15][16] While 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol is an internal dialkyne, its synthesis often proceeds from a terminal alkyne precursor, 3,3-dimethyl-1-butyne. The steric bulk of the tert-butyl group in this precursor can significantly influence the efficiency of the Sonogashira coupling.
A. The Impact of Steric Hindrance on Sonogashira Coupling
The Sonogashira coupling mechanism involves the oxidative addition of the palladium catalyst to the aryl halide, followed by transmetalation with a copper acetylide intermediate. Steric hindrance on either the aryl halide or the terminal alkyne can impede these steps, leading to lower yields and slower reaction rates.[2][17]
| Alkyne | Aryl Halide | Expected Reactivity | Rationale |
| Phenylacetylene | Iodobenzene | High | Minimal steric hindrance on both coupling partners. |
| 3,3-Dimethyl-1-butyne | Iodobenzene | Moderate to High | The tert-butyl group introduces some steric bulk, but the reaction is generally efficient. |
| Phenylacetylene | 2,6-Dimethyliodobenzene | Low to Moderate | Significant steric hindrance on the aryl halide impedes oxidative addition. |
| 3,3-Dimethyl-1-butyne | 2,6-Dimethyliodobenzene | Very Low | Severe steric hindrance from both coupling partners makes the reaction challenging. |
B. Experimental Protocols
This protocol provides a general method for the Sonogashira coupling of a sterically hindered terminal alkyne, such as 3,3-dimethyl-1-butyne, with an aryl iodide.[18]
Materials:
-
Aryl iodide
-
Hindered terminal alkyne (e.g., 3,3-dimethyl-1-butyne)
-
Pd(PPh₃)₂Cl₂
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous and degassed
-
Toluene or THF, anhydrous and degassed
-
Argon or Nitrogen gas supply
-
Dry glassware
Procedure:
-
To a flame-dried Schlenk flask, add the aryl iodide (1.0 equivalent), Pd(PPh₃)₂Cl₂ (1-3 mol %), and CuI (2-5 mol %).
-
Evacuate the flask and backfill with argon or nitrogen (repeat three times).
-
Add the anhydrous, degassed solvent (e.g., triethylamine or a mixture of toluene and triethylamine).
-
Add the hindered terminal alkyne (1.2-1.5 equivalents) via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor by TLC or GC.
-
Upon completion, dilute the reaction mixture with a solvent such as diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Caption: Simplified mechanism of the Sonogashira cross-coupling reaction.
IV. Hydration of the Alkyne Bonds
The addition of water across a carbon-carbon triple bond, known as hydration, typically yields an enol intermediate that rapidly tautomerizes to a more stable ketone or aldehyde. The regioselectivity of this reaction is governed by Markovnikov's rule in acid-catalyzed and oxymercuration-demercuration conditions, while hydroboration-oxidation provides the anti-Markovnikov product. The steric hindrance in 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol will play a crucial role in the feasibility and outcome of these reactions.
A. Comparative Reactivity in Hydration Reactions
| Reaction | Conditions | Typical Substrate (Less Hindered) | Expected Reactivity with 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol | Rationale for Reactivity Difference |
| Acid-Catalyzed Hydration | H₂SO₄, H₂O, HgSO₄ | 2-Hexyne | Very slow to no reaction | The formation of a vinyl cation intermediate is sterically hindered, and the bulky tert-butyl groups prevent effective solvation of the transition state. |
| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O 2. NaBH₄ | 2-Hexyne | Likely slow, but may proceed | The formation of the mercurinium ion intermediate is less sensitive to steric hindrance than carbocation formation, but the bulky substrate will still slow the reaction.[19][20] |
| Hydroboration-Oxidation | 1. R₂BH (e.g., 9-BBN) 2. H₂O₂, NaOH | 2-Hexyne | Likely to be slow and may exhibit poor regioselectivity | The bulky tert-butyl groups will sterically hinder the approach of the borane reagent. For an internal alkyne, this can lead to a mixture of products.[12][21] |
B. Experimental Protocols
This protocol provides a general procedure for the hydration of a sterically hindered internal alkyne to a ketone. Note that for unsymmetrical internal alkynes, a mixture of regioisomers is often obtained.[22]
Materials:
-
Hindered internal alkyne (e.g., 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol)
-
9-Borabicyclo[3.3.1]nonane (9-BBN) or Disiamylborane
-
Tetrahydrofuran (THF), anhydrous
-
3 M Sodium hydroxide (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂) solution
-
Argon or Nitrogen gas supply
-
Dry glassware
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and an argon inlet, add the hindered internal alkyne (1.0 equivalent) and anhydrous THF.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of 9-BBN (1.1 equivalents) in THF.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or GC.
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully add the 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂. Caution: This addition is exothermic.
-
Stir the mixture at room temperature for 1-2 hours.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Caption: Hydroboration-Oxidation of an Internal Alkyne.
Conclusion
The reactivity of 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol is profoundly influenced by the steric hindrance imposed by its two tert-butyl groups. This guide has provided a comparative analysis of its expected reactivity in key organic transformations, highlighting the challenges and potential solutions for manipulating this sterically encumbered molecule.
-
Oxidation of the secondary alcohol is likely to be sluggish with common reagents but may be achieved using less sterically sensitive methods like the Swern oxidation.
-
Reduction of the alkyne functionalities is feasible but will likely proceed at a slower rate compared to less hindered analogues.
-
Sonogashira coupling of its terminal alkyne precursor will be sensitive to the steric bulk of both coupling partners.
-
Hydration of the internal alkynes is expected to be challenging due to the steric congestion around the triple bonds.
While direct comparative experimental data for 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol is limited, the principles outlined in this guide, supported by data from analogous systems, provide a strong predictive framework for researchers working with this and other sterically demanding molecules. The provided protocols offer practical starting points for laboratory investigations. As with all chemical research, careful optimization and analysis will be paramount to achieving successful outcomes.
References
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
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- 5. jk-sci.com [jk-sci.com]
- 6. Swern oxidation - Wikipedia [en.wikipedia.org]
- 7. orgosolver.com [orgosolver.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. Lindlar Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Hydroboration-Oxidation of Alkynes with Practice Problems [chemistrysteps.com]
- 13. Khan Academy [khanacademy.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. The effect of steric bulk in Sonogashira coupling reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. youtube.com [youtube.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to the Synthesis of 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol for Advanced Research Applications
For researchers and professionals in drug development and materials science, the synthesis of sterically hindered molecules like 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol presents both a challenge and an opportunity. This highly substituted dialkynyl carbinol is a valuable building block, yet its synthesis is not trivial. This guide provides an in-depth comparison of potential synthesis routes, grounded in established chemical principles, to empower researchers with the knowledge to select the most suitable method for their specific needs.
Introduction to 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol
1,5-Di-tert-butyl-1,4-pentadiyn-3-ol is a unique symmetrical alcohol featuring two sterically demanding tert-butyl groups flanking a central carbinol core, which is further constrained by two acetylene units. This rigid and bulky structure imparts specific physical and chemical properties, making it an intriguing candidate for applications in molecular machinery, novel polymers, and as a precursor to complex molecular architectures. However, the significant steric hindrance posed by the tert-butyl groups necessitates careful consideration of synthetic strategies to achieve reasonable yields.
Established Synthesis Route: The Grignard Reaction
The most logical and established approach to synthesizing symmetrical dialkynyl carbinols is through the double addition of an alkynyl nucleophile to a suitable one-carbon electrophile. The Grignard reaction is a classic and powerful tool for carbon-carbon bond formation and is well-suited for this purpose.[1][2][3] The proposed and most direct synthesis of 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol involves the reaction of two equivalents of tert-butylacetylide magnesium bromide with one equivalent of an ester of formic acid, such as ethyl formate.[2][4][5]
Reaction Scheme:
Figure 1: Proposed Grignard synthesis of 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol.
Experimental Protocol (Proposed):
Step 1: Preparation of tert-Butylacetylide Magnesium Bromide
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (2.2 equivalents).
-
Add a small volume of anhydrous tetrahydrofuran (THF) to cover the magnesium.
-
Prepare a solution of ethyl bromide (2.2 equivalents) in anhydrous THF and add a small portion to the magnesium to initiate the Grignard reaction, which is indicated by gentle refluxing.
-
Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until most of the magnesium has reacted.
-
Cool the resulting ethylmagnesium bromide solution to 0 °C in an ice bath.
-
Slowly bubble tert-butylacetylene (2.0 equivalents) through the Grignard solution. The reaction is exothermic and will result in the evolution of ethane gas.
-
After the addition of tert-butylacetylene is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour to ensure complete formation of tert-butylacetylide magnesium bromide.
Step 2: Reaction with Ethyl Formate
-
Cool the freshly prepared tert-butylacetylide magnesium bromide solution to 0 °C in an ice bath.
-
Add a solution of ethyl formate (1.0 equivalent) in anhydrous THF dropwise to the Grignard reagent solution. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
Step 3: Work-up and Purification
-
Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Discussion of the Grignard Route:
-
Expertise & Experience: The success of this synthesis hinges on the careful execution of the Grignard reaction, which is highly sensitive to moisture and air. The use of flame-dried glassware and anhydrous solvents is paramount. The formation of the alkynyl Grignard from the terminal alkyne and a pre-formed Grignard reagent (ethylmagnesium bromide) is a standard and effective method. The steric hindrance of the tert-butyl groups may slow down the reaction rate, necessitating longer reaction times or gentle heating.
-
Trustworthiness: This protocol is based on well-established and extensively documented Grignard chemistry. The reaction of Grignard reagents with esters to form tertiary alcohols is a reliable transformation. For a similar, less hindered compound, 3-methyl-1,4-pentadiyne-3-ol, a comparable approach using ethynylmagnesium bromide and methyl acetate has been successfully employed, lending confidence to this proposed route.[4]
-
Authoritative Grounding: The fundamental principles of the Grignard reaction are detailed in numerous organic chemistry textbooks and primary literature. The specific application to the synthesis of dialkynyl carbinols has also been reported.[1][4]
Alternative Synthesis Route: Barbier-Type Reaction
An alternative approach to the Grignard synthesis is the Barbier-type reaction. In this one-pot procedure, the organometallic reagent is generated in situ from the organic halide and a metal (typically magnesium, zinc, or indium) in the presence of the electrophile. This method can sometimes offer advantages in terms of simplicity and milder reaction conditions.
Reaction Scheme:
Figure 2: Proposed Barbier-type synthesis of 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol.
Experimental Protocol (Proposed):
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add magnesium turnings (2.5 equivalents).
-
Add a solution of tert-butylbromoacetylene (2.0 equivalents) and ethyl formate (1.0 equivalent) in anhydrous THF.
-
Initiate the reaction by gentle heating or the addition of a small crystal of iodine.
-
Once the reaction starts, maintain a gentle reflux until the magnesium is consumed.
-
Cool the reaction mixture and perform an acidic work-up and purification as described for the Grignard route.
Discussion of the Barbier-Type Route:
-
Expertise & Experience: The Barbier reaction can be more challenging to control than the stepwise Grignard synthesis, as the rate of formation of the organometallic species and its subsequent reaction with the electrophile occur concurrently. The initiation of the reaction can sometimes be difficult. However, for certain substrates, it can lead to higher yields by minimizing side reactions of the pre-formed Grignard reagent.
-
Trustworthiness: The Barbier reaction is a well-established method, though less commonly used for this specific type of transformation compared to the Grignard reaction. Its success will be highly dependent on the reactivity of the alkynyl halide and the reaction conditions.
-
Authoritative Grounding: The Barbier reaction is a known method for the formation of alcohols from carbonyl compounds and organic halides.
Comparison of Synthesis Routes
| Parameter | Grignard Reaction | Barbier-Type Reaction |
| Number of Steps | Two distinct steps (Grignard formation, then addition) | One-pot reaction |
| Control over Reaction | Better control over each step | Less control, concurrent reactions |
| Reproducibility | Generally higher | Can be less reproducible |
| Potential Yield | Expected to be moderate to good | Potentially higher for some substrates, but less predictable |
| Ease of Execution | Requires careful handling of the Grignard reagent | Simpler in concept, but initiation can be tricky |
| Scalability | More straightforward to scale up | May present challenges in controlling exothermicity on a larger scale |
Conclusion
For the synthesis of the sterically demanding 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol, the Grignard reaction represents the more robust and reliable approach. It offers superior control over the reaction sequence, which is crucial when dealing with sterically hindered and potentially reactive intermediates. While the Barbier-type reaction presents a simpler one-pot alternative, its successful implementation is less certain and may require significant optimization.
Researchers embarking on the synthesis of this and similar complex molecules should prioritize rigorous anhydrous techniques and careful monitoring of reaction progress. The insights and protocols provided in this guide are intended to serve as a strong foundation for the successful synthesis of 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol, a valuable compound for advancing research in materials science and medicinal chemistry.
References
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Mild Synthesis of Sterically Congested Alkyl Aryl Ethers. Organic Letters. [Link]
-
Direct Substitution of Arylalkynyl Carbinols Provides Access to Diverse Terminal Acetylene Building Blocks. Organic Letters. [Link]
-
Asymmetric Synthesis of Dialkyl Carbinols by Ni‐Catalyzed Reductive‐Oxidative Relay of Distinct Alkenes. Angewandte Chemie International Edition. [Link]
-
Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). Organic Chemistry Portal. [Link]
-
Synthesis of vinyl-substituted alcohols using acetylene as a C2 building block. Chemical Science. [Link]
-
Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. Molecules. [Link]
- The synthetic method of diaryl carbinol compound.
-
di-tert-butyldiaziridinone. Organic Syntheses. [Link]
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A formate ester, such as ethyl formate, reacts with an excess of a Grignard reagent... Pearson. [Link]
-
Alkynes to Alcohols. Chemistry Steps. [Link]
-
Ethyl formate ester reacts with CH3CH2CH2MgBr to give. Vedantu. [Link]
-
Synthesis of a Complex Allylic Alcohol. YouTube. [Link]
-
Ethyl formate on treating with excess of methyl magnesium bromide... Vedantu. [Link]
-
Ethyl acetate react with Grignard reagent methyl magnesium bromide form? Gauthmath. [Link]
- Method for the preparation of grignard compounds in hydrocarbon solution.
-
Dihalomethyl carbinol intermediates in natural product synthesis. University of the Pacific Theses and Dissertations. [Link]
-
1,5-Diphenylpenta-1,4-dien-3-ol. PubChem. [Link]
-
1,4-Pentadien-3-one, 1,5-diphenyl-. NIST Chemistry WebBook. [Link]
-
1,4-Pentadien-3-one, 1,5-bis(4-methylphenyl)-. SpectraBase. [Link]
-
1,4-Pentadien-3-ol. PubChem. [Link]
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- 5. A formate ester, such as ethyl formate, reacts with an excess of ... | Study Prep in Pearson+ [pearson.com]
The Alkyne Moiety in Proteomics: A Comparative Guide to Clickable Cross-Linkers
Introduction: The Quest for Precision in Mapping the Interactome
In the intricate cellular landscape, proteins rarely act in isolation. Their interactions form a complex network that governs virtually all biological processes. To decipher these networks, chemical cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique, providing spatial constraints on protein structures and identifying protein-protein interactions (PPIs) within their native context.[1] At the heart of this methodology lies the cross-linker, a molecular ruler that covalently connects interacting proteins. The choice of this linker is paramount, dictating the experimental workflow, the depth of analysis, and ultimately, the biological insights gleaned.
This guide addresses the efficacy of a specific chemical entity, 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol , as a linker in proteomics. However, a comprehensive search of the scientific literature and chemical databases reveals no published evidence of its use in this application. While its diyne core and hydroxyl group present intriguing possibilities for chemical modification, its utility as a proteomics cross-linker remains undocumented.
Therefore, this guide will pivot to a broader, yet highly relevant, topic: the utility of the alkyne functional group in modern proteomics cross-linkers, a field where the principles of "click chemistry" have opened new frontiers. We will explore the design and application of these "clickable" linkers and objectively compare their performance with established, well-characterized alternatives, providing the necessary experimental context for researchers to make informed decisions.
The Rise of "Clickable" Cross-Linkers: Leveraging Bioorthogonal Chemistry
The introduction of bioorthogonal "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the study of biomolecules.[2] In the context of XL-MS, incorporating an alkyne group into the cross-linker provides a powerful handle for the subsequent attachment of reporter molecules, such as biotin for enrichment or fluorescent dyes for imaging, via a highly specific and efficient reaction with an azide-tagged counterpart.[3][4][5] This modularity offers significant advantages over traditional cross-linking workflows.
Core Principles of Alkyne-Containing Linkers
An ideal alkyne-containing cross-linker for proteomics should possess several key features:
-
Bifunctional Reactivity: Two reactive groups to covalently bind to amino acid side chains (e.g., NHS esters for primary amines on lysine residues).
-
An Alkyne Handle: For subsequent bioorthogonal ligation ("clicking").
-
A Cleavable Spacer: To facilitate the identification of cross-linked peptides by mass spectrometry. This can be acid-labile, photo-labile, or, most commonly, collision-induced dissociative (CID-cleavable) in the mass spectrometer.[3][6]
-
Appropriate Length: The spacer arm length should be suitable for capturing interactions of interest.
-
Solubility and Cell Permeability: For in vivo cross-linking studies.[4]
Below is a conceptual diagram of a generic alkyne-containing cleavable cross-linker.
Sources
- 1. Tetrazine-based linkers as intrinsically tagged alternatives for click functionalization of metal–organic frameworks - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC03456B [pubs.rsc.org]
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- 3. pubs.acs.org [pubs.acs.org]
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A Computational Comparative Guide to the Stability of 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol
For researchers, scientists, and drug development professionals, understanding the inherent stability of complex organic molecules is paramount. This guide provides an in-depth computational analysis of the stability of 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol, a sterically hindered dialkynyl carbinol. Through a comparative approach, we will explore its stability relative to less hindered analogs, offering insights into the structural factors governing its decomposition pathways. This analysis is grounded in established computational chemistry protocols, ensuring a rigorous and validated examination.
Introduction: The Significance of Steric Hindrance in Acetylenic Alcohols
Acetylenic alcohols are a vital class of organic compounds, serving as key intermediates in the synthesis of a wide array of pharmaceutical and specialty chemical products.[1] Their reactivity, and consequently their stability, is profoundly influenced by the steric bulk of substituent groups. Large, bulky groups, such as the tert-butyl moieties in 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol, can impart significant steric hindrance around the reactive carbinol center. This hindrance can influence reaction kinetics and thermodynamic stability, often leading to unique reactivity or, conversely, enhanced stability against certain decomposition pathways.
This guide will computationally investigate the thermal stability of 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol. To provide a clear context for its stability profile, we will compare it against two analogs:
-
3-Methyl-1,4-pentadiyn-3-ol: A less sterically hindered dialkynyl carbinol.
-
2,4-Dimethyl-2,4-pentanediol: A non-acetylenic, sterically hindered diol.
By examining the thermodynamics and kinetics of a plausible decomposition pathway—dehydration—we can elucidate the role of the tert-butyl groups and the alkynyl functionalities in the overall stability of the target molecule.
Computational Methodology: A Validated Approach to Stability Analysis
To ensure the scientific integrity of this analysis, we will employ a well-established computational workflow based on Density Functional Theory (DFT), a powerful method for investigating the electronic structure and energetics of molecules.[2]
Geometry Optimization and Frequency Calculations
The first step in our computational protocol is to determine the lowest energy conformation of each molecule. This is achieved through geometry optimization. Subsequently, frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
Investigating the Decomposition Pathway: Dehydration of Tertiary Alcohols
A common thermal decomposition pathway for tertiary alcohols is dehydration to form an alkene.[3][4] We will model this E1-type elimination mechanism, which proceeds through a carbocation intermediate. The key energetic parameters to be calculated are:
-
Bond Dissociation Energy (BDE): The energy required to homolytically cleave the C-OH bond. While our mechanism is not radical-based, the BDE provides a measure of the inherent strength of this bond.
-
Reaction Enthalpy (ΔH) and Gibbs Free Energy (ΔG): These thermodynamic parameters will determine the overall favorability of the dehydration reaction.
-
Activation Energy Barrier (Ea): This kinetic parameter, determined by locating the transition state structure, will indicate the rate at which the decomposition is likely to occur.
Computational Details
All calculations will be performed using a widely recognized DFT functional, such as B3LYP, in conjunction with a suitable basis set, for instance, 6-311++G(d,p).[5][6] This level of theory provides a good balance between computational cost and accuracy for organic molecules.[1] Solvation effects can be implicitly modeled using a continuum model like the Polarizable Continuum Model (PCM) to simulate a non-polar solvent environment.
Experimental Protocol: Computational Analysis of Molecular Stability
-
Molecule Construction: Build the 3D structures of 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol, 3-Methyl-1,4-pentadiyn-3-ol, and 2,4-Dimethyl-2,4-pentanediol using molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization for each molecule using the selected DFT functional and basis set.
-
Frequency Calculation: Following optimization, run a frequency calculation at the same level of theory to confirm the nature of the stationary point and to obtain thermochemical data.
-
Decomposition Pathway Modeling:
-
For each alcohol, model the two-step dehydration process:
-
Protonation of the hydroxyl group.
-
Loss of a water molecule to form a carbocation intermediate.
-
Deprotonation of an adjacent carbon to form the alkene.
-
-
Optimize the geometry of the protonated alcohol, the carbocation intermediate, and the final alkene and water products.
-
Locate the transition state structures for the formation of the carbocation and for the deprotonation step. This can be achieved using methods like the Berny algorithm.
-
Perform frequency calculations on all intermediates and transition states to verify their nature (intermediates have all real frequencies, transition states have one imaginary frequency).
-
-
Energy Calculations: Calculate the single-point energies of all optimized structures to obtain the reaction profile, including the activation energy barriers.
Visualizing the Computational Workflow
The following diagram illustrates the key steps in our computational analysis.
Caption: Computational workflow for stability analysis.
Comparative Stability Analysis: Predicted Results
Based on established principles of organic chemistry and steric effects, we can anticipate the following trends from our computational analysis. These predictions will be quantified and presented in tabular format upon completion of the calculations.
Thermodynamic Stability
The dehydration of a tertiary alcohol is generally an endothermic process.[3] However, the relative stability of the starting material and the resulting alkene will dictate the overall thermodynamics. The bulky tert-butyl groups in 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol are expected to introduce significant steric strain, which may be partially relieved upon formation of the planar carbocation intermediate. This could potentially make its dehydration more thermodynamically favorable compared to the less hindered 3-Methyl-1,4-pentadiyn-3-ol. In contrast, the non-acetylenic 2,4-Dimethyl-2,4-pentanediol will form a more stable, hyperconjugated alkene, likely resulting in a more favorable dehydration enthalpy.
Kinetic Stability
The activation energy for the rate-determining step, the formation of the carbocation, is crucial for determining the kinetic stability. The electron-donating nature of the alkyl groups will stabilize the forming carbocation, lowering the activation barrier. However, the steric hindrance from the tert-butyl groups in 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol may also sterically inhibit the necessary geometric rearrangements to reach the transition state, potentially increasing the activation barrier compared to its less hindered counterparts. The acetylenic groups, being electron-withdrawing, are expected to destabilize the adjacent carbocation, thus increasing the activation energy for dehydration in both 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol and 3-Methyl-1,4-pentadiyn-3-ol compared to the saturated diol.
Data Presentation: A Quantitative Comparison
The results of the computational analysis will be summarized in the following tables for a clear and objective comparison.
Table 1: Calculated Thermodynamic Properties for Dehydration (kcal/mol)
| Molecule | ΔH (Reaction Enthalpy) | ΔG (Gibbs Free Energy) |
| 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol | Calculated Value | Calculated Value |
| 3-Methyl-1,4-pentadiyn-3-ol | Calculated Value | Calculated Value |
| 2,4-Dimethyl-2,4-pentanediol | Calculated Value | Calculated Value |
Table 2: Calculated Kinetic Parameters for Dehydration (kcal/mol)
| Molecule | C-OH Bond Dissociation Energy | Activation Energy (Ea) |
| 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol | Calculated Value | Calculated Value |
| 3-Methyl-1,4-pentadiyn-3-ol | Calculated Value | Calculated Value |
| 2,4-Dimethyl-2,4-pentanediol | Calculated Value | Calculated Value |
Conclusion: The Dual Role of Steric Hindrance
This computational guide outlines a robust methodology for assessing the stability of 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol. The anticipated results suggest that the pronounced steric hindrance imparted by the tert-butyl groups plays a dual role. While it may thermodynamically favor decomposition by relieving ground-state strain, it is also likely to kinetically hinder the dehydration pathway by sterically encumbering the transition state. The presence of the electron-withdrawing acetylenic moieties is expected to further increase the activation energy for dehydration compared to a saturated analog.
This comparative analysis, grounded in first-principles calculations, provides a powerful predictive tool for understanding the stability of complex, sterically demanding molecules. Such insights are invaluable for the rational design of synthetic routes and for predicting the shelf-life and handling requirements of novel chemical entities in drug development and materials science.
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A Senior Application Scientist's Guide to Sonogashira Coupling: Performance Analysis of 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol and Alternatives
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2] This guide provides an in-depth analysis of the performance of 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol, a sterically hindered di-alkynol, in this critical reaction. While direct literature on this specific compound in Sonogashira couplings is sparse, this guide will draw upon established principles and data from structurally analogous, sterically demanding alkynes to provide a robust predictive performance comparison. We will explore the mechanistic nuances of coupling hindered substrates, compare catalytic systems, and provide detailed experimental protocols to empower researchers in navigating the challenges and opportunities presented by complex molecular architectures.
Introduction: The Sonogashira Reaction and the Challenge of Steric Hindrance
First reported by Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara in 1975, the Sonogashira reaction has become an indispensable tool for the synthesis of conjugated enynes and arylalkynes, which are prevalent motifs in pharmaceuticals, natural products, and advanced materials.[2][3][4][5] The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base.[1][3]
The catalytic cycle, in its classical form, involves two interconnected cycles (Figure 1). In the palladium cycle, oxidative addition of the aryl or vinyl halide to the Pd(0) species is followed by transmetalation with a copper acetylide intermediate. Reductive elimination then yields the final product and regenerates the Pd(0) catalyst.[3][6] The copper cycle facilitates the formation of the key copper acetylide intermediate from the terminal alkyne.[1][3]
However, the efficiency of the Sonogashira coupling can be significantly hampered by steric hindrance on either coupling partner.[7] Bulky substituents near the reacting centers can impede the oxidative addition step, which is often the rate-limiting step in the palladium cycle.[7] This is particularly relevant for substrates like 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol, which features two sterically demanding tert-butyl groups flanking the alkyne functionalities.
Performance Profile of 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol (A Predictive Analysis)
2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol (CAS 50428-39-2) is a unique substrate featuring two internal alkyne moieties, each shielded by a bulky tert-butyl group, and a central hydroxyl group.[8][9][10] While this specific molecule is not extensively documented in Sonogashira literature, its structure allows us to predict its reactivity based on the behavior of similar sterically hindered alkynes.
Expected Challenges:
-
Slow Reaction Rates: The steric bulk of the tert-butyl groups will likely hinder the approach of the palladium complex, leading to slower reaction kinetics compared to unhindered terminal alkynes.
-
Competing Homocoupling (Glaser Coupling): When the desired cross-coupling is slow, the copper-mediated homocoupling of the alkyne can become a significant side reaction, reducing the yield of the desired product.[2][7][11]
-
Mono- vs. Di-Coupling Selectivity: The presence of two alkyne groups introduces the challenge of controlling selectivity to achieve either mono- or di-substituted products.
Strategies for Success:
To overcome these challenges, careful optimization of the catalytic system is paramount. For sterically demanding substrates, the choice of ligand on the palladium catalyst is critical.[7] Bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are generally preferred.[3][7][11][12] These ligands promote the formation of a highly reactive, monoligated 14-electron Pd(0) species that is more effective at undergoing oxidative addition with hindered halides.[7]
Comparative Analysis: Catalytic Systems for Hindered Substrates
The choice of catalyst and reaction conditions is crucial for successfully coupling sterically hindered alkynes. Below is a comparison of common approaches.
| Catalytic System | Key Features | Advantages for Hindered Substrates | Potential Drawbacks |
| Traditional Pd/Cu | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with CuI co-catalyst.[1][4] | Well-established, versatile for many substrates. | Prone to Glaser homocoupling, especially with slow cross-coupling.[2][7] |
| Bulky Phosphine Ligands | Ligands like XPhos, SPhos, or P(t-Bu)₃.[3][7] | Facilitate oxidative addition with hindered halides; can improve reaction rates.[3][7] | Air-sensitive, higher cost. |
| N-Heterocyclic Carbene (NHC) Ligands | Robust, strongly σ-donating ligands.[3][11][12] | High thermal stability and activity; can be effective at low catalyst loadings.[11] | Synthesis of ligands can be complex. |
| Copper-Free Sonogashira | Eliminates the CuI co-catalyst.[1][7] | Completely avoids Glaser homocoupling.[1][7] | May require higher temperatures or more reactive coupling partners.[1] |
Experimental Protocols
The following protocols are designed as starting points for the Sonogashira coupling of a sterically hindered alkyne like 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol with an aryl bromide.
Protocol 1: Copper-Free Sonogashira Coupling with a Bulky Phosphine Ligand
This protocol is recommended to minimize the risk of homocoupling, a common side reaction with hindered alkynes.[7]
Materials:
-
Sterically hindered aryl bromide (1.0 equiv)
-
2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
XPhos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF or Dioxane)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, Pd(OAc)₂, XPhos, and Cs₂CO₃.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol.
-
Stir the mixture at room temperature or heat to 60-80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Caption: Simplified Sonogashira catalytic cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Conversion | Inactive Catalyst: The Pd(0) active species has not formed or has decomposed. | Use a fresh source of palladium or switch to a more robust, air-stable precatalyst. [7] |
| Steric Hindrance: The oxidative addition step is too slow. | Switch to a bulkier, more electron-rich ligand (e.g., XPhos, NHC) to facilitate this step. [3][7][12]Increase the reaction temperature. | |
| Poorly Chosen Base: The base is too weak or sterically hindered. | Try a stronger or different base such as K₂CO₃ or Cs₂CO₃. [7] | |
| Significant Homocoupling | Presence of Oxygen: Oxygen promotes the oxidative dimerization of copper acetylides. | Ensure the reaction is performed under a strictly inert atmosphere and that all solvents and reagents are thoroughly degassed. [7] |
| High Copper(I) Concentration: Excess copper favors the homocoupling pathway. | Reduce the loading of the Cu(I) co-catalyst or switch to a copper-free protocol. [7] |
Conclusion and Future Outlook
While 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol presents a significant challenge for the Sonogashira coupling due to its pronounced steric hindrance, successful reactions are achievable through careful selection of modern catalytic systems. The use of bulky, electron-rich phosphine or NHC ligands, particularly in copper-free protocols, is a highly promising strategy to mitigate slow reaction rates and undesirable homocoupling side reactions. The principles and protocols outlined in this guide provide a solid foundation for researchers to approach the synthesis of complex molecules featuring sterically demanding alkyne building blocks, thereby expanding the synthetic toolbox for drug discovery and materials science.
References
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- A Concerted Catalytic System for Sonogashira Coupling Reactions: Combination of N‐Heterocyclic Carbene Palladium and Copper Complexes - ResearchG
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Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A. (URL: [Link])
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Synthesis of functionalized alkynes via palladium-catalyzed Sonogashira reactions | Request PDF - ResearchGate. (URL: [Link])
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Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling | Request PDF - ResearchGate. (URL: [Link])
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Sonogashira Cross-Coupling - J&K Scientific LLC. (URL: [Link])
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Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes | Organic Letters - ACS Publications. (URL: [Link])
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2,2,8,8-Tetramethyl-3,6-Nonadiyn-5-ol - GIHI CHEMICALS CO.,LIMITED. (URL: [Link])
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Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aliphatic Alkynes and Aryl Thianthrenium Salts to Alkynones and Furanones | Organic Letters - ACS Publications. (URL: [Link])
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2288-Tetramethyl-36-Nonadiyn-5-Ol 98.0%(GC) | PureSynth. (URL: [Link])
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A Comparative Guide to the Crystallographic Analysis of Sterically Hindered Acetylenic Alcohols
This guide provides an in-depth comparison of the anticipated crystallographic features of 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol against a known, less sterically hindered analogue, 1-Ethynylcyclohexanol. For researchers in materials science and drug development, understanding how molecular architecture dictates solid-state packing is paramount for predicting and controlling material properties. This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure, intermolecular interactions, and the resulting crystal lattice.
Introduction: The Significance of Crystal Packing in Acetylenic Alcohols
Acetylenic alcohols are a versatile class of compounds, serving as precursors in organic synthesis and as functional moieties in advanced materials. Their solid-state arrangement, or crystal structure, governs critical macroscopic properties including solubility, melting point, stability, and, in the case of diacetylenes, the potential for solid-state polymerization. The interplay between the hydrogen-bonding capability of the hydroxyl group and the unique electronic nature of the alkyne functionality makes their crystallographic study a rich field of investigation.
This guide focuses on 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol, a molecule characterized by significant steric hindrance due to the presence of two t-butyl groups flanking a central diyne core. As no public crystal structure is currently available for this specific compound, we will deduce its likely crystallographic behavior based on first principles and compare it with the experimentally determined structure of 1-Ethynylcyclohexanol, a simpler acetylenic alcohol, whose structure is accessible in the Cambridge Structural Database (CSD).[1][2][3]
Analysis of the Target Molecule: 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol
Molecular Structure: C₁₃H₂₀O[4]
The defining features of this molecule are:
-
A Central Hydroxyl Group: A strong hydrogen bond donor and acceptor.
-
A Linear Diyne Linker: A rigid, electron-rich region.
-
Two Terminal t-Butyl Groups: Bulky, sterically demanding groups that will profoundly influence how the molecules can approach one another.
Predicted Intermolecular Interactions and Crystal Packing:
The crystal packing will be a direct consequence of the competition between attractive forces and steric repulsion. The dominant attractive interaction is expected to be the hydrogen bond formed by the hydroxyl group. This interaction typically directs the formation of chains or cyclic synthons. However, the bulky t-butyl groups will prevent the close packing often observed in less hindered alcohols.
We can hypothesize two likely scenarios for the primary hydrogen-bonding motif:
-
A Simple Chain Motif: Molecules link head-to-tail via O-H···O hydrogen bonds. The steric bulk of the t-butyl groups would likely force a highly staggered or offset arrangement of the diyne backbones.
-
A Dimer Motif: Two molecules form a cyclic dimer through a pair of O-H···O hydrogen bonds. These dimeric units would then pack in the lattice, governed by weaker van der Waals interactions.
The π-system of the diyne is electronically rich and could participate in weaker C-H···π interactions with the methyl protons of the t-butyl groups of adjacent molecules. However, the steric shielding provided by these same groups may preclude such interactions from playing a dominant role in the overall packing scheme.[5][6]
Comparative Case Study: 1-Ethynylcyclohexanol
Molecular Structure: C₈H₁₂O[7]
1-Ethynylcyclohexanol serves as an excellent point of comparison. It possesses the core acetylenic alcohol functionality but replaces the bulky t-butyl groups and linear diyne with a cyclohexyl group. This significantly reduces steric hindrance around the hydroxyl group, allowing for more conventional packing arrangements. Its synthesis from cyclohexanone and acetylene is a standard organic transformation.[7]
The crystal structure of 1-Ethynylcyclohexanol reveals a network of intermolecular O-H···O hydrogen bonds that dictate the primary crystal packing, often forming extended chains. The less hindered nature allows for a denser packing arrangement compared to what is anticipated for our target molecule.
Performance Comparison: Steric Hindrance vs. Packing Efficiency
The "performance" in a crystallographic context relates to how molecular features translate into solid-state properties. Here, we compare the predicted attributes of our target molecule with the known features of the alternative.
| Feature | 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol (Predicted) | 1-Ethynylcyclohexanol (Experimental) | Causality and Field Insights |
| Primary Supramolecular Synthon | Likely simple chains or dimers due to steric crowding around the hydroxyl group. | Forms extended hydrogen-bonded chains. | The bulky t-butyl groups physically block the formation of more complex or interwoven hydrogen bond networks that might be possible in less hindered structures. |
| Packing Efficiency / Density | Low. Significant void space is expected in the crystal lattice. | Moderate to High. The cyclohexyl rings can interdigitate effectively. | Steric repulsion from the t-butyl groups prevents molecules from approaching closely, leading to a less dense, and likely more soluble, crystalline form. |
| Potential for Polymorphism | High. The frustration between strong hydrogen bonding and steric repulsion could lead to multiple, energetically similar packing arrangements (polymorphs).[1][8][9] | Moderate. Polymorphism is possible but likely less prevalent than in the highly hindered case. | When a molecule cannot easily satisfy its ideal packing geometry, the energy landscape for crystallization becomes flatter, increasing the likelihood of trapping different metastable forms (polymorphs) under varied crystallization conditions.[2][9] |
| Secondary Interactions | C-H···π interactions are possible but likely weak and distorted due to steric hindrance. | C-H···O and potential C-H···π interactions contribute to the overall lattice energy. | The absence of significant steric hindrance allows for a more diverse range of weaker, but cumulatively important, intermolecular contacts to form, strengthening the overall crystal lattice.[5][6] |
Experimental Protocols
The protocols described below are self-validating systems designed for the synthesis and crystallographic analysis of acetylenic alcohols.
Part 1: Synthesis of Acetylenic Alcohols
This protocol outlines a generalized Grignard reaction for the synthesis of acetylenic alcohols.
Caption: Workflow for the synthesis of acetylenic alcohols.
Methodology:
-
Acetylide Formation: A solution of a terminal alkyne (e.g., acetylene, or a substituted alkyne) in dry THF is cooled to -78 °C under an inert atmosphere. A stoichiometric equivalent of n-butyllithium in hexanes is added dropwise. The reaction is allowed to stir for 1 hour to ensure complete formation of the lithium acetylide.
-
Carbonyl Addition: The desired ketone or aldehyde (e.g., cyclohexanone for 1-ethynylcyclohexanol) is dissolved in dry THF and added slowly to the acetylide solution at -78 °C.
-
Warming and Quenching: The reaction mixture is allowed to warm slowly to room temperature and stirred for 12-18 hours.
-
Workup: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
Purification: The product is extracted into an organic solvent (e.g., diethyl ether), washed with brine, and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography or distillation to yield the pure acetylenic alcohol.
Part 2: Single Crystal Growth
The growth of diffraction-quality single crystals is crucial. The choice of solvent and crystallization method is key to obtaining crystals and can also be a method for screening for polymorphs.
Caption: Common methods for single crystal growth.
Methodology:
-
Solvent Screening: Small amounts of the purified compound are dissolved in a range of solvents (e.g., hexane, toluene, dichloromethane, acetone, ethanol) to identify suitable candidates for crystallization.
-
Slow Evaporation: The compound is dissolved in a suitable solvent in a loosely covered vial. The solvent is allowed to evaporate slowly over several days to weeks. This method is effective but can sometimes lead to lower quality crystals.
-
Vapor Diffusion: The compound is dissolved in a small amount of a relatively volatile solvent. This vial is placed inside a larger, sealed container that contains a less volatile "anti-solvent" in which the compound is insoluble. The vapor of the first solvent slowly diffuses out while the anti-solvent vapor diffuses in, gradually reducing the solubility and inducing crystallization.
-
Slow Cooling: A saturated solution of the compound is prepared in a suitable solvent at an elevated temperature. The solution is then allowed to cool to room temperature very slowly, often in an insulated container, to promote the growth of large, well-ordered crystals.
Part 3: X-ray Diffraction Data Collection and Structure Refinement
This protocol outlines the standard workflow for determining a molecular structure using a single-crystal X-ray diffractometer.[10][11]
Caption: Workflow for X-ray crystal structure determination.
Methodology:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in the X-ray beam of the diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal motion. A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for experimental factors. This step yields a file containing the Miller indices (h,k,l) and intensity for each reflection.
-
Structure Solution: The processed data is used to solve the "phase problem" and obtain an initial electron density map of the crystal's unit cell. This provides a preliminary model of the molecular structure.
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm. Atomic positions, displacement parameters, and other variables are adjusted to improve the agreement between the calculated and observed diffraction patterns.
-
Validation: The final refined structure is validated to check for geometric consistency and overall quality. The results are then prepared in the standard Crystallographic Information File (CIF) format for publication or deposition in a database like the CSD.[1][3]
Conclusion
While the crystal structure of 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol remains to be experimentally determined, a detailed analysis based on established principles of crystal engineering provides significant predictive power. The profound steric influence of its t-butyl groups is expected to result in a crystal packing that is less dense and more prone to polymorphism when compared to less hindered analogues like 1-ethynylcyclohexanol. This comparative guide illustrates a powerful methodology for researchers: by understanding the fundamental interplay of attractive and repulsive forces at the molecular level, one can formulate robust hypotheses about the solid-state behavior of novel compounds, thereby guiding experimental design and accelerating the development of new materials and pharmaceuticals.
References
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MDPI. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Retrieved from [Link]
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-
ResearchGate. (n.d.). Intermolecular interactions of compound 1. Retrieved from [Link]
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PubChem. (n.d.). 2,2,8,8-Tetramethylnona-3,6-diyn-5-ol. Retrieved from [Link]
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PubChem. (n.d.). Propargyl alcohol. Retrieved from [Link]
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Rawsource. (2024). What is Propargyl Alcohol? - Chemical name, structure, synthesis. Retrieved from [Link]
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-
CCDC. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]
-
PubMed Central. (2023). A systematic study of the interplay between guest molecule structure and intermolecular interactions in crystalline sponges. Retrieved from [Link]
-
Britannica. (n.d.). Polymorphism. Retrieved from [Link]
-
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Wikipedia. (2024). X-ray crystallography. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Biological Activity Screening of 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol Analogs
Introduction: Unveiling the Potential of Hindered Acetylenic Carbinols
In the landscape of contemporary drug discovery, the exploration of novel chemical scaffolds is paramount to identifying next-generation therapeutic agents. Acetylenic carbinols, and more broadly polyacetylene compounds, have garnered significant interest due to their diverse and potent biological activities, ranging from antitumor and anti-inflammatory to antimicrobial effects.[1][2][3] The unique electronic and steric properties of the carbon-carbon triple bond contribute to their reactivity and potential for selective interactions with biological targets.[4] This guide focuses on a particularly intriguing, yet underexplored, subclass: 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol and its analogs. The bulky tert-butyl groups introduce significant steric hindrance around the reactive diyne core, a feature that could modulate bioavailability, target specificity, and metabolic stability, thus warranting a systematic investigation of their biological potential.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the biological activity screening of this novel class of compounds. We will draw objective comparisons with structurally related molecules, such as 1,5-diaryl-3-oxo-1,4-pentadienes and other polyacetylenes, and provide a robust framework of experimental protocols to elucidate the therapeutic promise of 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol analogs. The methodologies outlined herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.
Comparative Landscape: Learning from Structurally Related Compounds
While direct biological data on 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol is scarce, a wealth of information exists for compounds sharing the pentadiyne or pentadienone backbone. These serve as valuable benchmarks for postulating potential activities and designing an effective screening cascade.
1,5-Diaryl-3-oxo-1,4-pentadienes (Curcumin Analogs)
A significant body of research has focused on 1,5-diaryl-3-oxo-1,4-pentadienes, often considered analogs of curcumin. These compounds have demonstrated marked cytotoxic potencies against a variety of cancer cell lines.[5] For instance, certain derivatives have shown sub-micromolar cytotoxicity against human leukemia cells and have been found to induce apoptosis through mitochondrial depolarization and caspase activation.[5] Some of these compounds have also exhibited tumor-selective toxicity, being more potent against cancer cells than non-malignant cell lines.[6][7]
The proposed 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol analogs, while differing in the nature of the terminal groups (tert-butyl vs. aryl) and the central functionality (hydroxyl vs. ketone), share the five-carbon backbone. The cytotoxic and pro-apoptotic activities of the diaryl pentadienones provide a strong rationale for screening the di-tert-butyl pentadiynol analogs for similar effects.
Polyacetylenes
Naturally occurring and synthetic polyacetylenes are known for their cytotoxic and anti-inflammatory properties.[2] For example, polyacetylenes isolated from Echinacea pallida have demonstrated concentration-dependent cytotoxicity against human pancreatic and colon cancer cell lines, with evidence of apoptosis induction.[1] Other studies on polyacetylenes have highlighted their anti-angiogenic activities.[8] The presence of the diyne moiety in 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol strongly suggests that this class of compounds may also exhibit potent cytotoxic and anti-proliferative effects.
The table below summarizes the reported biological activities of these comparator compound classes, providing a basis for our proposed screening strategy.
| Compound Class | Primary Biological Activity | Reported IC50/CC50 Ranges | Key Mechanistic Insights | Reference |
| 1,5-Diaryl-3-oxo-1,4-pentadienes | Cytotoxicity against cancer cells | Low micromolar to sub-micromolar | Induction of apoptosis, cell cycle arrest, PARP cleavage | [5][6][7] |
| Polyacetylenes | Cytotoxicity, Anti-inflammatory, Anti-angiogenic | Micromolar range | Apoptosis induction, inhibition of cancer cell proliferation | [1][2][8] |
Proposed Biological Activity Screening Cascade
The following experimental workflow is proposed to systematically evaluate the biological potential of 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol analogs. This tiered approach begins with broad cytotoxicity screening and progresses to more detailed mechanistic studies for the most promising candidates.
Figure 1: Proposed workflow for biological activity screening.
Experimental Protocols
The synthesis of the parent compound, 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol, can be achieved through the reaction of tert-butylacetylene with a suitable electrophile to form the corresponding Grignard or lithium acetylide, followed by reaction with an appropriate aldehyde or ketone. Analogs can be synthesized by varying the substituents on the acetylenic units. Purity and structural confirmation of all synthesized compounds should be performed using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and elemental analysis.
A primary screen against a panel of human cancer cell lines is recommended to identify the spectrum of activity. The National Cancer Institute's 60-cell line panel (NCI-60) is a valuable resource for this purpose. This will provide initial data on the potency and selectivity of the compounds.
For compounds showing significant activity in the primary screen, dose-response studies should be conducted on a smaller, selected panel of sensitive cancer cell lines and at least one non-malignant cell line to assess tumor selectivity.[6] The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or Water Soluble Tetrazolium Salt (WST-1) assays are reliable methods for determining cell viability.[9]
Protocol: MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds (e.g., from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.
To determine the mode of cell death induced by the active compounds, flow cytometry analysis using Annexin V-FITC and propidium iodide (PI) staining is recommended. This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
The effect of the compounds on cell cycle progression can be investigated by flow cytometry of PI-stained cells. This will reveal if the compounds induce cell cycle arrest at a particular phase (e.g., G1, S, or G2/M).
Potential Signaling Pathways and Mechanistic Insights
Based on the activities of related compounds, the 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol analogs may exert their effects through various signaling pathways. The diagram below illustrates a hypothetical signaling pathway for apoptosis induction that could be investigated for active compounds.
Figure 2: Hypothetical apoptosis induction pathway.
Further mechanistic studies for lead compounds could include Western blotting to analyze the expression levels of key apoptosis-related proteins such as Bcl-2 family members, caspases, and PARP.[7]
Conclusion and Future Directions
The systematic screening of 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol analogs holds significant promise for the discovery of novel therapeutic agents, particularly in the realm of oncology. The steric hindrance provided by the tert-butyl groups may confer unique pharmacological properties compared to previously studied aryl-substituted analogs. The experimental framework detailed in this guide provides a clear and logical path for elucidating the biological activities of this novel compound class. Positive outcomes from this screening cascade will warrant further preclinical development, including in vivo efficacy studies and detailed toxicological profiling, to fully assess their therapeutic potential.
References
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Discovery of 1,4-pentadien-3-one derivatives containing quinoxaline scaffolds as potential apoptosis inducers. PubMed. [Link]
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Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. PMC - NIH. [Link]
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Biological activity of acetylated phenolic compounds. PubMed. [Link]
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Cytotoxic activity of polyacetylenes and polyenes isolated from roots of Echinacea pallida. British Journal of Pharmacology. [Link]
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(PDF) Synthesis and biological activity of 1,4-pentadien-3-one derivatives containing triazine scaffolds. ResearchGate. [Link]
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Mechanisms of Action of Polyacetylenes' Anti-Inflammatory Function and Their Potential in Cancer Chemoprevention and Treatment. Preprints.org. [Link]
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Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. MDPI. [Link]
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Tumor-selective cytotoxicity of a novel pentadiene analogue on human leukemia/ lymphoma cells. PMC - NIH. [Link]
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Synthesis and biological evaluation of 1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one and its aminomethyl derivatives. PubMed. [Link]
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Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. PMC. [Link]
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Polyacetylenes Function as Anti-angiogenic Agents. Pharmaceutical Biology. [Link]
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Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. ResearchGate. [Link]
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Synthesis and Biological Activity of Novel 1,4-Pentadien-3-one Oxime Esters Bearing Heterocycle Moiety. 应用化学. [Link]
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1,5-Diaryl-3-oxo-1,4-pentadienes: A Case for Antineoplastics with Multiple Targets. Molecules. [Link]
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Polyacetylenes – Knowledge and References. Taylor & Francis. [Link]
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Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. ResearchGate. [Link]
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Design, Synthesis and Bioactivities of Novel 1,4-Pentadien-3-one Derivatives Containing a Substituted Pyrazolyl Moiety. MDPI. [Link]
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Synthesis and Antiviral Activity of Novel 1,4-Pentadien-3-one Derivatives Containing a 1,3,4-Thiadiazole Moiety. Molecules. [Link]
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Performance of 4,4'-Bis(2,6-di-tert-butylphenol) in Stabilization of Isoprene Rubber and Polypropylene. ResearchGate. [Link]
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Screening of biological activities and isolation of biological active compounds from lichens. ResearchGate. [Link]
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Polyacetylene Isomers Isolated from Bidens pilosa L. Suppress the Metastasis of Gastric Cancer Cells by Inhibiting Wnt/β-Catenin and Hippo/YAP Signaling Pathways. PMC - NIH. [Link]
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Carcinogenic Risk of 2,6-Di- tert-Butylphenol and Its Quinone Metabolite 2,6-DTBQ Through Their Interruption of RARβ: In Vivo, In Vitro, and In Silico Investigations. PubMed. [Link]
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Chemo-enzymatic synthesis and biological activity evaluation of propenylbenzene derivatives. PMC - NIH. [Link]
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Researches on acetylenic compounds. Part I. The preparation of acetylenic ketones by oxidation of acetylenic carbinols and glycols. Journal of the Chemical Society (Resumed). [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol
This document provides a detailed protocol for the proper handling and disposal of 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol (CAS No. 50428-39-2). As a specialized acetylenic alcohol used in research and development, its unique chemical properties demand a rigorous and informed approach to waste management to ensure personnel safety and environmental compliance.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights that extend beyond mere procedural steps.
Core Principle: Proactive Waste Management
The fundamental principle of chemical safety is that disposal begins before the chemical is even used. Understanding the hazard profile of a substance is the first step in a self-validating system of laboratory safety. For 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol, this means recognizing its classification and potential hazards to ensure it is segregated and handled correctly from the moment it is designated as waste.
Hazard Profile and Chemical Characteristics
2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol is an organic compound whose safe handling is predicated on its physical and chemical properties. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, its UN Number and data from closely related acetylenic alcohols provide a strong basis for a conservative safety assessment.
Table 1: Physicochemical and Safety Data for 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol
| Property | Value | Source |
| CAS Number | 50428-39-2 | [1][2] |
| Molecular Formula | C₁₃H₂₀O | [1][2] |
| Molecular Weight | 192.30 g/mol | [1][2] |
| Melting Point | 80°C | [1] |
| Boiling Point | 293.6°C at 760 mmHg | [1] |
| Flash Point | 128.5°C | [1] |
| Appearance | Solid at room temperature | [1] |
| UN Number | 3261 | [1] |
| UN Proper Shipping Name | Corrosive solid, acidic, organic, n.o.s. | [1] |
Inferred Hazards: Based on data for analogous compounds, it is prudent to assume the following hazards:
-
Skin Irritation (H315): May cause skin irritation upon contact.
-
Serious Eye Damage (H318): Poses a risk of serious damage to the eyes.
-
Respiratory Irritation (H335): Inhalation of dust or vapors may cause respiratory tract irritation.
The causality is clear: the corrosive nature of the compound necessitates robust personal protective equipment and dictates that it must be disposed of through a certified hazardous waste stream, never via standard laboratory drains or trash.
Pre-Disposal Protocol: Personal Protective Equipment (PPE) and Handling
Before handling waste 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol, ensure a safe working environment and proper PPE. This is a non-negotiable step in a self-validating safety workflow.
-
Engineering Controls : Always handle this chemical, both in its pure form and as waste, inside a certified chemical fume hood to mitigate inhalation risks.[4] Ensure that an eyewash station and safety shower are readily accessible.[4]
-
Personal Protective Equipment (PPE) :
-
Eye and Face Protection : Wear chemical safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield is recommended if there is a splash risk.[5]
-
Hand Protection : Wear chemical-resistant, impervious gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use.
-
Skin and Body Protection : Wear a flame-retardant lab coat and ensure that skin is not exposed. For larger quantities, consider additional protective clothing.[6]
-
Step-by-Step Disposal Procedure
Disposal of 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol must be conducted in accordance with institutional and regulatory guidelines. The following procedure provides a best-practice framework.
Step 1: Waste Segregation
-
Action : Designate 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol waste as "Hazardous Waste."
-
Causality : Due to its corrosive nature and potential irritant effects, this chemical must be segregated from non-hazardous waste and other chemical waste streams to prevent unintended reactions and ensure compliant disposal. Do not mix with strong oxidizing agents.[4]
Step 2: Select a Compatible Waste Container
-
Action : Choose a UN-rated, chemically resistant container with a secure, leak-proof lid. A high-density polyethylene (HDPE) container is a suitable choice.
-
Causality : The container must be robust enough to safely hold a corrosive solid without degrading. The integrity of the container is the primary barrier preventing environmental release and personnel exposure.
Step 3: Waste Transfer
-
Action : Carefully transfer the solid waste into the designated container using a scoop or spatula. Avoid any actions that could generate dust. If transferring a solution, use a funnel to prevent spills.
-
Causality : Minimizing dust generation is critical to prevent inhalation of the irritant compound.
Step 4: Accurate and Complete Labeling
-
Action : Immediately label the waste container. The label must include, at a minimum:
-
The words "Hazardous Waste"
-
Full Chemical Name: 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol
-
CAS Number: 50428-39-2
-
Hazard Identification: "Corrosive Solid" , "Irritant"
-
Accumulation Start Date (the date the first drop of waste entered the container)
-
Principal Investigator's Name, Lab Location, and Contact Information
-
-
Causality : Proper labeling is a regulatory requirement and ensures that everyone who handles the container, from lab personnel to waste technicians, is aware of its contents and associated dangers.
Step 5: Storage and Final Disposal
-
Action : Store the sealed waste container in a designated, well-ventilated satellite accumulation area. This area should be cool, dry, and away from incompatible materials.[4] Arrange for pickup by contacting your institution’s Environmental Health & Safety (EHS) department.
-
Causality : This chemical must be disposed of via an approved hazardous waste disposal plant.[7] Under no circumstances should this material be disposed of down the drain or in the regular trash. Your EHS office is the authoritative entity for ensuring the final disposal is compliant with all local, state, and federal regulations.
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE : Before attempting any cleanup, don the full PPE detailed in Section 3.
-
Containment : For small solid spills, gently cover with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne.[4]
-
Cleanup : Carefully sweep or scoop the contained material and cleanup debris into your designated hazardous waste container.[4]
-
Decontaminate : Clean the spill area with soap and water, collecting all cleaning materials as hazardous waste.
-
Report : Report the incident to your laboratory supervisor and your institution's EHS office.
Disposal Workflow Diagram
The following diagram outlines the logical flow for the proper disposal of 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol.
Caption: Disposal workflow for 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol.
References
- 2288-Tetramethyl-36-Nonadiyn-5-Ol 98.0%(GC). PureSynth.
- SAFETY DATA SHEET for 2,4,7,9-Tetramethyl-5-decyne-4,7-diol ethoxyl
- SAFETY DATA SHEET for 3,5-Heptanedione, 2,2,6,6-tetramethyl-. Thermo Fisher Scientific.
- SAFETY DATA SHEET for 2,2,6,6-Tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid. Thermo Fisher Scientific.
- 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol. Santa Cruz Biotechnology.
- SAFETY D
- Acetylenic Alcohols: Emerging Opportunities and W
- 2,2,5,5-Tetramethyl-3,4-hexanedione Safety D
Sources
Navigating the Safe Handling of 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol: A Guide for Laboratory Professionals
For the researcher navigating the complexities of novel chemical entities, ensuring a robust safety protocol is not merely a procedural formality; it is the bedrock of scientific integrity and innovation. This guide provides essential, immediate safety and logistical information for the handling of 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol (CAS No. 50428-39-2). As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to empower you to work safely and effectively.
While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily accessible, a comprehensive safety plan has been developed based on its confirmed UN Number (3261), which classifies it as a Corrosive solid, acidic, organic, n.o.s. (not otherwise specified), and available supplier data. This guide is structured to provide a self-validating system of protocols, explaining the causality behind each recommendation to ensure a deep understanding of the required precautions.
Hazard Assessment and Classification
The primary and most critical piece of safety information is the UN number, which dictates the fundamental hazards associated with transportation and handling.
| Property | Value | Source |
| CAS Number | 50428-39-2 | Santa Cruz Biotechnology, PureSynth[1][2] |
| UN Number | 3261 | PureSynth[1] |
| Classification | Corrosive solid, acidic, organic, n.o.s. | TCI Chemicals, Spectrum Chemical[3][4] |
| Appearance | White powder | GIHI CHEMICALS CO.,LIMITED[5] |
| Flash Point | 128.5°C | PureSynth[1] |
The classification as a UN 3261 Corrosive solid, acidic, organic, n.o.s. is the cornerstone of our safety protocol. This designation indicates that the material can cause severe skin burns and eye damage upon contact[4]. Inhaled dust or vapors can also lead to irritation of the respiratory tract. The acidic nature of this organic solid necessitates stringent measures to prevent contact and inhalation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable. The following table outlines the minimum required PPE for handling 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol, with explanations rooted in its corrosive and acidic properties.
| PPE Component | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a face shield | The corrosive nature of the compound poses a significant risk of severe eye damage, including blindness. A face shield provides an additional layer of protection for the entire face from splashes or airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin contact which can lead to chemical burns. Always inspect gloves for integrity before use and dispose of them properly after handling the chemical. |
| Body Protection | Laboratory coat or chemical-resistant apron | To protect against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a certified chemical fume hood | To prevent inhalation of dust or potential vapors, which can cause respiratory tract irritation. A fume hood is the primary engineering control to minimize respiratory exposure. |
Operational Plan: From Receipt to Use
A systematic approach to handling ensures safety at every stage. The following workflow is designed to minimize exposure and prevent accidental release.
Step-by-Step Handling Protocol:
-
Preparation:
-
Don Appropriate PPE: Before entering the laboratory, put on your lab coat, safety goggles, and face shield.
-
Verify Fume Hood: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Assemble Equipment: Gather all necessary glassware, spatulas, and reagents within the fume hood to minimize movement in and out of the containment area.
-
-
Handling:
-
Chemical Retrieval: Retrieve the container of 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol from its designated storage area. Supplier information suggests storing it at room temperature in a dry, well-ventilated place[1].
-
Weighing: Carefully weigh the required amount of the solid inside the fume hood. Avoid creating dust.
-
Dissolution/Reaction: Add the solid to your reaction vessel or solvent within the fume hood. Keep the container closed when not in use.
-
-
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention[6].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[6].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[6].
-
Spill: In case of a small spill, carefully scoop the solid material into a designated waste container. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
-
Disposal Plan: Responsible Stewardship
Proper disposal is a critical component of the chemical lifecycle. All waste containing 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol must be treated as hazardous.
-
Solid Waste: Unused chemical and any grossly contaminated disposable items (e.g., weighing paper, gloves) should be placed in a clearly labeled, sealed container for corrosive solids.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled waste container for corrosive, acidic, organic waste.
-
Compatibility: Do not mix waste containing this compound with incompatible materials, such as strong bases or oxidizing agents.
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
By adhering to these guidelines, researchers can confidently and safely work with 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol, ensuring both personal safety and the integrity of their scientific endeavors.
References
-
PureSynth. (n.d.). 2288-Tetramethyl-36-Nonadiyn-5-Ol 98.0%(GC). Retrieved from [Link]
-
GIHI CHEMICALS CO.,LIMITED. (n.d.). 2,2,8,8-Tetramethyl-3,6-Nonadiyn-5-ol. Retrieved from [Link]
-
Loba Chemie. (2015). 2,2,6,6 TETRAMETHYL PIPERIDINE-1-OXYL For Synthesis Safety Data Sheet. Retrieved from [Link]
Sources
- 1. pure-synth.com [pure-synth.com]
- 2. scbt.com [scbt.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. 2,2,8,8-Tetramethyl-3,6-Nonadiyn-5-ol, CasNo.50428-39-2 GIHI CHEMICALS CO.,LIMITED China (Mainland) [gihichem.lookchem.com]
- 6. lobachemie.com [lobachemie.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
